Product packaging for 14-Demethyl-lanosterol-d6(Cat. No.:)

14-Demethyl-lanosterol-d6

Cat. No.: B12401237
M. Wt: 418.7 g/mol
InChI Key: CHGIKSSZNBCNDW-SKHDRLDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-Demethyl-lanosterol-d6 is a useful research compound. Its molecular formula is C29H48O and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B12401237 14-Demethyl-lanosterol-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H48O

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

CHGIKSSZNBCNDW-SKHDRLDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Role of 14-Demethyl-lanosterol-d6 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, particularly in the study of cholesterol biosynthesis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. 14-Demethyl-lanosterol-d6, a deuterated form of the endogenous sterol intermediate 14-Demethyl-lanosterol, has emerged as a critical tool for researchers. This technical guide provides an in-depth overview of this compound, its role in metabolic studies, detailed experimental considerations, and the visualization of its context within biochemical pathways.

14-Demethyl-lanosterol is a key intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2][3] It is the product of the demethylation of lanosterol (B1674476) by the enzyme lanosterol 14α-demethylase (CYP51A1), a critical rate-limiting step in the synthesis of cholesterol.[1] The deuterated analog, this compound, contains six deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chemical properties. This mass difference allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.[4]

Core Applications in Metabolic Studies

The primary role of this compound in metabolic studies is to serve as an internal standard in mass spectrometry-based quantification of 14-Demethyl-lanosterol and other related sterols.[4][5] Its application is crucial for:

  • Metabolic Flux Analysis: By introducing a known amount of the labeled standard, researchers can accurately measure the concentration and turnover rates of endogenous 14-Demethyl-lanosterol, providing insights into the flux through the cholesterol biosynthesis pathway under various physiological or pathological conditions.[1][2][3][6]

  • Drug Discovery and Development: Pharmaceutical research targeting enzymes in the cholesterol synthesis pathway, such as CYP51A1 inhibitors, relies on precise measurement of substrate and product levels. This compound enables the accurate assessment of drug efficacy and target engagement.

  • Disease Biomarker Discovery: Aberrations in the cholesterol biosynthesis pathway are implicated in various diseases. The precise quantification of intermediates like 14-Demethyl-lanosterol can aid in the identification and validation of disease biomarkers.

Quantitative Data and Physicochemical Properties

For accurate experimental design and data interpretation, a clear understanding of the physicochemical properties of this compound is essential.

PropertyValueReference
Chemical Name (4,4-dimethyl-d6)cholest-8(9),24-dien-3β-olCreative Enzymes
Molecular Formula C₂₉H₄₂D₆OCreative Enzymes
Molecular Weight 418.73 g/mol Sigma-Aldrich
Purity >99% (TLC)Sigma-Aldrich
Storage Temperature -20°C to -70°CCreative Enzymes, Sigma-Aldrich
Typical Internal Standard Concentration Range 0.1 - 10 µg/mL (in plasma, though optimal concentration is matrix and instrument dependent)Medpace

Experimental Protocol: Quantification of 14-Demethyl-lanosterol in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of 14-Demethyl-lanosterol in a biological matrix (e.g., cell lysate, plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Biological sample (e.g., cell pellet, plasma)

  • Solvents for extraction (e.g., chloroform, methanol, hexane, isopropanol)

  • Reagents for saponification (optional, for total sterol analysis): Ethanolic potassium hydroxide

  • Reagents for derivatization (optional, for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • LC-MS grade solvents for mobile phase (e.g., acetonitrile, methanol, water, formic acid)

2. Sample Preparation:

  • Internal Standard Spiking: To each sample, add a known amount of this compound solution at a concentration within the linear range of the assay. This should be done at the very beginning of the sample preparation to account for analyte loss during extraction and processing.

  • Lipid Extraction:

    • For cell pellets: Perform cell lysis (e.g., sonication in a suitable buffer).

    • Add a mixture of organic solvents (e.g., chloroform:methanol 2:1, v/v) to the sample to extract the lipids.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Saponification (Optional): To measure total 14-Demethyl-lanosterol (both free and esterified), the dried lipid extract can be saponified.

    • Reconstitute the dried extract in ethanolic potassium hydroxide.

    • Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 1 hour).

    • After cooling, re-extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.

    • Dry the extract under nitrogen.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Reconstitute the final dried extract in a suitable injection solvent (e.g., mobile phase A).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase system (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid) to achieve chromatographic separation of 14-Demethyl-lanosterol from other sterols.

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 14-Demethyl-lanosterol and the this compound internal standard. The precursor ions will correspond to the [M+H]⁺ or [M+H-H₂O]⁺ adducts, and the product ions will be specific fragments generated by collision-induced dissociation.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve by plotting the peak area ratios of known concentrations of non-labeled 14-Demethyl-lanosterol standards (spiked with the same amount of internal standard) against their concentrations.

  • Determine the concentration of 14-Demethyl-lanosterol in the unknown samples by interpolating their peak area ratios from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical context and the experimental process is crucial for a comprehensive understanding.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-Demethyl-lanosterol 14-Demethyl-lanosterol Lanosterol->14-Demethyl-lanosterol CYP51A1 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 14-Demethyl-lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Caption: The cholesterol biosynthesis pathway, highlighting the conversion of lanosterol to 14-Demethyl-lanosterol by CYP51A1.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Extract Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Acquisition (MRM Transitions) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Standard Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of 14-Demethyl-lanosterol using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers investigating the cholesterol biosynthesis pathway and related metabolic processes. Its use as an internal standard in mass spectrometry-based methods ensures the high degree of accuracy and precision required for meaningful quantitative analysis. By enabling reliable measurement of a key metabolic intermediate, this compound facilitates a deeper understanding of metabolic regulation, the mechanism of action of novel therapeutics, and the pathophysiology of metabolic diseases. The methodologies and visualizations provided in this guide offer a solid foundation for the successful integration of this valuable research tool into metabolic studies.

References

The Pivotal Role of 14-Demethyl-Lanosterol in Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and metabolic fate of 14-demethyl-lanosterol, a critical intermediate in the cholesterol biosynthesis pathway. We will delve into the enzymatic conversions, quantitative data, regulatory mechanisms, and detailed experimental protocols relevant to the study of this key metabolic juncture. This document is intended to serve as a comprehensive resource for researchers in lipid biology, drug discovery, and metabolic diseases.

Introduction: The Post-Lanosterol Pathway to Cholesterol

The biosynthesis of cholesterol is a complex and highly regulated metabolic pathway essential for cellular function in mammals. A crucial phase of this pathway is the conversion of the initial sterol, lanosterol (B1674476), into cholesterol. This multi-step process, occurring primarily in the endoplasmic reticulum, involves a series of demethylations, isomerizations, and reductions. The removal of the 14α-methyl group from lanosterol represents a committed step and a key regulatory point in the pathway. The product of this reaction, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, is often referred to as 14-demethyl-lanosterol, which then undergoes further enzymatic modification. Understanding the enzymes that act upon lanosterol and its demethylated products is critical for developing therapeutics that target cholesterol metabolism, particularly in the context of hypercholesterolemia and certain cancers.

Enzymatic Conversion of Lanosterol to 14-Demethyl-Lanosterol and Beyond

The transformation of lanosterol and the subsequent processing of 14-demethyl-lanosterol are catalyzed by a series of enzymes located in the endoplasmic reticulum.

Lanosterol 14α-Demethylase (CYP51A1)

The initial and rate-limiting step in the post-lanosterol pathway is the oxidative removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, encoded by the CYP51A1 gene.[1][2] This enzyme is a monooxygenase that requires NADPH and a redox partner, NADPH-cytochrome P450 reductase (CPR), for its activity.[1] The reaction proceeds in three successive oxidative steps, converting the 14α-methyl group to a carboxyl group, which is then eliminated as formic acid.[1] The product of this reaction is 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (14-demethyl-lanosterol).

The expression of CYP51A1 is regulated by cellular sterol levels. When intracellular cholesterol is low, the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is activated and binds to the sterol regulatory element in the CYP51A1 promoter, increasing its transcription.[3] Conversely, the oxysterol receptor LXRα can directly silence the expression of CYP51A1 through a negative LXR DNA response element.[2]

Methylsterol Monooxygenase 1 (MSMO1 or SC4MOL)

Following the removal of the 14α-methyl group, the next step involves the demethylation at the C4 position. The enzyme responsible for the initial step in this process is Methylsterol monooxygenase 1, also known as sterol-C4-methyl oxidase-like (SC4MOL), encoded by the MSMO1 gene.[4][5] This enzyme catalyzes the first of three reactions required to remove the first of the two methyl groups at the C4 position.[4] Deficiency in SC4MOL leads to the accumulation of 4-monomethyl and 4,4'-dimethyl sterols.[5]

The activity and expression of SC4MOL are also tightly regulated. The E3 ubiquitin ligase MARCHF6 targets SC4MOL for degradation, and the enzyme's stability is sensitive to cellular sterol levels.[6][7] Sterol depletion stabilizes the SC4MOL protein, whereas an excess of sterols leads to its downregulation at both the transcript and protein levels.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of lanosterol and its 14-demethylated derivative.

Enzyme Kinetics of Human CYP51A1

The kinetic parameters of human CYP51A1 have been determined using its natural substrate, 24,25-dihydrolanosterol (a close analog of lanosterol), and its subsequent intermediates in a reconstituted in vitro system.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)
24,25-Dihydrolanosterol5.0 ± 0.60.50 ± 0.03
14α-CH₂OH Dihydrolanosterol4.3 ± 0.40.67 ± 0.03
14α-CHO Dihydrolanosterol5.4 ± 0.71.7 ± 0.1

Data sourced from Kandel et al. (2017).

Binding Affinity of Human CYP51A1

The dissociation constants (K_d_) for the binding of substrates and products to human CYP51A1 provide insight into the enzyme's affinity for these molecules.

LigandK_d_ (µM)
24,25-Dihydrolanosterol0.23 ± 0.10
14α-CH₂OH Dihydrolanosterol0.02 ± 0.04
14α-CHO Dihydrolanosterol0.12 ± 0.03
Dihydro FF-MAS*1.4 ± 0.5

*Follicular Fluid Meiosis-Activating Sterol, the product of the reaction. Data sourced from Kandel et al. (2017).

Enzyme Kinetics of Human MSMO1 (SC4MOL)
SubstrateK_m_ (µM)
1α,25-dihydroxy-2β-(3-hydroxypropoxy)-cholecalciferol19.5

Data sourced from UniProt (Q15800).[8]

Experimental Protocols

In Vitro Reconstituted CYP51A1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of purified, recombinant human CYP51A1 in a reconstituted system.

Materials:

  • Purified human CYP51A1

  • Purified human NADPH-cytochrome P450 reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Lanosterol (or 24,25-dihydrolanosterol)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction tubes

  • Water bath or incubator at 37°C

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)

  • GC-MS or HPLC system for product analysis

Procedure:

  • Preparation of the Reconstituted System:

    • In a reaction tube, prepare a lipid mixture by adding DLPC.

    • Add the purified CYP51A1 and CPR to the lipid mixture. A typical molar ratio is 1:4 (CYP51A1:CPR).[9]

    • Incubate the mixture on ice for 30 minutes to allow for the formation of the enzyme-lipid complex.

  • Enzyme Reaction:

    • Add the substrate, lanosterol (e.g., 50 µM final concentration), to the reconstituted system.[9]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a volume of organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to extract the sterols into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried sterol extract in a suitable solvent for analysis.

    • Analyze the products by GC-MS or HPLC to quantify the formation of 14-demethyl-lanosterol.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols, including 14-demethyl-lanosterol, using GC-MS.

Materials:

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the cell or tissue sample.

    • Add a known amount of the internal standard.

    • Extract the total lipids using a chloroform:methanol mixture.

    • Vortex and centrifuge to separate the layers. Collect the lower organic phase.

  • Saponification (Hydrolysis of Sterol Esters):

    • Evaporate the organic solvent from the lipid extract.

    • Add ethanolic KOH solution to the dried lipids.

    • Incubate at 60-80°C for 1-2 hours to hydrolyze any sterol esters.

  • Extraction of Free Sterols:

    • After cooling, add water and hexane to the saponified mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the free sterols.

    • Repeat the hexane extraction to ensure complete recovery.

    • Evaporate the combined hexane extracts to dryness.

  • Derivatization:

    • To the dried sterol extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

    • Incubate at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterol intermediates.

    • Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for identification and quantification.

    • Identify 14-demethyl-lanosterol and other sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

    • Quantify the amount of each sterol relative to the internal standard.

Visualizations

Cholesterol_Biosynthesis_Pathway

GCMS_Workflow Sample Cell/Tissue Sample + Internal Standard Extraction Total Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Hydrolysis with KOH) Extraction->Saponification Sterol_Extraction Free Sterol Extraction (Hexane) Saponification->Sterol_Extraction Derivatization Derivatization (e.g., TMS ethers) Sterol_Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Enzyme_Regulation

References

The Unraveling of a Sterol Gatekeeper: A Technical Guide to Lanosterol 14-alpha Demethylase (CYP51A1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosterol (B1674476) 14-alpha demethylase (CYP51A1), a critical cytochrome P450 enzyme, represents a linchpin in the biosynthesis of sterols across fungi, plants, and animals. In humans, its role as the catalyst for the demethylation of lanosterol is an indispensable step in the production of cholesterol and other vital steroids. This central function has positioned CYP51A1 as a prominent target for therapeutic intervention, most notably in the development of antifungal agents. This technical guide provides a comprehensive examination of the CYP51A1 mechanism of action, detailing its catalytic cycle, substrate specificity, and the molecular basis of its inhibition. Furthermore, it outlines key experimental protocols for the study of this enzyme and presents critical quantitative data to aid in drug development and biomedical research.

Introduction: The Significance of CYP51A1

CYP51A1 is the only cytochrome P450 family member that is conserved across different biological kingdoms, underscoring its fundamental role in cellular life.[1][2] It is a membrane-bound protein located in the endoplasmic reticulum that catalyzes the removal of the 14α-methyl group from lanosterol, a key precursor in the cholesterol biosynthesis pathway.[3][4] This demethylation is a rate-limiting step and a crucial checkpoint in the production of cholesterol, which is essential for maintaining the structural integrity and fluidity of mammalian cell membranes, and serves as a precursor for steroid hormones and bile acids.[5][6]

The medical relevance of CYP51A1 is most pronounced in the field of mycology. In fungi, the enzyme is responsible for the synthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of fungal CYP51A1 disrupts membrane integrity, leading to cell death.[7][8] This vulnerability has been successfully exploited by azole antifungal drugs, a major class of therapeutics for fungal infections.[7][8] In humans, dysregulation of CYP51A1 activity has been associated with various pathologies, including cancer and metabolic syndromes, making it a subject of intense research for novel therapeutic strategies.[3][9][10]

The Catalytic Mechanism of CYP51A1: A Three-Step Oxidation

The demethylation of lanosterol by CYP51A1 is a complex, three-step oxidative process that requires three molecules of molecular oxygen (O2) and three molecules of NADPH as a reducing equivalent for each molecule of lanosterol converted.[5][6][11] The reaction is highly processive, meaning the enzyme tends to complete all three steps without releasing the intermediate substrates.[12][13][14][15]

The three steps are as follows:

  • Hydroxylation: The 14α-methyl group of lanosterol is first hydroxylated to form a 14α-hydroxymethyl intermediate.

  • Oxidation to Aldehyde: The hydroxymethyl group is then oxidized to a carboxyaldehyde.

  • Deformylation: Finally, the C-C bond between the aldehyde and the sterol nucleus is cleaved, releasing the 14α-methyl group as formic acid and forming the final product, 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol.[11]

CYP51A1_Catalytic_Cycle cluster_cycle CYP51A1 Catalytic Cycle Lanosterol Lanosterol Intermediate1 14α-hydroxymethyl lanosterol Lanosterol->Intermediate1 O2, NADPH Intermediate2 14α-carboxyaldehyde lanosterol Intermediate1->Intermediate2 O2, NADPH Product 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol Intermediate2->Product O2, NADPH + Formic Acid

Figure 1: The three-step catalytic cycle of CYP51A1.

Substrates and Inhibitors: Molecular Recognition

CYP51A1 exhibits a degree of substrate promiscuity, although it preferentially metabolizes lanosterol and 24,25-dihydrolanosterol.[5][16] The active site of the enzyme is a hydrophobic pocket that accommodates the sterol backbone, with specific residues interacting with the 3β-hydroxyl group and the tetracyclic ring system.

The most well-characterized inhibitors of CYP51A1 are the azole compounds. These molecules act as non-competitive inhibitors by coordinating with the heme iron atom in the enzyme's active site through a nitrogen atom in their azole ring.[8] This interaction prevents the binding and activation of molecular oxygen, thereby halting the catalytic cycle.[17]

Quantitative Data

Table 1: Kinetic Parameters for Human CYP51A1 Substrates
SubstrateKm (μM)
Lanosterol29[5]
24,25-Dihydrolanosterol27[5]
Eburicol32[5]
Table 2: Inhibition Constants (IC50) of Azole Antifungals against Candida albicans CYP51
InhibitorIC50 (nM)
Itraconazole7.6[18]
Ketoconazole8[18]
Fluconazole30[18]
Table 3: Dissociation Constants (Kd) of Flavonoids with Human CYP51A1
CompoundKd (μM)
Lanosterol2.4[19]
Baicalein20[19]
Luteolin2.9[19]
Luteolin 7,3'-disulfate2.9[19]

Experimental Protocols

Recombinant Human CYP51A1 Expression and Purification

A common method for obtaining purified CYP51A1 for in vitro studies involves heterologous expression in Escherichia coli.

Expression_Purification_Workflow cluster_workflow Recombinant CYP51A1 Production Workflow start Construct Expression Vector (e.g., pCW with N-terminal modification) transform Transform E. coli (e.g., DH5α) start->transform culture Culture Transformed E. coli transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Lyse Cells (e.g., sonication) harvest->lyse solubilize Solubilize Membrane Fraction (e.g., with sodium cholate) lyse->solubilize chromatography1 Anion Exchange Chromatography (e.g., DEAE-sepharose) solubilize->chromatography1 chromatography2 Affinity Chromatography (e.g., Hydroxyapatite) chromatography1->chromatography2 end Purified CYP51A1 chromatography2->end

Figure 2: Workflow for recombinant CYP51A1 expression and purification.

Methodology:

  • Vector Construction: The human CYP51A1 cDNA, often with an N-terminal modification to enhance expression and solubility, is cloned into an E. coli expression vector such as pCW.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α).

  • Culture and Induction: The transformed cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to a specific optical density. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for an extended period (e.g., 48-72 hours).

  • Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer, and lysed by sonication. The membrane fraction is isolated by ultracentrifugation.

  • Solubilization and Purification: The membrane pellet is solubilized with a detergent like sodium cholate. The solubilized protein is then purified using a series of chromatography steps, typically including anion exchange (e.g., DEAE-sepharose) and affinity chromatography (e.g., hydroxyapatite).

CYP51A1 Enzyme Activity Assay (Reconstitution Assay)

The catalytic activity of purified CYP51A1 is typically measured in a reconstituted system containing its redox partner, cytochrome P450 reductase (CPR).

Methodology:

  • Reaction Mixture: A reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the purified CYP51A1, CPR (in a molar excess, e.g., 4:1 CPR:CYP51A1), and a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

  • Substrate Addition: The substrate, lanosterol (typically dissolved in a detergent like 2-hydroxypropyl-β-cyclodextrin), is added to the reaction mixture.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes).

  • Termination and Extraction: The reaction is stopped by the addition of a strong base (e.g., ethanolic KOH). The sterol products are then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted sterols are analyzed by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the product formation.

Activity_Assay_Workflow cluster_workflow CYP51A1 Activity Assay Workflow prepare Prepare Reconstitution Mix (CYP51A1, CPR, Lipids) add_substrate Add Lanosterol prepare->add_substrate initiate Initiate with NADPH add_substrate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., with KOH) incubate->terminate extract Extract Sterols (e.g., with Hexane) terminate->extract analyze Analyze Products (HPLC or GC-MS) extract->analyze

Figure 3: Experimental workflow for a CYP51A1 reconstitution assay.
Spectral Titration for Ligand Binding

Spectral titration is used to determine the binding affinity (dissociation constant, Kd) of substrates or inhibitors to CYP51A1. This technique relies on the change in the absorbance spectrum of the heme iron upon ligand binding.

Methodology:

  • Protein Preparation: A solution of purified CYP51A1 in a suitable buffer is prepared.

  • Baseline Spectrum: A baseline absorbance spectrum of the protein solution is recorded (typically between 350 and 500 nm).

  • Titration: Small aliquots of a concentrated ligand stock solution are added sequentially to the protein solution.

  • Spectral Measurement: After each addition and a brief incubation period, the difference spectrum is recorded.

  • Data Analysis: The changes in absorbance at the peak and trough of the difference spectra are plotted against the ligand concentration. The data is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding) to calculate the Kd.[20]

Conclusion and Future Directions

Lanosterol 14-alpha demethylase (CYP51A1) remains a subject of significant scientific and clinical interest. A thorough understanding of its intricate mechanism of action is paramount for the development of new and improved antifungal agents with greater specificity and reduced off-target effects. Furthermore, elucidating the role of CYP51A1 in human diseases beyond its canonical function in cholesterol biosynthesis opens up new avenues for therapeutic intervention. Future research will likely focus on the structural dynamics of the enzyme, the identification of novel allosteric regulatory sites, and the development of innovative inhibitors that can overcome existing drug resistance mechanisms. The experimental approaches detailed in this guide provide a solid foundation for researchers to continue to unravel the complexities of this vital enzyme.

References

The Indispensable Role of Deuterated Sterols in Modern Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavy isotope, deuterium (B1214612), in sterol molecules has opened up new frontiers in biochemical research and pharmaceutical development. This technical guide delves into the discovery, synthesis, and multifaceted applications of deuterated sterols. From their foundational use as metabolic tracers to their cutting-edge application in enhancing drug efficacy through the kinetic isotope effect, deuterated sterols have become an invaluable tool. This document provides a comprehensive overview of their significance, detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biochemical pathways and workflows.

Introduction: The Dawn of a Heavy Isotope in Sterol Research

The journey of deuterated sterols in biochemical research began with the need to trace the intricate pathways of sterol metabolism. Early investigations utilized radioactive isotopes, but the advent of stable isotope labeling with deuterium offered a safer and equally powerful alternative. The subtle increase in mass imparted by deuterium allows for the differentiation of labeled from unlabeled molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the sterol. This seemingly simple isotopic substitution has had a profound impact on our understanding of cholesterol homeostasis, enzymatic reaction mechanisms, and the dynamics of lipid membranes.

Significance in Biochemical Research

The applications of deuterated sterols are vast and continue to expand. Their primary significance lies in several key areas:

  • Metabolic Tracing and Flux Analysis: Deuterated sterols serve as excellent tracers to elucidate biosynthetic and metabolic pathways. By introducing a deuterated precursor, researchers can follow its conversion to various downstream metabolites, providing insights into the kinetics and regulation of these pathways.[1][2][3] For instance, the use of deuterated water (D₂O) allows for the in vivo measurement of cholesterol and fatty acid synthesis.[2][3]

  • Mass Spectrometry and NMR Spectroscopy: In mass spectrometry, the known mass shift introduced by deuterium aids in the identification and quantification of sterols and their metabolites in complex biological samples.[2][4][5][6][7] Deuterated sterols are also invaluable in NMR spectroscopy for simplifying complex spectra and for studying the structure and dynamics of sterols within membranes.

  • Neutron Scattering: The distinct neutron scattering lengths of hydrogen and deuterium make deuterated sterols powerful tools in neutron scattering studies of lipid bilayers. This technique provides unparalleled detail on the location and orientation of sterols within membranes, crucial for understanding membrane structure and function.

  • Kinetic Isotope Effect (KIE) in Mechanistic Studies: The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms.[8][9][10] A significant KIE upon deuterium substitution indicates that C-H bond cleavage is a rate-determining step in the reaction.

Applications in Drug Development

The kinetic isotope effect has significant implications for drug development. By strategically replacing hydrogen with deuterium at sites of metabolic oxidation in a drug molecule, its metabolic breakdown can be slowed. This "deuterium-reinforced" approach can lead to:

  • Improved Pharmacokinetic Profiles: A slower rate of metabolism can increase a drug's half-life and exposure, potentially leading to less frequent dosing and improved patient compliance.

  • Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

  • Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic efficacy.

This strategy has led to the development of several deuterated drugs that have entered clinical trials and received regulatory approval, highlighting the translational potential of this fundamental biochemical tool.[11]

Quantitative Data

The following tables summarize key quantitative data related to the use of deuterated sterols.

Table 1: Deuterium Incorporation in Biosynthetic Production of Sterols

OrganismDeuterium SourceCarbon SourceDeuteration Level (%)Reference
Saccharomyces cerevisiaeD₂O (99.8%)Glucose (protiated)87-90[12]
Saccharomyces cerevisiaeRecycled D₂OGlucose (protiated)79-81[12]
Pichia pastorisD₂Od8-glycerol>98 (perdeuteration)[5]

Table 2: Kinetic Isotope Effect (KIE) in Reactions Involving C-H/C-D Bond Cleavage

Reaction TypeTypical kH/kD ValueSignificanceReference
Primary KIE~2-7C-H/D bond cleavage is rate-determining.[9][10]
Secondary KIE (α)~1.0-1.2Change in hybridization at the carbon bearing the isotope.[8]
Secondary KIE (β)~1.1-1.3Hyperconjugative effects.[8]

Table 3: Mass Spectrometry Data for Deuterated Cholesterol

CompoundMolecular FormulaPredominant Molecular Ion (m/z)TechniqueReference
CholesterolC₂₇H₄₆O386.35GC-MS[4]
Perdeuterated CholesterolC₂₇H/D₄₆O~431GC-MS[5]
D₆-7-dehydrocholesterolC₂₇H₃₈D₆O390MS[6]
D₄-lathosterolC₂₇H₄₂D₄O390MS[6]

Experimental Protocols

This section provides an overview of key experimental methodologies.

Biosynthetic Production of Deuterated Cholesterol in S. cerevisiae

This protocol is adapted from the methodology described by Recsei et al. (2023).[12][13][14]

  • Strain Selection: Utilize a genetically modified strain of Saccharomyces cerevisiae engineered for high-level sterol accumulation.

  • Media Preparation: Prepare a minimal growth medium using high-purity deuterium oxide (D₂O) as the solvent. The carbon source, typically glucose, is added in its protiated form.

  • Culturing: Inoculate the deuterated medium with the yeast strain and culture under appropriate conditions (temperature, aeration) in a bioreactor.

  • Feeding: A fed-batch approach with the addition of protiated glucose can be used to increase the yield of deuterated cholesterol.

  • Harvesting and Extraction: Harvest the yeast cells by centrifugation. The total lipids are then extracted using a solvent system such as chloroform:methanol.

  • Purification: The deuterated cholesterol is purified from the lipid extract using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • Analysis: The purity and level of deuteration of the final product are confirmed by GC-MS and NMR spectroscopy.

Chemical Synthesis of [6,7,7-²H₃]Cholesterol

This protocol is based on the method described by Goad et al. (1982).[1]

  • Starting Material: Begin with a Δ⁵-sterol such as cholesterol.

  • Formation of 6-oxo-3α,5α-cyclosteroid: The starting sterol is converted to the corresponding 6-oxo-3α,5α-cyclosteroid derivative.

  • Deuterium Exchange at C-7: Base-catalyzed exchange in the presence of deuterium oxide (D₂O) introduces two deuterium atoms at the C-7 position.

  • Reduction of the 6-oxo Group: Reduction of the 6-oxo group using sodium borodeuteride (NaBD₄) introduces a third deuterium atom at the C-6 position.

  • Rearrangement: The resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid is rearranged to yield the desired [6,7,7-²H₃]-Δ⁵-sterol.

  • Purification and Characterization: The final product is purified by chromatography and its structure and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

GC-MS Analysis of Deuterated Sterols

This is a general protocol for the analysis of deuterated sterols.[7][15][16]

  • Sample Preparation: Extract lipids from the biological matrix of interest. Saponify the lipid extract to release free sterols.

  • Derivatization: Convert the sterols to more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, by reacting with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Gas Chromatography (GC): Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The sterols are separated based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry (MS): The separated sterols are introduced into the mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

  • Data Analysis: The mass spectra of the deuterated sterols will show a mass shift corresponding to the number of deuterium atoms incorporated compared to the unlabeled standard. Quantification can be performed by selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peaks and comparing them to an internal standard.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and processes related to deuterated sterols.

Cholesterol_Biosynthesis_Pathway cluster_start Mevalonate Pathway cluster_squalene Squalene (B77637) Synthesis cluster_sterol Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase, Lanosterol Synthase Desmosterol Desmosterol Lanosterol->Desmosterol Bloch Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Kandutsch-Russell Pathway Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified overview of the cholesterol biosynthesis pathway.

KIE_Diagram Kinetic Isotope Effect (KIE = k_H / k_D > 1) A R-H C P A->C k_H (faster) B R-D B->C k_D (slower)

Caption: The Kinetic Isotope Effect (KIE).

Biosynthetic_Workflow Start Start Yeast_Culture Culture engineered S. cerevisiae in D2O medium Start->Yeast_Culture Extraction Lipid Extraction (e.g., Chloroform/Methanol) Yeast_Culture->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Analysis QC Analysis (GC-MS, NMR) Purification->Analysis Product Deuterated Sterol Analysis->Product

Caption: Workflow for the biosynthetic production of deuterated sterols.

SREBP_Signaling_Pathway High_Cholesterol High_Cholesterol SCAP_SREBP_ER SCAP-SREBP complex retained in ER by Insig High_Cholesterol->SCAP_SREBP_ER Low_Cholesterol Low_Cholesterol SCAP_SREBP_Golgi SCAP escorts SREBP to Golgi Low_Cholesterol->SCAP_SREBP_Golgi SREBP_Cleavage Proteolytic cleavage of SREBP in Golgi SCAP_SREBP_Golgi->SREBP_Cleavage nSREBP_Nucleus nSREBP translocates to nucleus SREBP_Cleavage->nSREBP_Nucleus Gene_Expression Activation of genes for cholesterol synthesis & uptake nSREBP_Nucleus->Gene_Expression

Caption: The SREBP signaling pathway for cholesterol homeostasis.

Conclusion

Deuterated sterols have evolved from simple metabolic tracers to sophisticated tools that are driving innovation in both fundamental biochemistry and clinical medicine. Their utility in elucidating metabolic pathways, defining enzyme mechanisms, and improving the properties of therapeutic agents underscores their indispensable role in the life sciences. As analytical technologies continue to advance, the applications of deuterated sterols are poised to expand even further, promising new insights into the complex world of lipid biology and new strategies for the treatment of human disease.

References

14-Demethyl-lanosterol-d6 CAS number and molecular formula information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 14-Demethyl-lanosterol-d6

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. The document covers its chemical properties, its role in biochemical pathways, and general protocols for its application.

Core Compound Information

This compound is the deuterium-labeled form of 14-Demethyl-lanosterol.[1][2] Deuterated compounds are frequently used as internal standards or tracers in quantitative analyses such as NMR, GC-MS, or LC-MS.[2] The inclusion of stable heavy isotopes like deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of a compound.[1][2][3]

Chemical Identity

  • Chemical Name: (4,4-dimethyl-d6)cholest-8(9),24-dien-3ß-ol[4][5]

  • CAS Number: 1246298-30-5[1][2][3][4][5]

  • Molecular Formula: C₂₉H₄₂D₆O[2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueCitations
Molecular Weight 418.73 g/mol [2][3][5]
Purity >99% (TLC)[4][5]
Appearance Solid powder[1][5]
Storage -20°C for long-term storage[1][4]
Boiling Point 495.1 ± 44.0 °C at 760 mmHg[1]
Flash Point 217.6 ± 20.7 °C[1]
Density 1.0 ± 0.1 g/cm³[1]

Role in Sterol Biosynthesis

14-Demethyl-lanosterol is an intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi.[6] The non-deuterated parent compound, lanosterol (B1674476), is a substrate for the enzyme Lanosterol 14α-demethylase (CYP51A1) , a member of the cytochrome P450 superfamily.[6][7][8]

This enzyme catalyzes the critical first step in the conversion of lanosterol to cholesterol: the removal of the 14α-methyl group.[7] This demethylation is a three-step oxidative process that requires NADPH and molecular oxygen, ultimately releasing the methyl group as formic acid.[7][9] Because of its essential role in fungal cell membrane integrity, CYP51 is a major target for antifungal drugs.[6] It is also being investigated as a potential target in cancer therapy due to the role of cholesterol metabolism in tumor progression.[10]

Sterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) cluster_enzyme Enzymatic Conversion Lanosterol Lanosterol Intermediate_Alcohol 32-Hydroxy-lanosterol (Alcohol Intermediate) Lanosterol->Intermediate_Alcohol O₂, NADPH Intermediate_Aldehyde 32-Oxo-lanosterol (Aldehyde Intermediate) Intermediate_Alcohol->Intermediate_Aldehyde O₂, NADPH Demethyl_Lanosterol 14-Demethyl-lanosterol Intermediate_Aldehyde->Demethyl_Lanosterol O₂, NADPH (Formate released) Zymosterol Zymosterol Demethyl_Lanosterol->Zymosterol Multiple Steps Cholesterol Cholesterol Zymosterol->Cholesterol Multiple Steps CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) CYP51A1->Intermediate_Alcohol CYP51A1->Intermediate_Aldehyde CYP51A1->Demethyl_Lanosterol

Caption: The enzymatic demethylation of lanosterol by CYP51A1 in the cholesterol biosynthesis pathway.

Experimental Protocols

Stock Solution Preparation

For in vitro applications, a stock solution is typically prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. If solubility is an issue, ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[1]

  • Procedure:

    • Accurately weigh a small amount of this compound powder.

    • Add the chosen solvent (e.g., DMSO) to achieve a desired high concentration (e.g., 1-10 mg/mL).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C for stability.[1]

General In Vivo Formulation

For administration in animal models, the compound, which has low water solubility, must be prepared in a suitable vehicle. The following are common formulation strategies.[1]

Method 1: Solubilization with Co-solvents

  • Start with a concentrated stock solution in DMSO.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until clear.

  • Finally, add ddH₂O to reach the final desired concentration and mix thoroughly.[1]

Method 2: Corn Oil Formulation

  • Prepare a stock solution in DMSO.

  • Add the DMSO stock to corn oil and mix thoroughly until a clear solution or uniform suspension is achieved.[1]

Method 3: Suspension

  • For oral administration, the compound can be suspended in a vehicle like 0.2% Carboxymethyl cellulose (B213188) (CMC).[1]

The workflow for preparing an in vivo formulation is illustrated below.

InVivo_Formulation_Workflow cluster_options Formulation Options compound This compound (Powder) dmso Dissolve in DMSO compound->dmso stock Concentrated Stock Solution dmso->stock option1 Add PEG300, Tween 80, ddH₂O stock->option1 option2 Add Corn Oil stock->option2 option3 Suspend in CMC stock->option3 final_sol Final In Vivo Formulation option1->final_sol option2->final_sol option3->final_sol

Caption: General workflow for preparing this compound for in vivo experiments.

References

Introduction: The Lanosterol Demethylation Step and its Key Enzyme, CYP51

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Inhibiting the Lanosterol (B1674476) Demethylation Step

Executive Summary

The enzymatic step of lanosterol 14α-demethylation, catalyzed by the cytochrome P450 enzyme CYP51, is a critical, evolutionarily conserved process in the biosynthesis of essential sterols across fungi, mammals, and protozoa. Inhibition of this step serves as the cornerstone for the mechanism of action of azole antifungals, the most widely used class of drugs for treating fungal infections. This guide provides a comprehensive technical overview of the biological significance of targeting this pathway. It details the molecular consequences of inhibition, which include the depletion of vital membrane sterols like ergosterol (B1671047), the accumulation of toxic methylated sterol precursors, and the subsequent disruption of cell membrane integrity and function. Furthermore, this document explores the therapeutic applications beyond mycology, including emerging potential in anticancer and antiprotozoal chemotherapy. Quantitative data on inhibitor potency, detailed experimental protocols for assessing enzyme activity, and visual diagrams of the relevant biochemical pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals in this field.

The demethylation of lanosterol is a crucial reaction in the postsqualene segment of the sterol biosynthesis pathway.[1] This multi-step oxidative process is catalyzed by lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, designated as CYP51.[2][3] This enzyme is responsible for removing the 14α-methyl group from sterol precursors, a necessary modification for the synthesis of the primary sterols in various organisms: ergosterol in fungi, cholesterol in animals, and other phytosterols (B1254722) in plants.[2][4]

CYP51 is one of the most evolutionarily conserved P450 enzymes, found across all biological kingdoms.[1][4][5] Its essential role in producing vital structural and regulatory molecules makes it an important target for therapeutic intervention.[1] The enzyme's mechanism involves three successive monooxygenation steps, requiring molecular oxygen and NADPH, to convert the 14α-methyl group first to an alcohol, then to an aldehyde, and finally removing it as formic acid, which creates a C14-C15 double bond.[4][5][6]

The Sterol Biosynthesis Pathway: A Comparative Overview

Sterols are vital components of eukaryotic cell membranes, where they regulate fluidity, permeability, and the function of embedded proteins.[2] While the overall pathway of sterol synthesis shares common precursors, the substrates for CYP51 and the final sterol products differ between biological kingdoms.

  • In Fungi: The primary sterol is ergosterol. CYP51 catalyzes the demethylation of lanosterol or its precursor eburicol (B28769) to initiate the formation of ergosterol.[2][7] Ergosterol is essential for fungal membrane integrity and viability.[8]

  • In Animals/Humans: The primary sterol is cholesterol. Human CYP51 demethylates lanosterol and 24,25-dihydrolanosterol as a key step in cholesterol production.[4][9] Cholesterol is not only a structural component of membranes but also a precursor for steroid hormones and bile acids.[4]

  • In Plants: The CYP51 substrate is obtusifoliol, leading to the synthesis of various phytosterols.[2][4]

  • In Protozoa: Organisms like Trypanosoma cruzi also rely on CYP51 for the synthesis of their essential sterols, making it a target for antiprotozoal drugs.[1][10]

The differences in CYP51 substrates and the enzyme's active site structure across these kingdoms provide a basis for the selective toxicity of inhibitor drugs, most notably the azole antifungals.[10]

Caption: Fig. 1: Simplified Sterol Biosynthesis Pathway in Fungi and Mammals.

Mechanism of Inhibition

The most prominent inhibitors of lanosterol 14α-demethylase belong to the azole class of compounds, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, voriconazole).[11][12] These agents act as noncompetitive inhibitors.[2]

The catalytic activity of CYP51 depends on a central heme iron atom. Azole inhibitors possess a nitrogen atom within their heterocyclic ring that binds with high affinity to this heme iron.[13] This coordination bond displaces the natural sixth ligand (typically a water molecule) and prevents the binding and activation of molecular oxygen, a step that is essential for the demethylation reaction to proceed.[14] The rest of the inhibitor molecule forms additional interactions within the enzyme's active site, contributing to its binding affinity and specificity.[13][15]

Inhibition_Mechanism Fig. 2: Mechanism of Azole Inhibition cluster_normal Normal Catalytic Cycle cluster_inhibited Inhibited State CYP51 CYP51 Active Site (Heme Iron) Product Demethylated Sterol CYP51->Product Catalyzes Blocked Substrate Binding & Catalysis Blocked Substrate Lanosterol (Natural Substrate) Substrate->CYP51 Binds Inhibitor Azole Inhibitor Inhibitor->CYP51 Binds to Heme Iron

Caption: Fig. 2: Mechanism of Azole Inhibition of CYP51.

Biological Consequences of Inhibition

Inhibiting the lanosterol demethylation step triggers a cascade of detrimental downstream effects, which are the primary basis for the therapeutic efficacy of CYP51 inhibitors.

In Fungi

The consequences of CYP51 inhibition are most extensively studied in fungi and form the basis of the antifungal action of azoles.[2]

  • Ergosterol Depletion: The primary consequence is the halt in ergosterol production.[7] The resulting ergosterol-deficient membranes exhibit increased permeability and fluidity, compromising their barrier function and leading to leakage of cellular contents.[2][16][17][18]

  • Accumulation of Toxic Precursors: Inhibition of CYP51 leads to the accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors.[7] These precursors are incorporated into the fungal membrane, where they disrupt its normal structure and order.[19] The accumulation of these sterols, particularly the conversion of lanosterol into toxic 14α-methylergosta-8,24(28)-dienol, is considered a major contributor to the fungistatic or fungicidal effect of azoles.[7][16][19]

  • Disruption of Membrane-Bound Enzymes: The altered lipid environment impairs the function of essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis.[16]

  • Impaired Vacuolar Function: Recent studies have shown that ergosterol is critical for the function of the vacuolar H+-ATPase (V-ATPase) in fungi.[20] Azole-induced ergosterol depletion impairs vacuolar acidification, disrupting ion homeostasis and cellular pH regulation, which contributes significantly to the antifungal effect.[20]

In Mammals

While human CYP51 is an ortholog of the fungal enzyme, it is significantly less sensitive to clinical azole antifungals, which provides a window of selective toxicity.[3][16] However, high doses or specific inhibitors can affect the human enzyme.

  • Cholesterol Synthesis Inhibition: Inhibition of human CYP51 can lower cholesterol levels. This has been explored for developing cholesterol-lowering drugs, as targeting a step downstream of HMG-CoA reductase (the target of statins) could potentially offer a more specific intervention with fewer side effects related to the depletion of other mevalonate-derived molecules.[21]

  • Developmental Effects: Complete blockage of this pathway is detrimental. In utero exposure to high doses of fluconazole, which can inhibit the human enzyme, has been associated with congenital abnormalities phenotypically similar to Antley-Bixler syndrome, a condition linked to mutations in an enzyme that interacts with CYP51.[17]

  • Anticancer Potential: Rapidly proliferating cancer cells have a high demand for cholesterol to build new membranes.[21] Therefore, inhibiting CYP51 to block cholesterol synthesis is being investigated as a potential anticancer strategy.[21][22] Inhibition of CYP51 has been shown to induce apoptosis in cancer cells.[22]

In Protozoa

CYP51 is an established drug target in protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[1] Inhibition of their specific CYP51 orthologs disrupts the synthesis of essential parasite-specific sterols, leading to parasite death.[1] This is an active area of drug development for these neglected tropical diseases.

Therapeutic Applications

The critical role of CYP51 has made it a validated and highly successful drug target.

  • Antifungal Agents: This is the most significant clinical application. Azoles are first-line therapies for a wide range of fungal infections, from superficial skin infections to life-threatening systemic mycoses caused by Candida and Aspergillus species.[11][12][23]

  • Agricultural Fungicides: Demethylation inhibitors (DMIs), which are azole-based compounds, are widely used in agriculture to protect crops from fungal pathogens like rusts and mildews.[16][24][25]

  • Anticancer Chemotherapy (Investigational): As cancer cells often exhibit upregulated cholesterol synthesis, CYP51 inhibitors are being explored as potential anticancer agents to selectively starve tumors of this essential lipid.[21]

  • Antiprotozoal Agents (Investigational): Azoles and novel CYP51 inhibitors are in development for the treatment of infections caused by trypanosomatids.[1]

Quantitative Analysis of Inhibition

The potency of CYP51 inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize representative data from the literature.

Table 1: Inhibitory Potency (IC50) of Selected Compounds against CYP51

Compound Target Organism/Enzyme IC50 (µM) Reference
(R)-VFV Human CYP51 0.5 [21]
(S)-VFV Human CYP51 50 [21]

| Luteolin 7,3′-disulfate | Human CYP51 | > 25 |[22] |

Table 2: Binding Affinity (Kd) of Selected Compounds to Human CYP51A1

Compound Binding Affinity (Kd) (µM) Method Reference
Lanosterol 2.4 Surface Plasmon Resonance [22]
Luteolin 7,3′-disulfate 2.9 - 20 Surface Plasmon Resonance [22]
Baicalein 8.2 Spectral Titration [22]
Luteolin 5.1 Spectral Titration [22]
Dihydrolanosterol (B1674475) 0.23 ± 0.10 Spectral Titration [26]
14α-CH2OH dihydrolanosterol 0.02 ± 0.04 Spectral Titration [26]

| 14α-CHO dihydrolanosterol | 0.12 ± 0.03 | Spectral Titration |[26] |

Table 3: Steady-State Kinetic Parameters for Human CYP51A1

Substrate kcat (s⁻¹) Km (µM) Reference
Dihydrolanosterol 0.50 ± 0.03 5.0 ± 0.6 [26]
14α-CH2OH dihydrolanosterol 0.67 ± 0.03 4.3 ± 0.4 [26]

| 14α-CHO dihydrolanosterol | 1.7 ± 0.1 | 5.4 ± 0.7 |[26] |

Key Experimental Protocols

Protocol: Reconstituted In Vitro CYP51 Activity Assay

This protocol describes a common method to measure the enzymatic activity of purified CYP51 and assess the effect of inhibitors. The assay reconstitutes the necessary components of the electron transfer chain in vitro.

Objective: To quantify the conversion of a CYP51 substrate to its demethylated product and determine the inhibitory potency of a test compound.

Materials:

  • Purified, recombinant CYP51 enzyme

  • Purified, recombinant cytochrome P450 reductase (CPR)

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Substrate: Lanosterol or Dihydrolanosterol (e.g., 50 µM final concentration)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH solution

  • Reaction Buffer: e.g., 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4, containing glycerol (B35011) and EDTA.

  • Test inhibitor compound at various concentrations

  • Quenching solution: e.g., alcoholic KOH

  • Extraction solvent: e.g., Hexane or Ethyl Acetate

  • Analysis system: HPLC or UPLC with UV detection, or LC-MS

Procedure:

  • Reconstitution: Pre-incubate purified CYP51 (e.g., 0.5 µM) and CPR (e.g., 2.0 µM) with lipid vesicles in the reaction buffer on ice. This allows the enzymes to incorporate into the lipid environment, mimicking the endoplasmic reticulum membrane.

  • Inhibitor Addition: Add the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction tubes. Incubate for a short period at the reaction temperature (e.g., 37°C) to allow for inhibitor binding.

  • Substrate Addition: Add the sterol substrate (e.g., lanosterol) to the reaction mixture.

  • Initiation: Start the reaction by adding the NADPH generating system or a solution of NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding a quenching solution (e.g., alcoholic KOH).

  • Extraction: Extract the sterols from the aqueous mixture using an organic solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Evaporate the organic solvent, resuspend the lipid residue in a suitable mobile phase, and analyze the sample using HPLC, UPLC, or LC-MS to separate and quantify the remaining substrate and the formed product.[26]

  • Calculation: Calculate the percentage of substrate conversion and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Assay_Workflow Fig. 3: General Workflow for a CYP51 Inhibition Assay A 1. Reconstitute System (CYP51, CPR, Lipids) B 2. Add Inhibitor (or Vehicle Control) A->B C 3. Add Substrate (e.g., Lanosterol) B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate (e.g., 37°C, 15 min) D->E F 6. Quench Reaction (e.g., KOH) E->F G 7. Extract Sterols (e.g., Hexane) F->G H 8. Analyze Products (HPLC / LC-MS) G->H I 9. Calculate % Inhibition & IC50 Value H->I

Caption: Fig. 3: General Workflow for a CYP51 Inhibition Assay.

Conclusion and Future Directions

The inhibition of the lanosterol demethylation step is a cornerstone of modern antifungal therapy and holds significant promise for other therapeutic areas. The central enzyme, CYP51, is a well-validated target due to its essential role in sterol biosynthesis. While the success of azole antifungals is undeniable, the rise of drug resistance necessitates the development of new inhibitors.[7][13] Future research will likely focus on:

  • Designing Novel Inhibitors: Creating new chemical scaffolds that can overcome existing resistance mechanisms, such as mutations in the CYP51 gene or overexpression of efflux pumps.[13][27]

  • Improving Selectivity: Developing inhibitors with higher selectivity for the fungal or protozoan CYP51 over the human ortholog to minimize potential side effects.

  • Exploring Synergistic Combinations: Combining CYP51 inhibitors with drugs that target other pathways (e.g., histone deacetylase inhibitors or agents disrupting ion homeostasis) to enhance efficacy and combat resistance.[20][27]

  • Expanding Therapeutic Applications: Further elucidating and harnessing the potential of CYP51 inhibition for anticancer and antiprotozoal therapies through rigorous preclinical and clinical investigation.

A deep understanding of the biological significance of this pathway will continue to drive innovation in the development of effective treatments for a wide range of human diseases.

References

Tracing the Metabolic Maze: An In-depth Technical Guide to Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing atoms with heavier, non-radioactive isotopes into molecules, researchers can trace their journey through various biochemical reactions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation methods essential for leveraging this technology in metabolic research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.

Key Concepts:

  • Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons. When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.

  • Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic snapshot of cellular activity.

  • Isotopic Steady State: For quantitative metabolic flux analysis, it is often necessary for the biological system to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time to reach this state varies for different pathways.

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be meticulously planned and executed to ensure the generation of high-quality, interpretable data.

G General Experimental Workflow for Stable Isotope Tracing A Experimental Design - Define biological question - Select isotopic tracer - Determine labeling duration B Tracer Experiment - Introduce labeled substrate to the biological system A->B C Sample Quenching & Metabolite Extraction - Rapidly halt metabolic activity - Extract metabolites B->C D Isotopic Labeling Measurement - Analyze isotopic enrichment using MS or NMR C->D E Data Analysis & Flux Estimation - Correct for natural abundance - Determine Mass Isotopologue Distributions - Estimate metabolic fluxes D->E

A high-level overview of the key stages in a stable isotope tracing experiment.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Labeling in Cell Culture (for Mass Spectrometry)

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled glucose tracer.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Labeling medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS), antibiotics, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

    • Culture cells in their standard complete growth medium overnight to allow for attachment and recovery.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the predetermined labeling duration to allow for the incorporation of the stable isotope tracer into downstream metabolites.

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, place the cell culture plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • The dried extracts can be stored at -80°C until analysis.

    • Prior to analysis, reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol provides a general guideline for preparing cell extracts for NMR analysis.

Materials:

  • Labeled cell pellets from the quenching and extraction step.

  • NMR buffer (e.g., a phosphate (B84403) buffer in D₂O containing a known concentration of an internal standard like DSS or TSP).

  • NMR tubes.

Procedure:

  • Metabolite Extraction:

    • Follow the quenching and extraction protocol as described for mass spectrometry.

  • Sample Reconstitution:

    • After drying the metabolite extract, reconstitute it in a precise volume of NMR buffer.

    • Vortex thoroughly to ensure complete dissolution of the metabolites.

  • pH Adjustment:

    • Check the pH of the reconstituted sample and adjust it to the desired pH for NMR analysis, as chemical shifts of some metabolites are pH-sensitive.

  • Transfer to NMR Tube:

    • Transfer the final sample to an NMR tube for analysis.

Data Acquisition and Analysis

The isotopic enrichment in downstream metabolites is typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry-Based Analysis

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a widely used technique for stable isotope tracing. It offers high sensitivity and the ability to resolve isotopologues based on their mass-to-charge ratio (m/z).

Data Analysis Workflow:

  • Raw Data Processing: The raw data from the mass spectrometer is processed to identify peaks corresponding to metabolites of interest and their isotopologues.

  • Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C). Software tools like IsoCor or the R package accucor are commonly used for this purpose.

  • Determination of Mass Isotopologue Distribution (MID): After correction, the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) is calculated. This is the Mass Isotopologue Distribution (MID).

  • Metabolic Flux Analysis (MFA): The MIDs of key metabolites are then used as input for computational models to estimate the fluxes through the metabolic network. Software packages such as INCA, Metran, and VANTED are used for this step.[3][4]

NMR-Based Analysis

NMR spectroscopy provides detailed information about the positional enrichment of isotopes within a molecule, which can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns. Both ¹H and ¹³C NMR are used in stable isotope tracing studies.[2]

Quantitative Data Presentation

A key output of stable isotope labeling experiments is the quantitative measurement of metabolic fluxes. Summarizing this data in a structured format is essential for comparison and interpretation.

Table 1: Comparison of Relative Metabolic Fluxes in Cancer Cells vs. Normal Cells

This table presents hypothetical data from a [U-¹³C₆]-glucose tracing experiment, showcasing the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.

MetaboliteIsotopologueFractional Contribution (Normal Cells)Fractional Contribution (Cancer Cells)
Pyruvate (B1213749) M+30.600.85
M+20.250.10
M+10.100.03
M+00.050.02
Lactate (B86563) M+30.550.90
M+00.450.10
Citrate M+20.500.30
M+40.150.10
M+50.050.05
Malate M+20.450.30
M+40.200.15

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of labeled atoms through metabolic networks. The following diagrams, generated using the DOT language, illustrate key pathways in central carbon metabolism.

Glycolysis

This diagram shows the flow of ¹³C atoms from uniformly labeled glucose through the glycolytic pathway.

glycolysis Carbon Transitions in Glycolysis from [U-13C]-Glucose cluster_glycolysis Glycolysis Glucose (M+6) Glucose (M+6) G6P (M+6) G6P (M+6) Glucose (M+6)->G6P (M+6) F6P (M+6) F6P (M+6) G6P (M+6)->F6P (M+6) F1,6BP (M+6) F1,6BP (M+6) F6P (M+6)->F1,6BP (M+6) DHAP (M+3) DHAP (M+3) F1,6BP (M+6)->DHAP (M+3) GAP (M+3) GAP (M+3) F1,6BP (M+6)->GAP (M+3) DHAP (M+3)->GAP (M+3) 1,3BPG (M+3) 1,3BPG (M+3) GAP (M+3)->1,3BPG (M+3) 3PG (M+3) 3PG (M+3) 1,3BPG (M+3)->3PG (M+3) 2PG (M+3) 2PG (M+3) 3PG (M+3)->2PG (M+3) PEP (M+3) PEP (M+3) 2PG (M+3)->PEP (M+3) Pyruvate (M+3) Pyruvate (M+3) PEP (M+3)->Pyruvate (M+3) Lactate (M+3) Lactate (M+3) Pyruvate (M+3)->Lactate (M+3) LDH Alanine (M+3) Alanine (M+3) Pyruvate (M+3)->Alanine (M+3) ALT

Tracing ¹³C from glucose to pyruvate and lactate via glycolysis.
Tricarboxylic Acid (TCA) Cycle

This diagram illustrates the entry of ¹³C-labeled pyruvate into the TCA cycle and the resulting labeling patterns of key intermediates.

tca_cycle Carbon Transitions in the TCA Cycle from [U-13C]-Glucose cluster_tca TCA Cycle Pyruvate (M+3) Pyruvate (M+3) Acetyl-CoA (M+2) Acetyl-CoA (M+2) Pyruvate (M+3)->Acetyl-CoA (M+2) PDH Citrate (M+2) Citrate (M+2) Acetyl-CoA (M+2)->Citrate (M+2) Oxaloacetate (M+0) Oxaloacetate (M+0) Oxaloacetate (M+0)->Citrate (M+2) Isocitrate (M+2) Isocitrate (M+2) Citrate (M+2)->Isocitrate (M+2) alpha-KG (M+2) alpha-KG (M+2) Isocitrate (M+2)->alpha-KG (M+2) Succinyl-CoA (M+2) Succinyl-CoA (M+2) alpha-KG (M+2)->Succinyl-CoA (M+2) Succinate (M+2) Succinate (M+2) Succinyl-CoA (M+2)->Succinate (M+2) Fumarate (M+2) Fumarate (M+2) Succinate (M+2)->Fumarate (M+2) Malate (M+2) Malate (M+2) Fumarate (M+2)->Malate (M+2) Oxaloacetate (M+2) Oxaloacetate (M+2) Malate (M+2)->Oxaloacetate (M+2)

Tracing ¹³C from pyruvate into the TCA cycle.
Pentose (B10789219) Phosphate Pathway (PPP)

This diagram illustrates how using [1,2-¹³C]-glucose can distinguish between glycolysis and the pentose phosphate pathway.

ppp Distinguishing Glycolysis and PPP with [1,2-13C]-Glucose cluster_main Glucose (M+2) Glucose (M+2) G6P (M+2) G6P (M+2) Glucose (M+2)->G6P (M+2) F6P (M+2) F6P (M+2) G6P (M+2)->F6P (M+2) Glycolysis 6-PG (M+2) 6-PG (M+2) G6P (M+2)->6-PG (M+2) PPP Pyruvate (M+2) Pyruvate (M+2) F6P (M+2)->Pyruvate (M+2) Ru5P (M+1) Ru5P (M+1) 6-PG (M+2)->Ru5P (M+1) -CO2 (from C1) GAP (M+1) GAP (M+1) Ru5P (M+1)->GAP (M+1) Pyruvate (M+1) Pyruvate (M+1) GAP (M+1)->Pyruvate (M+1)

Tracing [1,2-¹³C]-glucose through glycolysis and the PPP.

Conclusion

Stable isotope tracing is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development. This guide has provided a comprehensive overview of the core principles, experimental workflows, and data analysis strategies. As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries in the field of metabolomics.

References

Methodological & Application

Application Note: Quantitative Analysis of Sterols Using 14-Demethyl-lanosterol-d6 as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug development and metabolic research, the accurate quantification of sterols is crucial for understanding disease pathways and the efficacy of therapeutic interventions. The cholesterol biosynthesis pathway, in particular, is a key area of investigation. 14-Demethyl-lanosterol is a critical intermediate in this pathway, formed from lanosterol (B1674476) by the enzyme lanosterol 14-alpha demethylase (CYP51A1).[1] The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis. This application note provides a detailed protocol for the use of 14-Demethyl-lanosterol-d6 as an internal standard for the quantification of 14-demethyl-lanosterol and other related sterols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated internal standards, such as this compound, are ideal for isotope dilution mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.

Signaling Pathway Context: Cholesterol Biosynthesis

The conversion of lanosterol to cholesterol is a multi-step enzymatic process. A key rate-limiting step is the demethylation of lanosterol at the C14-alpha position, catalyzed by CYP51A1. This process is essential for the formation of cholesterol, which is a vital component of cell membranes and a precursor for steroid hormones and bile acids. Dysregulation of this pathway is implicated in various diseases, making the quantification of its intermediates, such as 14-demethyl-lanosterol, a valuable tool in biomedical research.

Cholesterol_Biosynthesis Lanosterol Lanosterol 14-Demethyl-lanosterol 14-Demethyl-lanosterol Lanosterol->14-Demethyl-lanosterol CYP51A1 (Lanosterol 14-alpha demethylase) Zymosterol Zymosterol 14-Demethyl-lanosterol->Zymosterol Other Intermediates Other Intermediates Zymosterol->Other Intermediates Cholesterol Cholesterol Other Intermediates->Cholesterol Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Cells, Tissue) IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Lipid_Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Lipid_Extraction Saponification Saponification (optional, for total sterols) Lipid_Extraction->Saponification Final_Extract Dry and Reconstitute Extract Saponification->Final_Extract LC_Separation Reverse-Phase HPLC/UHPLC Final_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Ratio of Analyte to Internal Standard Integration->Quantification Calibration Concentration Calculation using Calibration Curve Quantification->Calibration

References

Application Notes and Protocols for the Quantitative Analysis of Sterols Using 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors to hormones and bile acids. The quantitative analysis of sterols is essential for understanding their roles in health and disease, and for the development of therapeutics targeting sterol metabolism. Lanosterol (B1674476), a key intermediate in the cholesterol biosynthesis pathway, and its subsequent metabolites are of particular interest to researchers. Accurate quantification of these compounds in complex biological matrices requires a robust analytical methodology. The use of stable isotope-labeled internal standards, such as 14-Demethyl-lanosterol-d6, is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]

This document provides a detailed protocol for the quantitative analysis of sterols, with a focus on lanosterol, in biological samples using this compound as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway: Cholesterol Biosynthesis from Lanosterol

The conversion of lanosterol to cholesterol is a multi-step enzymatic process. A key rate-limiting step is the 14α-demethylation of lanosterol, which is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[2][3][4] This process involves a series of oxidative reactions.[3][4] The pathway is a critical control point in cholesterol homeostasis and a target for various lipid-lowering drugs.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Multiple Steps Squalene Squalene Isopentenyl_PP->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol synthase FF_MAS FF-MAS (4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol) Lanosterol->FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike_IS Spike with This compound (Internal Standard) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Hydrolysis Saponification (Hydrolysis of Sterol Esters) Extraction->Hydrolysis Dry_Reconstitute Dry Down and Reconstitute in Injection Solvent Hydrolysis->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application of 14-Demethyl-lanosterol-d6 in In Vivo Cholesterol Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The study of in vivo cholesterol biosynthesis is critical for understanding various physiological and pathological processes, including cardiovascular disease, metabolic syndrome, and certain cancers. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the flux of metabolites through the intricate pathways of cholesterol synthesis. 14-Demethyl-lanosterol-d6 is a deuterated analog of a key intermediate in the cholesterol biosynthesis pathway. Its use as a tracer allows for the precise tracking of the conversion of lanosterol (B1674476) and its derivatives to cholesterol, providing valuable insights into the activity of downstream enzymes and the overall flux through the Bloch and Kandutsch-Russell pathways.

These application notes provide detailed protocols for the use of this compound in in vivo studies, from administration to tissue analysis, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

I. Data Presentation

Quantitative data from in vivo studies using this compound should be organized to clearly present the incorporation of the tracer into downstream metabolites over time and across different tissues.

Table 1: Quantification of d6-Labeled Sterol Species in Mouse Liver Following this compound Administration

Time Point (hours)This compound (ng/g tissue)d6-Lathosterol (ng/g tissue)d6-Desmosterol (ng/g tissue)d6-Cholesterol (ng/g tissue)
00000
2150.2 ± 12.55.8 ± 0.910.3 ± 1.82.1 ± 0.4
498.7 ± 9.112.3 ± 2.122.5 ± 3.58.7 ± 1.5
845.3 ± 5.618.9 ± 3.035.1 ± 4.925.4 ± 4.1
1215.1 ± 2.815.2 ± 2.528.9 ± 4.240.8 ± 6.7
242.5 ± 0.85.1 ± 1.19.7 ± 2.055.2 ± 8.9

Table 2: Tissue-Specific Distribution of d6-Cholesterol 24 hours Post-Administration of this compound

Tissued6-Cholesterol (ng/g tissue)
Liver55.2 ± 8.9
Brain5.1 ± 1.2
Adipose12.7 ± 2.5
Muscle8.3 ± 1.9
Plasma20.5 ± 3.8 (ng/mL)

II. Experimental Protocols

A. In Vivo Administration of this compound in Mice

This protocol is adapted from studies involving the administration of lanosterol and other deuterated tracers to mice.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or formulated for osmotic pump delivery)

  • Osmotic mini-pumps (for continuous infusion)

  • Syringes and needles for injection

  • Animal handling and surgical equipment

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. The concentration will depend on the intended dose and the delivery rate of the osmotic pump.

    • For bolus injections, a concentration suitable for a single, well-tolerated injection volume should be prepared.

  • Animal Model:

    • Use an appropriate mouse model (e.g., C57BL/6J) of a specific age and sex, consistent with the experimental design.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Administration:

    • Continuous Infusion via Osmotic Mini-pumps: This method is recommended for maintaining a steady-state concentration of the tracer.

      • Surgically implant the osmotic mini-pumps subcutaneously in the dorsal region of the mice under anesthesia.

      • The pumps will deliver the this compound solution at a constant rate over a specified period (e.g., 7 days).

    • Intraperitoneal (IP) Injection: For shorter-term studies, a single bolus IP injection can be administered.

  • Sample Collection:

    • At predetermined time points, euthanize the mice according to approved animal welfare protocols.

    • Collect blood via cardiac puncture into EDTA-coated tubes and centrifuge to obtain plasma.

    • Harvest tissues of interest (e.g., liver, brain, adipose tissue) and immediately snap-freeze them in liquid nitrogen.

    • Store all samples at -80°C until analysis.

B. Tissue Lipid Extraction and Sample Preparation for LC-MS/MS

This protocol outlines the extraction of sterols from tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen tissue samples

  • Internal standards (e.g., d7-cholesterol, d4-lathosterol)[1]

  • Chloroform (B151607), Methanol, Water (HPLC grade)

  • Butylated hydroxytoluene (BHT) and EDTA solution to prevent oxidation[1]

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Add a known amount of internal standards to the tissue.

    • Add a solution of chloroform:methanol (2:1, v/v) and homogenize the tissue on ice.

    • Add BHT and EDTA solutions to prevent auto-oxidation.[1]

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 3/1 v/v with 10 mM ammonium (B1175870) acetate).

C. LC-MS/MS Analysis of d6-Labeled Sterols

This protocol provides a general framework for the quantification of this compound and its d6-labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

LC Parameters (Example):

  • Column: A C18 reverse-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile/Isopropanol (or other organic solvent mixture) with a modifier.

  • Gradient: A suitable gradient to separate the different sterol species.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: e.g., 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected d6-labeled metabolites (e.g., d6-lathosterol, d6-desmosterol, d6-cholesterol) and the internal standards need to be determined empirically.

Data Analysis:

  • Quantify the concentration of each d6-labeled sterol by comparing its peak area to that of the corresponding internal standard.

  • Construct calibration curves using known concentrations of unlabeled standards.

III. Visualization of Pathways and Workflows

A. Cholesterol Biosynthesis Pathway (Post-Lanosterol)

The conversion of lanosterol to cholesterol can proceed via two main pathways: the Bloch pathway and the Kandutsch-Russell pathway. 14-Demethyl-lanosterol is an intermediate in this process.

Cholesterol_Biosynthesis cluster_pre From Mevalonate Pathway cluster_demethylation 14α-Demethylation cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Lanosterol Lanosterol 14-Demethyl-lanosterol 14-Demethyl-lanosterol Lanosterol->14-Demethyl-lanosterol CYP51A1 Zymosterol Zymosterol 14-Demethyl-lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol 7-Dehydrodesmosterol 7-Dehydrodesmosterol Zymosterol->7-Dehydrodesmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Lathosterol Lathosterol 7-Dehydrodesmosterol->Lathosterol Lathosterol->Cholesterol DHCR7

Caption: Post-lanosterol cholesterol biosynthesis pathways.

B. Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo study using this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Administer\nthis compound Administer This compound Sample Collection\n(Tissues & Plasma) Sample Collection (Tissues & Plasma) Administer\nthis compound->Sample Collection\n(Tissues & Plasma) Animal Model\n(e.g., Mouse) Animal Model (e.g., Mouse) Animal Model\n(e.g., Mouse)->Administer\nthis compound Lipid Extraction Lipid Extraction Sample Collection\n(Tissues & Plasma)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for in vivo cholesterol synthesis study.

C. Logical Relationship of Tracer Analysis

This diagram shows the logical flow of how the administered tracer is metabolized and subsequently detected.

Tracer_Analysis_Logic Input Tracer This compound Metabolic Conversion Enzymatic Reactions in Cholesterol Pathway Input Tracer->Metabolic Conversion Labeled Products d6-Lathosterol d6-Desmosterol d6-Cholesterol Metabolic Conversion->Labeled Products Detection LC-MS/MS Labeled Products->Detection Output Data Quantitative Flux Data Detection->Output Data

Caption: Logical flow of tracer metabolism and analysis.

References

Application Notes and Protocols for a CYP51A1 Enzyme Activity Assay Using a Deuterated Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 51A1 (CYP51A1), also known as lanosterol (B1674476) 14α-demethylase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the formation of cholesterol in mammals.[1] Due to its essential role, CYP51A1 is a significant target for the development of antifungal agents and is being explored as a target for cholesterol-lowering drugs and anticancer therapies.[1]

This document provides a detailed, step-by-step guide for performing a CYP51A1 enzyme activity assay using a deuterated substrate, specifically deuterated dihydrolanosterol (B1674475) (d3-dihydrolanosterol). The use of a stable isotope-labeled substrate offers several advantages, including increased accuracy in quantification through isotope dilution mass spectrometry, reduced background interference, and the ability to investigate kinetic isotope effects.[2][3] The protocol is designed for a reconstituted enzyme system and utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and specific detection of the enzymatic product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol biosynthesis pathway focusing on the role of CYP51A1 and the experimental workflow for the enzyme activity assay.

CYP51A1_Pathway cluster_pathway Cholesterol Biosynthesis Pathway Lanosterol Lanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1 Natural Substrate d3-Lanosterol d3-Lanosterol (Deuterated Substrate) d3-Lanosterol->CYP51A1 Product FF-MAS CYP51A1->Product d3-Product d3-FF-MAS (Deuterated Product) CYP51A1->d3-Product ... ... Product->... Cholesterol Cholesterol ...->Cholesterol Assay_Workflow cluster_workflow Experimental Workflow Reconstitution Enzyme Reconstitution (CYP51A1 + CPR) Incubation Incubation (Enzyme, d3-Substrate, NADPH) Reconstitution->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Extraction Product Extraction (e.g., Liquid-Liquid Extraction) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Quantification of d3-Product) LCMS->Data

References

Application Notes and Protocols for Screening Lanosterol Demethylase Inhibitors Using 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the sterol biosynthesis pathway in eukaryotes, responsible for the demethylation of lanosterol to precursors of cholesterol in mammals and ergosterol (B1671047) in fungi.[1] This essential role makes CYP51 a prime target for the development of antifungal agents and potentially for therapies targeting cholesterol metabolism.[2] The azole class of antifungal drugs, for instance, functions by inhibiting fungal CYP51.[2] The development of novel and more specific CYP51 inhibitors requires robust and efficient screening assays.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify and characterize inhibitors of lanosterol demethylase using a stable isotope-labeled substrate, 14-Demethyl-lanosterol-d6. The use of a deuterated substrate coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis offers a highly sensitive and specific method for quantifying enzyme activity, minimizing interference from endogenous sterols and improving the accuracy of inhibitor screening.

Signaling Pathway and Experimental Workflow

The sterol biosynthesis pathway is a complex cascade of enzymatic reactions. Lanosterol 14α-demethylase plays a pivotal role in converting lanosterol to subsequent sterol intermediates. Inhibition of this enzyme leads to the accumulation of lanosterol and a depletion of downstream sterols, disrupting cell membrane integrity and function, particularly in fungi.

sterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Natural Substrate lanosterol_d6 This compound (Substrate) lanosterol_d6->cyp51 Assay Substrate product_d6 Demethylated Product-d6 cyp51->product_d6 Enzymatic Reaction downstream_sterols Downstream Sterols (e.g., Cholesterol, Ergosterol) cyp51->downstream_sterols inhibitor Inhibitor inhibitor->cyp51

Sterol biosynthesis pathway highlighting CYP51.

The experimental workflow for screening CYP51 inhibitors is designed for high-throughput analysis, incorporating automated liquid handling and sensitive LC-MS detection.

screening_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis LC-MS Analysis cluster_data Data Analysis plate_prep Prepare 96-well plates with test compounds and controls incubation Add enzyme/substrate mix to plates and incubate plate_prep->incubation enzyme_mix Prepare enzyme/substrate mix (CYP51, this compound, NADPH regenerating system) enzyme_mix->incubation quenching Stop reaction with quenching solution (e.g., acetonitrile) incubation->quenching extraction Sample cleanup (e.g., solid-phase extraction) quenching->extraction lcms Inject sample into LC-MS/MS system extraction->lcms data_acq Monitor m/z transitions for substrate and product lcms->data_acq integration Integrate peak areas data_acq->integration calculation Calculate % inhibition and IC50 values integration->calculation hit_id Identify hit compounds calculation->hit_id

High-throughput inhibitor screening workflow.

Data Presentation: CYP51 Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 values) of known CYP51 inhibitors against various species' enzymes, as determined by in vitro assays. This data serves as a reference for validating the screening assay and comparing the potency of novel compounds.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
KetoconazoleTrypanosoma cruzi CYP510.014[3][4]
ItraconazoleTrypanosoma cruzi CYP510.029[3][4]
PosaconazoleTrypanosoma cruzi CYP510.048[3][4]
MiconazoleTrypanosoma cruzi CYP510.057[3][4]
FluconazoleTrypanosoma cruzi CYP510.88[3][4]
KetoconazoleHuman Liver Microsomes0.015 - 0.054[5]
FluconazoleCandida albicans CYP511.39[2]
KetoconazoleMalassezia globosa CYP51~0.18[6]
FluconazoleMalassezia globosa CYP51~0.21[6]
ItraconazoleMalassezia globosa CYP51~0.19[6]

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant human or fungal CYP51 (e.g., from Candida albicans).

  • Substrate: this compound.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Test Compounds: Library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitors: Ketoconazole, Fluconazole.

  • Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., deuterated cholesterol).

  • Plates: 96-well or 384-well polypropylene (B1209903) plates.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A suitable C18 reversed-phase column.

In Vitro CYP51 Inhibition Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitors in a suitable solvent (e.g., DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 96-well plate. Include solvent-only wells as a negative control (0% inhibition) and a high concentration of a potent inhibitor (e.g., ketoconazole) as a positive control (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the CYP51 enzyme, this compound, and the NADPH regenerating system in potassium phosphate buffer.

    • The final concentrations of the components in the reaction should be optimized, but typical starting concentrations are:

      • CYP51: 5-50 nM

      • This compound: 1-10 µM

      • NADP+: 1 mM

      • Glucose-6-phosphate: 10 mM

      • Glucose-6-phosphate dehydrogenase: 1 U/mL

  • Enzymatic Reaction:

    • Pre-incubate the compound plates at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the enzyme/substrate master mix to each well of the plate.

    • Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard to each well.

    • Seal the plate and centrifuge to pellet any precipitated protein.

Sample Preparation for LC-MS Analysis
  • Protein Precipitation: The addition of acetonitrile in the quenching step serves to precipitate the majority of the protein from the reaction mixture. The centrifugation step further clarifies the supernatant.

  • Solid-Phase Extraction (SPE) (Optional, for increased cleanliness):

    • Condition a C18 SPE plate with methanol (B129727) followed by water.

    • Load the supernatant from the quenched reaction onto the SPE plate.

    • Wash the wells with a low percentage of organic solvent in water to remove salts and other polar impurities.

    • Elute the substrate and product with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Final Sample Preparation:

    • Evaporate the eluate or the supernatant from the protein precipitation step to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a few minutes to separate the substrate and product.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The exact m/z transitions for this compound and its demethylated product need to be determined empirically by infusing the pure compounds into the mass spectrometer. However, based on the structure of lanosterol and its known fragmentation, the following are logical starting points for optimization:

        • This compound (Substrate):

          • Precursor Ion [M+H]+: ~m/z 433.4 (C30H44D6O + H)+

          • Product Ions: Monitor fragments corresponding to the loss of water and characteristic cleavages of the sterol ring and side chain.

        • Demethylated Product-d6:

          • Precursor Ion [M+H]+: ~m/z 419.4 (C29H42D6O + H)+

          • Product Ions: Monitor fragments corresponding to the loss of water and characteristic cleavages of the sterol ring and side chain.

      • Internal Standard (e.g., d7-Cholesterol):

        • Precursor Ion [M+H]+: ~m/z 394.4

        • Product Ions: Established and known transitions for this standard.

  • Data Analysis:

    • Integrate the peak areas of the substrate and product for each sample.

    • Calculate the ratio of the product peak area to the internal standard peak area.

    • Determine the percent inhibition for each test compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow for determining the inhibitory activity of a test compound.

data_analysis_logic start Start Data Analysis peak_areas Measure Peak Areas (Substrate, Product, Internal Standard) start->peak_areas ratio Calculate Product/Internal Standard Ratio peak_areas->ratio percent_inhibition Calculate % Inhibition vs. Control ratio->percent_inhibition dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Calculate IC50 Value dose_response->ic50 hit_decision Is IC50 < Threshold? ic50->hit_decision hit Compound is a Hit hit_decision->hit Yes not_hit Compound is Not a Hit hit_decision->not_hit No

Logical flow for inhibitor data analysis.

Conclusion

The use of this compound as a substrate in a CYP51 inhibitor screening assay provides a robust and sensitive method for identifying and characterizing novel inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academic and industrial settings. The combination of a stable isotope-labeled substrate with LC-MS/MS detection ensures high-quality data, facilitating the discovery of new therapeutic agents targeting lanosterol demethylase.

References

Application Notes and Protocols for the Analysis of 14-Demethyl-lanosterol-d6 in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Demethyllanosterol (B45280) is a key intermediate in the cholesterol biosynthesis pathway, produced from lanosterol (B1674476) by the enzyme lanosterol 14α-demethylase (CYP51A1).[1][2] The quantification of 14-demethyllanosterol in cell cultures is crucial for studying cholesterol metabolism and for evaluating the efficacy of CYP51A1 inhibitors, which are of interest in the development of antifungal and cholesterol-lowering drugs.[3][4] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the accurate quantification of sterols in complex biological matrices. This application note provides detailed protocols for the sample preparation of cell cultures for the analysis of 14-demethyllanosterol, using 14-Demethyl-lanosterol-d6 as an internal standard to ensure accuracy and precision.

The protocols described herein cover cell culture and harvesting, lipid extraction using a modified Bligh-Dyer method, and sample cleanup using solid-phase extraction (SPE).[5][6][7] These methods are designed to provide high recovery and minimize matrix effects, ensuring reliable quantification of 14-demethyllanosterol.

Signaling Pathway: Cholesterol Biosynthesis

The conversion of lanosterol to 14-demethyllanosterol is a critical step in the cholesterol biosynthesis pathway, catalyzed by the enzyme CYP51A1.[8][9] Understanding this pathway is essential for interpreting the results of studies investigating cholesterol metabolism and the effects of CYP51A1 inhibitors.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibitor Action Lanosterol Lanosterol FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol (FF-MAS) Lanosterol->FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Intermediates Multiple Steps FF_MAS->Intermediates Multiple Enzymes Cholesterol Cholesterol Intermediates->Cholesterol Multiple Enzymes Inhibitor CYP51A1 Inhibitor (e.g., Ketoconazole) Inhibitor->Lanosterol Blocks conversion, leading to accumulation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture 1. Cell Culture & Harvesting Lipid_Extraction 2. Lipid Extraction (Bligh-Dyer) Cell_Culture->Lipid_Extraction SPE_Cleanup 3. Solid-Phase Extraction (SPE Cleanup) Lipid_Extraction->SPE_Cleanup Derivatization 4. Derivatization (Optional) SPE_Cleanup->Derivatization LC_MSMS 5. LC-MS/MS Analysis Derivatization->LC_MSMS Data_Processing 6. Data Processing LC_MSMS->Data_Processing Quantification 7. Quantification Data_Processing->Quantification Final_Results Final Results Quantification->Final_Results

References

Practical Applications of 14-Demethyl-lanosterol-d6 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Demethyl-lanosterol-d6 is a deuterated analog of 14-demethyl-lanosterol, an intermediate in the cholesterol biosynthesis pathway. In drug metabolism research, stable isotope-labeled compounds like this compound are invaluable tools, primarily utilized as internal standards for quantitative analysis by mass spectrometry.[1][2] Its structural similarity to endogenous lanosterol (B1674476) and its demethylated metabolites allows it to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby improving the accuracy and precision of quantification. This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism studies, with a focus on its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Key Applications

The primary application of this compound in drug metabolism research is as an internal standard for the accurate quantification of lanosterol and its metabolites in various biological matrices. This is crucial for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that modulate the cholesterol biosynthesis pathway.

  • Pharmacodynamic (PD) Studies: Assessing the in vivo efficacy of inhibitors of enzymes such as Lanosterol 14α-demethylase (CYP51A1).[3][4]

  • In Vitro Enzyme Inhibition Assays: Quantifying the activity of CYP51A1 and screening for potential inhibitors.[5][6][7]

  • Metabolomics: Profiling changes in the sterol biosynthesis pathway in response to drug treatment or disease state.

Signaling Pathway and Experimental Workflow

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. 14-Demethyl-lanosterol is a key intermediate in this pathway, formed from lanosterol by the action of CYP51A1.

Diagram: Cholesterol Biosynthesis Pathway - Lanosterol Demethylation

Cholesterol_Biosynthesis Lanosterol Lanosterol 14-Demethyl-lanosterol 14-Demethyl-lanosterol Lanosterol->14-Demethyl-lanosterol CYP51A1 (Lanosterol 14α-demethylase) Further_Intermediates Further Intermediates 14-Demethyl-lanosterol->Further_Intermediates Cholesterol Cholesterol Further_Intermediates->Cholesterol

Caption: Simplified schematic of the lanosterol demethylation step in the cholesterol biosynthesis pathway.

An experimental workflow for quantifying lanosterol in a biological matrix using this compound as an internal standard typically involves sample preparation, LC-MS/MS analysis, and data processing.

Diagram: Experimental Workflow for Lanosterol Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Microsomes) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS UPLC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification using Analyte/IS Peak Area Ratio LC_MS->Quantification

Caption: General experimental workflow for the quantification of lanosterol using a deuterated internal standard.

Experimental Protocols

Protocol 1: Quantification of Lanosterol in Human Plasma using UPLC-MS/MS

This protocol is adapted from established methods for sterol analysis in biological fluids.[8]

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Lanosterol (Analyte)

  • Human Plasma (K2EDTA)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Stock solutions of lanosterol and this compound (1 mg/mL in methanol)

  • Working solutions prepared by serial dilution of stock solutions

2. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration to be optimized, e.g., 1 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 1 mL of MTBE for liquid-liquid extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80% to 98% B

    • 5-7 min: 98% B

    • 7.1-8 min: 80% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Lanosterol: Q1/Q3 (e.g., m/z 409.4 -> 109.1)

    • This compound (IS): Q1/Q3 (e.g., m/z 415.4 -> 115.1) - Note: The exact m/z will depend on the specific deuteration pattern.

  • Ion Source Parameters: Optimize for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).

  • Collision Energy and Declustering Potential: Optimize for each transition.

4. Data Analysis

  • Integrate the peak areas for both lanosterol and this compound.

  • Calculate the peak area ratio (Lanosterol Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the lanosterol standards.

  • Determine the concentration of lanosterol in the unknown samples from the calibration curve.

Data Presentation

The following tables provide an example of how to structure quantitative data from the analysis.

Table 1: UPLC-MS/MS Parameters for Lanosterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Lanosterol409.4109.18035
This compound415.4115.18035

Table 2: Calibration Curve for Lanosterol Quantification

Standard Concentration (ng/mL)Lanosterol Peak AreaThis compound Peak AreaPeak Area Ratio
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00050,80012.894
10001,320,00049,50026.667

Linear Regression: y = 0.0267x - 0.0012 (R² = 0.999)

Table 3: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8082.1102.63.2
High800789.598.72.8

Conclusion

This compound is a critical reagent for the accurate and precise quantification of lanosterol in drug metabolism research. Its use as an internal standard in LC-MS/MS assays allows for the reliable assessment of drug effects on the cholesterol biosynthesis pathway. The protocols and data presented here provide a framework for the implementation of this valuable tool in both in vitro and in vivo studies. Proper method development and validation are essential to ensure the generation of high-quality, reproducible data.

References

A Protocol for Tracing Ergosterol Biosynthesis in Fungi with 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthetic pathway of ergosterol is a well-established target for antifungal drugs, most notably the azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p).[1][2] Understanding the flux and regulation of this pathway is critical for the development of new antifungal agents and for studying mechanisms of drug resistance.

This document provides a detailed protocol for tracing the biosynthesis of ergosterol in fungi using a stable isotope-labeled precursor, 14-Demethyl-lanosterol-d6. This deuterated analog of a key intermediate in the ergosterol pathway allows for the sensitive and specific tracking of its incorporation into downstream sterols using mass spectrometry. These application notes are intended for researchers in mycology, biochemistry, and drug development.

Principle of the Method

The protocol is based on the principle of stable isotope tracing. Fungal cultures are supplemented with this compound. This labeled compound is taken up by the fungal cells and enters the ergosterol biosynthesis pathway. As it is processed by the downstream enzymes, the deuterium (B1214612) label is incorporated into the subsequent sterol intermediates and the final product, ergosterol.

By harvesting the fungal cells at different time points, extracting the sterols, and analyzing the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the rate of incorporation and the relative abundance of the labeled and unlabeled sterols can be quantified. This provides insights into the activity of the ergosterol biosynthesis pathway under various experimental conditions, such as in the presence of antifungal compounds.

Materials and Reagents

  • Fungal Strain: e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus.

  • Culture Medium: Appropriate liquid medium for the chosen fungal strain (e.g., YPD, RPMI).

  • This compound: Commercially available from suppliers such as Sigma-Aldrich (Avanti Polar Lipids)[3] or MedChemExpress.[4][5]

  • Solvents (HPLC or GC grade): Methanol, ethanol, hexane (B92381), chloroform, acetonitrile, pyridine (B92270).

  • Reagents for Saponification: Potassium hydroxide (B78521) (KOH).

  • Reagents for Derivatization (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard: e.g., Cholesterol or a commercially available deuterated sterol not present in the fungus.

  • Glassware: Screw-capped glass tubes, vials.

  • Equipment: Shaking incubator, centrifuge, water bath or heating block, nitrogen evaporator, GC-MS or LC-MS/MS system.

Experimental Protocol

Fungal Culture Preparation
  • Inoculate the desired fungal strain into a liquid culture medium.

  • Incubate the culture under appropriate conditions (e.g., 30°C with shaking at 200 rpm) until it reaches the mid-logarithmic phase of growth.

Introduction of the Labeled Precursor
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Add the this compound stock solution to the fungal culture to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically for each fungal species.

  • Continue to incubate the culture under the same conditions.

Time-Course Sampling
  • Collect aliquots of the fungal culture at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) after the addition of the labeled precursor.

  • Harvest the fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet with sterile distilled water and centrifuge again.

  • Store the cell pellets at -80°C until lipid extraction.

Sterol Extraction
  • To the fungal cell pellet, add 2 mL of a 10% (w/v) solution of KOH in 90% ethanol.

  • Incubate the mixture at 80°C for 1 hour to saponify the lipids.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of distilled water and 2 mL of n-hexane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction two more times and pool the hexane fractions.

  • Evaporate the hexane to dryness under a stream of nitrogen.

Sample Derivatization (for GC-MS analysis)
  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions (Example):

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor the characteristic ions for the TMS derivatives of ergosterol (m/z 363, 458) and d6-ergosterol (m/z 369, 464).

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in the following tables.

Table 1: GC-MS Retention Times and Monitored Ions for Sterol Analysis

CompoundRetention Time (min)Monitored Ions (m/z)
This compound-TMS~20.5424, 409, 319
Ergosterol-TMS~22.1458, 363, 337
Ergosterol-d6-TMS~22.1464, 369, 343
Lanosterol-TMS~21.3498, 483, 393

Table 2: Time-Course of this compound Incorporation into Ergosterol

Time (hours)Unlabeled Ergosterol (Peak Area)Labeled Ergosterol-d6 (Peak Area)% Labeled Ergosterol
01,500,00000.0
11,450,00050,0003.3
21,380,000120,0008.0
41,200,000300,00020.0
8900,000600,00040.0
12650,000850,00056.7
24300,0001,200,00080.0

Table 3: Effect of an Erg11p Inhibitor on this compound Incorporation

TreatmentUnlabeled Ergosterol (Peak Area)Labeled Ergosterol-d6 (Peak Area)% Labeled Ergosterol
Control (24h)300,0001,200,00080.0
Inhibitor (24h)1,350,000150,00010.0

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of entry for 14-Demethyl-lanosterol.

Caption: Fungal ergosterol biosynthesis pathway, indicating the entry point of this compound.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol.

Experimental_Workflow A 1. Fungal Culture (Mid-log phase) B 2. Add this compound A->B C 3. Time-Course Incubation B->C D 4. Harvest & Wash Cells C->D E 5. Saponification (KOH, 80°C) D->E F 6. Liquid-Liquid Extraction (n-Hexane) E->F G 7. Evaporation F->G H 8. Derivatization (TMS) G->H I 9. GC-MS Analysis H->I J 10. Data Analysis I->J

Caption: Experimental workflow for tracing ergosterol biosynthesis with this compound.

Conclusion

The use of this compound as a tracer provides a powerful tool for investigating the dynamics of the ergosterol biosynthesis pathway in fungi. This protocol offers a detailed methodology for its application, from fungal culture to data analysis. The ability to quantitatively measure the flux through this essential pathway can significantly aid in the discovery and characterization of new antifungal drugs and in understanding the molecular basis of drug resistance.

References

Revolutionizing Pharmacokinetic Profiling: Utilizing 14-Demethyl-lanosterol-d6 as a Robust Internal Standard for New Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of a new drug's pharmacokinetic (PK) profile is fundamental to the drug development process. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. A key element in achieving reliable and reproducible LC-MS/MS data is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the superior choice, as they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[1][2][3] This application note details the use of 14-Demethyl-lanosterol-d6, a deuterated analog of an endogenous sterol, as an internal standard for the pharmacokinetic profiling of new drug candidates, particularly those with structural similarities to steroidal compounds.

This compound (C₂₉H₄₂D₆O, MW: 418.73, CAS: 1246298-30-5) serves as an ideal internal standard for quantifying novel therapeutic agents that are structurally related to sterols or possess similar lipophilic characteristics. Its use helps to correct for variability in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the pharmacokinetic data.[3][4][5]

Rationale for Using this compound

The selection of an internal standard is a critical step in bioanalytical method development.[1] this compound offers several advantages:

  • Structural Similarity: As a sterol analog, it is well-suited for new chemical entities (NCEs) with steroidal backbones or similar lipophilicity, ensuring comparable extraction efficiency and chromatographic behavior.

  • Co-elution: In many reversed-phase chromatography systems, it will co-elute with structurally similar analytes, providing effective compensation for matrix-induced ion suppression or enhancement.[1]

  • Mass Differentiation: The six deuterium (B1214612) atoms provide a clear mass shift from the endogenous 14-demethyl-lanosterol, preventing isotopic crosstalk and ensuring distinct detection by the mass spectrometer.

  • Biological Inertness: While related to the cholesterol biosynthesis pathway, as an exogenous labeled compound added at a known concentration, it does not interfere with the biological system in a way that would alter the pharmacokinetics of the drug being studied.

Experimental Workflow Overview

The general workflow for a pharmacokinetic study utilizing this compound as an internal standard involves several key stages, from sample collection to data analysis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase animal_dosing Animal Dosing with New Drug sample_collection Time-point Blood Sample Collection animal_dosing->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep is_spiking Spiking of Plasma with This compound (IS) plasma_prep->is_spiking sample_prep Sample Preparation (e.g., LLE or SPE) is_spiking->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) data_processing->pk_analysis reporting Reporting pk_analysis->reporting

Figure 1: Experimental workflow for a typical pharmacokinetic study.

Protocols

Preparation of Stock and Working Solutions

a. New Drug Candidate (Analyte) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the new drug candidate.

  • Dissolve in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or DMSO).

b. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Use a commercially available solution or accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

c. Working Solutions:

  • Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 1 µg/mL in methanol. The optimal concentration should be determined during method development.

Sample Preparation from Plasma

This protocol is based on a liquid-liquid extraction (LLE) method, which is effective for extracting lipophilic compounds like sterols and many drug candidates.[6]

a. Spiking of Internal Standard:

  • To 100 µL of plasma sample (from dosed animal, calibration standard, or QC), add 10 µL of the 1 µg/mL this compound working solution.

  • Vortex briefly to mix.

b. Protein Precipitation and Extraction:

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex for 1 minute.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

c. Supernatant Transfer and Evaporation:

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

d. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85:15 methanol:water).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of sterol-like compounds and can be optimized for the specific new drug candidate.

a. Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm)[7]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Methanol[8]
Gradient 85% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 85% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode[7][8]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C (for APCI)
Nebulizer Gas 45 psi
Curtain Gas 20 psi
Collision Gas Nitrogen

c. MRM Transitions:

The specific MRM transitions for the new drug candidate and its deuterated analog will need to be determined experimentally by infusing the pure compounds into the mass spectrometer. For this compound, a hypothetical transition is provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
New Drug Candidate To be determinedTo be determined100To be determined
Deuterated NCE (IS) To be determinedTo be determined100To be determined
This compound 419.4 [M+H]⁺Hypothetical 387.410015

Data Presentation and Analysis

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520510,0000.0030
57,850525,0000.0150
2030,100505,0000.0596
5076,200515,0000.1480
200305,000520,0000.5865
500755,000510,0001.4804
10001,510,000518,0002.9151

A linear regression of the peak area ratio against concentration is used to generate a calibration curve (y = mx + c), which is then used to determine the concentration of the new drug candidate in the unknown plasma samples.

Table 2: Pharmacokinetic Parameters

ParameterValueUnit
Cmax (Maximum Concentration) 850.5ng/mL
Tmax (Time to Cmax) 2.0hours
AUC₀₋t (Area Under the Curve) 4520.8ngh/mL
AUC₀₋inf (AUC extrapolated to infinity) 4890.2ngh/mL
t₁/₂ (Half-life) 5.3hours
CL (Clearance) 20.4L/h/kg
Vd (Volume of Distribution) 152.1L/kg

Signaling Pathway Context: Cholesterol Biosynthesis

While this compound is used here as an analytical tool, its non-deuterated counterpart is an intermediate in the cholesterol biosynthesis pathway. Understanding this pathway can be relevant if the new drug candidate is designed to interact with enzymes in this pathway.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol (B1674476) Lanosterol squalene->lanosterol Lanosterol synthase demethyl_lanosterol 14-Demethyl-lanosterol lanosterol->demethyl_lanosterol Lanosterol 14-alpha demethylase (CYP51A1) cholesterol Cholesterol demethyl_lanosterol->cholesterol Multiple Steps

Figure 2: Simplified cholesterol biosynthesis pathway showing the position of lanosterol and 14-demethyl-lanosterol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic profiling of new drug candidates, particularly those with sterol-like properties. Its near-identical chemical behavior to potential analytes ensures accurate quantification by compensating for variations in sample processing and instrumental analysis. The detailed protocols and methodologies presented here offer a solid foundation for researchers to develop and validate sensitive and specific bioanalytical assays, ultimately accelerating the drug development pipeline.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio for 14-Demethyl-lanosterol-d6 in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 14-Demethyl-lanosterol-d6 in complex biological matrices. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues to achieve a high signal-to-noise ratio for this specific internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving a good signal-to-noise ratio for this compound?

The primary challenge stems from the complex nature of biological matrices (e.g., plasma, tissue homogenates) which contain numerous endogenous lipids and other molecules that can cause ion suppression or background interference during LC-MS/MS analysis.[1][2][3] Additionally, as an intermediate in the cholesterol biosynthesis pathway, its endogenous, non-deuterated counterpart and other structurally similar sterols can be present at much higher concentrations, potentially leading to crosstalk or co-elution.

Q2: Which sample preparation technique is most effective for extracting this compound?

A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is a robust method for isolating sterols from complex matrices.[4][5][6] A common LLE method is the Bligh-Dyer extraction, which efficiently partitions lipids from aqueous components.[7] Subsequent purification using a silica-based SPE cartridge helps to remove interfering lipids and concentrate the sterol fraction.[4][5]

Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?

For chromatographic separation, a reverse-phase C18 or pentafluorophenyl (PFP) column is recommended.[7][8] A gradient elution with a mobile phase consisting of methanol (B129727) and water with a modifier like ammonium (B1175870) acetate (B1210297) is commonly used.[7] For detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is ideal for its high selectivity and sensitivity.[9]

Q4: I am observing a low signal for my this compound internal standard. What are the potential causes?

Low signal intensity for a deuterated internal standard can be due to several factors:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of your standard in the MS source.[2][10]

  • Suboptimal MS Source Parameters: Incorrect source temperature, gas flows, or capillary voltage can lead to inefficient ionization.[11][12]

  • Sample Preparation Issues: Inefficient extraction or degradation of the standard during sample processing can result in a lower concentration being injected.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low Signal-to-Noise Ratio

Low_Signal_To_Noise Start Low S/N Ratio Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Matrix Effects? Optimize_LC Optimize LC Method Start->Optimize_LC Poor Peak Shape? Optimize_MS Optimize MS Parameters Start->Optimize_MS Low Intensity? Check_Contamination Investigate System Contamination Start->Check_Contamination High Baseline? Solution1 Implement Additional Cleanup Steps (e.g., SPE) Check_Sample_Prep->Solution1 Solution2 Adjust Gradient/ Change Column Optimize_LC->Solution2 Solution3 Tune Source Parameters/ Optimize Collision Energy Optimize_MS->Solution3 Solution4 Clean Ion Source/ Run System Blanks Check_Contamination->Solution4

Issue 2: Inconsistent Internal Standard Response

Inconsistent_IS_Response Start Inconsistent IS Response Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Random Error? Investigate_Degradation Assess Standard Stability Start->Investigate_Degradation Signal Decreasing Over Time? Evaluate_Matrix Evaluate Matrix Variability Start->Evaluate_Matrix Sample-to-Sample Variation? Solution1 Use Calibrated Pipettes/ Prepare Master Mix Check_Pipetting->Solution1 Solution2 Store Standard Properly/ Minimize Freeze-Thaw Investigate_Degradation->Solution2 Solution3 Use Matrix-Matched Calibrators Evaluate_Matrix->Solution3

Quantitative Data Summary

The following tables provide typical performance metrics for sterol analysis using LC-MS/MS. These values can serve as a benchmark for your method development and validation.

Table 1: Sample Preparation Recovery

Analyte ClassExtraction MethodTypical Recovery (%)Reference
SterolsLiquid-Liquid Extraction85 - 110%[5]
SterolsSolid-Phase Extraction95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueReference
Limit of Quantification (LOQ)< 1 ng/mL[5]
Intra-day Precision (%RSD)< 10%[1]
Inter-day Precision (%RSD)< 15%[1]
Linearity (r²)> 0.99

Experimental Protocols

Protocol 1: Sterol Extraction from Plasma

This protocol details a liquid-liquid extraction followed by solid-phase extraction for the purification of sterols from a plasma matrix.

Extraction_Protocol Start Start: Plasma Sample (200 µL) Add_IS Add this compound Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (Methanol:Dichloromethane) Add_IS->LLE Hydrolysis Saponification (Hydrolysis) to release esterified sterols LLE->Hydrolysis SPE_Load Load Sample onto SPE Cartridge Hydrolysis->SPE_Load SPE_Condition Condition Silica (B1680970) SPE Cartridge (Hexane) SPE_Condition->SPE_Load SPE_Wash Wash with Hexane (B92381) to remove non-polar lipids SPE_Load->SPE_Wash SPE_Elute Elute Sterols (Isopropanol in Hexane) SPE_Wash->SPE_Elute Drydown Dry Eluate under Nitrogen SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase for LC-MS/MS analysis Drydown->Reconstitute End Ready for Injection Reconstitute->End

Methodology:

  • To 200 µL of plasma, add the this compound internal standard.

  • Perform a liquid-liquid extraction using a methanol:dichloromethane solvent system.[5]

  • The lipid extract is then subjected to saponification to hydrolyze any sterol esters.

  • Condition a silica solid-phase extraction (SPE) cartridge with hexane.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with hexane to remove non-polar interfering lipids.

  • Elute the sterol fraction with a solution of isopropanol (B130326) in hexane.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 3: LC Parameters

ParameterSetting
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[9]
Mobile Phase AWater with 5 mM Ammonium Acetate
Mobile Phase BMethanol with 5 mM Ammonium Acetate
Gradient85% B to 100% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 4: MS/MS Parameters

Note: Specific MRM transitions for this compound are not widely published. The following are scientifically inferred based on the fragmentation of similar sterols like lanosterol.[9] It is crucial to optimize these transitions on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound419.4 (estimated)109.1 (estimated)25-35 (optimize)
Lanosterol (for reference)409.4109.130

ESI Source Optimization:

  • Source Temperature: 350-450 °C

  • Gas Flow (Nebulizer and Heater): Optimize for stable spray and efficient desolvation.[12]

  • Capillary Voltage: 3000-4000 V (positive mode)[12]

By following these guidelines and protocols, researchers can enhance the signal-to-noise ratio for this compound and achieve reliable and reproducible quantification in complex biological matrices.

References

How to overcome chromatographic co-elution of 14-Demethyl-lanosterol-d6 with other sterols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals resolve challenges associated with the co-elution of 14-Demethyl-lanosterol-d6 and other structurally similar sterols during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of this compound

Use this guide to diagnose and resolve co-elution issues observed in your chromatograms.

Problem: A single, broad, or shouldered peak is observed where distinct peaks for this compound and other sterols are expected. This indicates partial or complete co-elution, which can compromise accurate quantification.[1][2]

Troubleshooting Workflow:

Troubleshooting_CoElution start Start: Co-elution Observed check_peak Assess Peak Shape (Symmetrical, Shouldered, or Broad?) start->check_peak optimize_mp Optimize Mobile Phase - Adjust Solvent Strength - Change Organic Modifier - Additives check_peak->optimize_mp Shouldered/Broad Peak resolved Resolution Achieved? optimize_mp->resolved change_col Change Stationary Phase - Different Selectivity (e.g., PFP, C30) - Smaller Particle Size resolved_col Resolution Achieved? change_col->resolved_col adjust_temp Adjust Column Temperature resolved_temp Resolution Achieved? adjust_temp->resolved_temp alt_tech Consider Alternative Techniques - Supercritical Fluid Chromatography (SFC) - Gas Chromatography (GC) end End: Successful Separation alt_tech->end Successful Separation reassess Re-assess and Combine Strategies alt_tech->reassess If still unresolved resolved->change_col No resolved->end Yes reassess->optimize_mp resolved_col->adjust_temp No resolved_col->end Yes resolved_temp->alt_tech No resolved_temp->end Yes

Caption: Troubleshooting workflow for resolving sterol co-elution.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: For reversed-phase liquid chromatography (RP-LC), increasing the proportion of the aqueous component in the mobile phase can enhance retention and improve the separation of closely eluting compounds.[1]

    • Change Organic Modifier: The choice of organic solvent (e.g., methanol, acetonitrile, isopropanol) can significantly alter selectivity. Experiment with different modifiers to find the optimal separation.[1]

    • Use Additives: Small amounts of additives like ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.[3]

  • Change the Stationary Phase (Column):

    • If optimizing the mobile phase on a standard C18 column is insufficient, consider a column with a different stationary phase chemistry.[4] Pentafluorophenyl (PFP) columns, for instance, offer different selectivity for sterols compared to C18 columns.[1][4] C30 columns are also a viable option for separating hydrophobic isomers.

    • Columns with smaller particle sizes can provide higher efficiency and better resolution of closely eluting peaks.[5]

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes enhance the small structural differences between sterol isomers, leading to better resolution.[1] Conversely, in some cases, higher temperatures have been shown to improve selectivity.[1] It is crucial to empirically determine the optimal temperature for your specific separation.

  • Consider Alternative Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomeric compounds and is well-suited for nonpolar molecules like sterols.[1][4] It often provides high separation efficiency and faster analysis times.[1]

    • Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is a well-established and highly effective method for sterol analysis.[4][6] Derivatization of the sterols is often required to increase their volatility.[4]

  • Minimize Extra-Column Volume:

    • Excessive tubing length and poor connections can lead to peak broadening, which can mask the separation of closely eluting compounds.[1] Ensure all fittings are secure and use the shortest possible tubing.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from other sterols so challenging?

A1: The separation of sterol isomers is inherently difficult due to their high degree of structural similarity.[1] Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1] For instance, isomers that only differ in the position of a double bond or the stereochemistry of a hydroxyl group present a significant analytical challenge.[1]

Q2: What are the primary strategies to overcome the co-elution of sterol isomers?

A2: The main strategies involve enhancing chromatographic separation, utilizing advanced mass spectrometry techniques, or employing alternative separation methods.[1]

  • Chromatographic Optimization: This includes selecting specialized stationary phases (e.g., PFP), optimizing the mobile phase composition and temperature, and exploring different chromatography modes like SFC.[1]

  • Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on unique fragmentation patterns, even without complete chromatographic separation.[1]

  • Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with MS (IMS-MS) adds another dimension of separation based on the ion's size, shape, and charge in the gas phase, which can resolve co-eluting isomers.[1]

Q3: Can I resolve co-eluting isomers using only mass spectrometry?

A3: In some instances, yes. Tandem mass spectrometry (MS/MS) can distinguish between isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[1] However, many sterol isomers yield very similar fragmentation patterns.[1] For more reliable differentiation without chromatographic separation, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful alternative as it separates ions based on their physical structure after they have been ionized.[1]

Q4: What alternative separation techniques exist beyond standard HPLC for sterol isomers?

A4: Supercritical Fluid Chromatography (SFC) is a notable alternative to HPLC for lipid analysis.[1][4] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which possesses properties of both a liquid and a gas.[1] This often results in high separation efficiency, faster analysis times, and unique selectivity for isomers, making it well-suited for separating nonpolar compounds like sterols.[1] Gas Chromatography (GC) is another powerful and widely used technique for sterol analysis, often requiring derivatization.[4][6]

Method Development Workflow for Sterol Separation:

Method_Development_Workflow start Start: Develop New Method lit_review Literature Review for Similar Compounds start->lit_review initial_cond Select Initial Conditions - Column (C18, PFP) - Mobile Phase (MeOH/H2O, ACN/H2O) lit_review->initial_cond run_exp Run Initial Experiment initial_cond->run_exp eval_results Evaluate Results - Co-elution? - Peak Shape? run_exp->eval_results optimize Systematic Optimization - Gradient - Temperature - Flow Rate eval_results->optimize Co-elution final_method Finalize Method eval_results->final_method Good Separation optimize->run_exp

Caption: A streamlined workflow for developing a robust sterol separation method.

Data Presentation

The following table provides an example of how to present quantitative data when comparing different chromatographic conditions for the separation of this compound and a co-eluting sterol, Lanosterol.

Parameter Condition A: Standard C18 Column Condition B: PFP Column Condition C: SFC
Column C18, 5 µm, 4.6 x 250 mmPFP, 3 µm, 2.1 x 100 mmChiral SFC, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (95:5)Methanol:Water (90:10) with 0.1% Formic AcidCO2:Methanol (85:15)
Flow Rate 1.0 mL/min0.3 mL/min3.0 mL/min
Retention Time (this compound) 12.5 min15.2 min5.8 min
Retention Time (Lanosterol) 12.5 min16.1 min6.5 min
Resolution (Rs) 01.82.1
Peak Tailing Factor (this compound) 1.51.11.0

Note: The data in this table is illustrative and intended to demonstrate a clear format for presenting comparative results.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Sterol Separation

This protocol provides a starting point for the separation of this compound from other sterols using a standard C18 column.

  • Sample Preparation:

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[4]

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 100% Mobile Phase B

      • 2-15 min: Ramp to 100% Mobile Phase A

      • 15-25 min: Hold at 100% Mobile Phase A

      • 25-30 min: Return to 100% Mobile Phase B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.

  • Detection:

    • Mass Spectrometry (MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the appropriate precursor and product ions for this compound and other target sterols.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

This protocol is suitable for the analysis of volatile sterols, often requiring derivatization.

  • Sample Preparation and Derivatization:

    • Extract lipids as described in Protocol 1.

    • Perform saponification to release free sterols from their esterified forms.

    • Derivatize the free sterols to increase their volatility (e.g., silylation with BSTFA).

  • GC-MS Conditions:

    • GC Column: A low-bleed capillary column suitable for sterol analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 15 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

  • Detection:

    • Mass Spectrometer in electron ionization (EI) mode.

    • Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for target sterols.

References

Technical Support Center: Optimizing LC Gradient for the Separation of Deuterated and Non-Deuterated Lanosterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing liquid chromatography (LC) gradients for the separation of deuterated and non-deuterated lanosterol (B1674476). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate deuterated and non-deuterated lanosterol?

A1: Deuterated and non-deuterated lanosterol are isotopologues, meaning they have the same molecular structure but differ in isotopic composition. This results in nearly identical physicochemical properties, making their separation by chromatography challenging. The primary difference exploited for separation is a subtle change in polarity and hydrodynamic volume upon deuterium (B1214612) substitution, often leading to a slight difference in retention time on a reversed-phase column.

Q2: How does deuteration typically affect the retention time of lanosterol in reversed-phase LC?

A2: In reversed-phase liquid chromatography, deuterated compounds often exhibit a phenomenon known as the "inverse isotope effect." This means the deuterated analog (e.g., lanosterol-d4) will typically elute slightly earlier than its non-deuterated counterpart. This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds, leading to weaker interactions with the non-polar stationary phase.

Q3: What type of LC column is best suited for this separation?

A3: A high-resolution reversed-phase column is recommended. C18 columns are a common choice for sterol analysis. For enhanced resolution of structurally similar compounds, a pentafluorophenyl (PFP) stationary phase can also be effective, as it offers alternative selectivity based on aromatic and polar interactions[1][2].

Q4: What are the key parameters to optimize in the LC gradient?

A4: The most critical parameters to optimize are the gradient slope, the initial and final mobile phase compositions, and the flow rate. A shallow gradient with a slow increase in the organic mobile phase composition is often necessary to resolve the small differences in retention between the isotopologues.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of deuterated and non-deuterated lanosterol in a question-and-answer format.

Q1: I am not seeing any separation between my deuterated and non-deuterated lanosterol peaks. What should I do?

A1:

  • Decrease the Gradient Slope: A steep gradient will cause both compounds to elute too quickly and co-elute. Try making the gradient shallower by increasing the gradient time or reducing the change in organic solvent percentage over time.

  • Optimize the Mobile Phase: Ensure your mobile phase components are appropriate. Acetonitrile (B52724) is often a good choice of organic modifier for sterol separations. The aqueous phase can be modified with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Reduce the Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and enhance separation efficiency.

Q2: The peaks for deuterated and non-deuterated lanosterol are broad and tailing. How can I improve the peak shape?

A2:

  • Mobile Phase Additives: The addition of a small percentage of an acid (e.g., 0.1% formic acid) or a salt (e.g., 5 mM ammonium acetate) to the mobile phase can help to reduce peak tailing by minimizing interactions with residual silanols on the stationary phase[3].

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. A typical starting point is 35-40°C[4].

Q3: I am observing a drift in retention times for both analytes across multiple injections. What could be the cause?

A3:

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A common rule of thumb is to allow at least 10 column volumes to pass through.

  • Pump Performance: Check for leaks in the LC system and ensure the pump is delivering a stable and accurate flow rate.

  • Mobile Phase Instability: If using a buffered mobile phase, ensure it is freshly prepared and that the buffer components are soluble in the highest organic percentage of your gradient to prevent precipitation.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of Deuterated and Non-Deuterated Lanosterol

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and deuterated lanosterol standard.

1. Sample Preparation:

  • Prepare stock solutions of non-deuterated lanosterol and your deuterated lanosterol internal standard (e.g., lanosterol-d4) in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
  • Create a working solution containing both the deuterated and non-deuterated lanosterol at a suitable concentration for your mass spectrometer's sensitivity (e.g., 1 µg/mL).

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often suitable for sterols[5][6].

  • MRM Transitions:

    • Lanosterol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 409.4 -> 109.1)[5].

    • Deuterated Lanosterol: The precursor ion will be shifted by the mass of the deuterium labels. For example, for lanosterol-d4, the precursor would be approximately m/z 413.4. The product ion may or may not be shifted depending on the location of the deuterium atoms.

3. Optimized LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
10.0595
12.0595
12.12080
15.02080

4. Data Analysis:

  • Integrate the peak areas for both the deuterated and non-deuterated lanosterol.
  • Calculate the retention time difference.

Data Presentation

The following tables provide illustrative quantitative data on the retention time shifts observed for deuterated compounds in reversed-phase LC. Note that the exact retention time shift for lanosterol will depend on the specific chromatographic conditions and the number and position of the deuterium labels.

Table 1: Example Retention Time Data for a Deuterated Compound

CompoundRetention Time (min)
Non-deuterated Analyte8.54
Deuterated Analyte (d4)8.49
Retention Time Shift -0.05 min

Table 2: LC-MS/MS Parameters for Lanosterol

ParameterValueReference
ColumnThermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[5]
Mobile PhaseAcetonitrile/Water Gradient[3][5]
IonizationAPCI Positive[5][6]
MRM Transition (Lanosterol)409.43 -> 109.1[5]

Mandatory Visualizations

Lanosterol Biosynthesis Pathway

The following diagram illustrates the biosynthesis pathway from lanosterol to cholesterol.

Lanosterol_Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 T_MAS T-MAS FF_MAS->T_MAS Zymostenol Zymostenol T_MAS->Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol Desmosterol Desmosterol Zymostenol->Desmosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Desmosterol->Cholesterol

Caption: Biosynthesis pathway from lanosterol to cholesterol.

Experimental Workflow for LC Method Optimization

The logical workflow for optimizing the LC gradient is depicted below.

LC_Optimization_Workflow Start Initial LC Conditions (e.g., C18 column, ACN/Water gradient) Inject Inject Deuterated and Non-deuterated Lanosterol Mix Start->Inject Evaluate Evaluate Separation Inject->Evaluate No_Sep No or Poor Separation Evaluate->No_Sep No Good_Sep Adequate Separation Evaluate->Good_Sep Yes Optimize Optimize Gradient: - Decrease slope - Adjust mobile phase - Lower flow rate No_Sep->Optimize Finalize Finalize Method Good_Sep->Finalize Optimize->Inject

Caption: Workflow for optimizing the LC gradient for isotopologue separation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides recommended storage and handling conditions, troubleshooting advice, and frequently asked questions for 14-Demethyl-lanosterol-d6 to ensure its stability and optimal performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound, which is typically supplied as a powder, should be stored at -70°C.[1][2][3] For shorter periods, -20°C is also acceptable.[1] The product is often shipped on dry ice to maintain this low temperature during transit.[1][2][3]

Q2: Should I store this compound as a powder or in a solution?

While this compound is a saturated sterol and relatively stable as a powder, it is best practice to dissolve it in a suitable organic solvent for storage. This is especially critical for unsaturated lipids which are hygroscopic and can degrade quickly in powdered form due to moisture absorption, leading to hydrolysis or oxidation. Dissolving the compound upon receipt minimizes the risk of degradation from repeated exposure to atmospheric moisture each time the vial is opened.

Q3: What is the best way to prepare a stock solution of this compound?

It is recommended to dissolve the entire contents of the vial in a high-purity, anhydrous organic solvent. Chloroform or ethanol (B145695) are commonly used for sterols. To prepare the solution, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold powder. Add the desired volume of solvent, cap the vial tightly, and vortex or sonicate gently to ensure complete dissolution.

Q4: What type of container should I use to store the stock solution?

Stock solutions of this compound in organic solvents should always be stored in glass vials with Teflon-lined screw caps. Storing organic solutions in plastic containers is not recommended as plasticizers and other contaminants can leach into the solvent.

Q5: How can I prevent oxidation of my this compound stock solution?

To minimize the risk of oxidation, it is advisable to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial. This displaces oxygen from the headspace. Store the solution protected from light.

Troubleshooting Guide

Issue Possible Cause Solution
Powder appears clumpy or oily upon opening. Moisture Absorption: The compound may have been exposed to atmospheric moisture, especially if the vial was opened while still cold.While the compound may still be usable, it is best to dissolve it immediately in an appropriate anhydrous organic solvent. To prevent this in the future, always allow the vial to equilibrate to room temperature before opening.
Inconsistent results in experiments. Degradation of the Compound: The stability of the compound may have been compromised due to improper storage or handling, leading to the formation of oxidation products.Assess the purity of your stock solution using a suitable analytical method like GC-MS. If degradation is confirmed, a fresh vial of the compound should be used. Ensure proper storage conditions are maintained for the new stock.
Inaccurate Concentration: This could be due to incomplete dissolution of the powder or solvent evaporation from the stock solution.Ensure the compound is fully dissolved by vortexing or gentle sonication. Always store stock solutions in tightly sealed vials to prevent solvent evaporation. Re-quantify the concentration if necessary.
Unexpected peaks in mass spectrometry analysis. Contamination: Impurities may have been introduced from the storage container, solvent, or handling equipment.Use high-purity solvents and scrupulously clean glassware. Avoid using plastic containers or pipette tips with organic solvents.
H/D Exchange: Although less common for C-D bonds, exchange with protic solvents can occur under certain conditions.Use deuterated or aprotic solvents for sample preparation and analysis whenever possible.

Storage and Handling Conditions Summary

Parameter Recommendation
Storage Temperature (Powder) -70°C (long-term)[1][2][3], -20°C (short-term)[1]
Storage Form In a suitable organic solvent (e.g., chloroform, ethanol)
Container Glass vial with a Teflon-lined cap
Atmosphere Overlay with an inert gas (Argon or Nitrogen)
Light Exposure Store protected from light

Experimental Protocols

Protocol for Assessing the Stability of this compound by GC-MS

This protocol outlines a general method for the analysis of potential oxidation products of this compound.

1. Sample Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration. b. To simulate degradation, a sample can be exposed to air and light at room temperature for a defined period. A control sample should be stored under ideal conditions (in the dark, under inert gas, at -70°C).

2. Saponification (to hydrolyze any esterified sterols): a. Evaporate a known amount of the sterol solution to dryness under a stream of nitrogen. b. Add 1 mL of 2 M ethanolic potassium hydroxide. c. Incubate at 60°C for 1 hour. d. Allow the sample to cool to room temperature.

3. Extraction: a. Add 1 mL of deionized water and 2 mL of n-hexane. b. Vortex vigorously for 1 minute and centrifuge to separate the phases. c. Carefully collect the upper hexane (B92381) layer containing the non-saponifiable fraction (which includes the sterols and their oxidation products). d. Repeat the extraction twice more with 2 mL of n-hexane and pool the organic layers.

4. Derivatization: a. Evaporate the pooled hexane extracts to dryness under nitrogen. b. Add 50 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

5. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-700.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

6. Data Analysis: a. Compare the chromatograms of the control and stressed samples. b. Identify the peak for the derivatized this compound. c. Look for the appearance of new peaks in the stressed sample, which may correspond to oxidation products (e.g., hydroxylated or keto- derivatives). d. Analyze the mass spectra of any new peaks to tentatively identify their structures based on characteristic fragmentation patterns of sterol TMS ethers.

Visualizations

Lanosterol_Biosynthesis_Pathway cluster_start Initial Steps cluster_synthesis Squalene and Lanosterol (B1674476) Synthesis cluster_demethylation Post-Lanosterol Pathway Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) IPP_DMAPP Isopentenyl PP & Dimethylallyl PP Mevalonate->IPP_DMAPP Farnesyl_PP Farnesyl PP IPP_DMAPP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene synthase Squalene_epoxide 2,3-Oxidosqualene Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 14_Demethyl_lanosterol 14-Demethyl-lanosterol Lanosterol->14_Demethyl_lanosterol CYP51A1 (14α-demethylase) Zymosterol Zymosterol 14_Demethyl_lanosterol->Zymosterol Cholesterol Cholesterol Zymosterol->Cholesterol Multiple steps

Caption: Simplified lanosterol biosynthesis pathway.

Storage_Handling_Workflow cluster_receipt Upon Receipt cluster_prep Stock Solution Preparation cluster_use Experimental Use Receive Receive this compound (on dry ice) Store_Powder Store powder at -70°C immediately Receive->Store_Powder Warm_Vial Equilibrate vial to room temperature Store_Powder->Warm_Vial For use Add_Solvent Add anhydrous organic solvent (e.g., chloroform) Warm_Vial->Add_Solvent Dissolve Vortex/sonicate to fully dissolve Add_Solvent->Dissolve Inert_Gas Overlay with inert gas (Ar or N2) Dissolve->Inert_Gas Store_Solution Store solution at -70°C in glass vial with Teflon cap Aliquot Use aliquots for experiments to avoid freeze-thaw cycles Store_Solution->Aliquot For use Inert_Gas->Store_Solution Analyze Perform experiment Aliquot->Analyze

Caption: Recommended workflow for handling this compound.

References

Troubleshooting low recovery of 14-Demethyl-lanosterol-d6 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of 14-Demethyl-lanosterol-d6 during solid-phase extraction.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of the internal standard, this compound, can compromise the accuracy of your analytical results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Initial Assessment: Where is the Analyte Being Lost?

To effectively troubleshoot, it's crucial to determine at which stage of the SPE process the this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).[1][2][3]

Troubleshooting Workflow Diagram

SPE_Troubleshooting cluster_start Start cluster_analysis Fraction Analysis cluster_loss_points Identify Loss Point cluster_solutions Potential Solutions start Low Recovery of This compound analyze_fractions Analyze Load, Wash, and Elution Fractions start->analyze_fractions load_loss Analyte in Load Fraction? analyze_fractions->load_loss wash_loss Analyte in Wash Fraction? load_loss->wash_loss No solution_load Increase Sorbent Polarity Decrease Sample Solvent Strength Check for Sorbent Overload load_loss->solution_load Yes no_elution Analyte in Neither Fraction? wash_loss->no_elution No solution_wash Decrease Wash Solvent Strength Optimize Wash Volume wash_loss->solution_wash Yes solution_elution Increase Elution Solvent Strength Increase Elution Volume Check for Sorbent Drying no_elution->solution_elution Yes

Caption: Troubleshooting workflow for low SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Poor recovery can stem from several factors related to the solid-phase extraction methodology. The most frequent issues include:

  • Improper Sorbent Selection : A mismatch between the polarity of the sorbent and the analyte can lead to poor retention.[4] For a non-polar compound like this compound, a reversed-phase sorbent such as C18 is typically recommended.

  • Incorrect Solvent Strength : The solvents used for loading, washing, and eluting play a critical role. A sample loading solvent that is too strong can prevent the analyte from binding to the sorbent.[1][5] Conversely, a wash solvent that is too aggressive can prematurely elute the analyte.[1][6] An elution solvent that is too weak will result in incomplete recovery from the cartridge.[1][4]

  • Drying of the Sorbent Bed : For many reversed-phase SPE cartridges, it is crucial to prevent the sorbent bed from drying out after conditioning and before sample loading.[4][5]

  • High Flow Rate : A flow rate that is too high during sample loading may not allow for sufficient interaction time between the analyte and the sorbent, leading to breakthrough.[5][7]

  • Sample Matrix Effects : Components in the sample matrix can interfere with the binding of the analyte to the sorbent or co-elute and cause ion suppression in the mass spectrometer.[6]

Q2: My this compound is being lost in the sample loading step. How can I fix this?

If the analyte is found in the fraction that passes through the cartridge during sample loading, it indicates a problem with retention. Consider the following solutions:

  • Decrease the organic content of your sample solvent : For reversed-phase SPE, the sample should be in a predominantly aqueous solution to promote hydrophobic interaction with the sorbent.[7]

  • Ensure proper conditioning and equilibration : The sorbent must be properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix.[5][7]

  • Check for sorbent overload : Exceeding the capacity of the SPE cartridge can lead to breakthrough.[4][5] If you are processing a complex matrix, consider using a larger sorbent mass or diluting your sample.

  • Reduce the flow rate : Slower sample loading can improve retention.[5][7]

Q3: I am observing the this compound in my wash fraction. What should I do?

Loss of the analyte during the wash step suggests that the wash solvent is too strong.

  • Reduce the organic solvent percentage in your wash solution : The goal of the wash step is to remove more polar interferences without eluting the analyte of interest.[3][6]

  • Optimize the wash solvent composition : Experiment with different solvent mixtures to find one that provides a clean extract without loss of the analyte.

Q4: My recovery is still low, and I have confirmed the analyte is not in the load or wash fractions. What is the likely cause?

If the analyte is not being eluted from the cartridge, the issue lies with the elution step.

  • Increase the strength of the elution solvent : A stronger, more non-polar solvent may be required to disrupt the interaction between the this compound and the sorbent.

  • Increase the volume of the elution solvent : It's possible that the volume of solvent being used is insufficient to completely elute the analyte.[4] Try eluting with multiple smaller volumes.

  • Ensure the sorbent did not dry out before elution : While some methods call for a drying step, prolonged or excessive drying can sometimes lead to irreversible binding.

Quantitative Data Summary

The following table summarizes typical SPE parameters and provides a starting point for optimization.

ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Recovery (%)
Sorbent Type C18C18>85%
Sorbent Mass 100 mg200 mg (for complex matrices)>85%
Conditioning Solvent 2 mL Methanol (B129727)3 mL Methanol-
Equilibration Solvent 2 mL Water3 mL Water-
Sample Solvent 50% Methanol in Water10% Methanol in Water>85%
Wash Solvent 40% Methanol in Water20% Methanol in Water>85%
Elution Solvent 1 mL Acetonitrile2 x 1 mL Ethyl Acetate (B1210297)>90%
Flow Rate (Load) 3 mL/min1 mL/min>85%

Experimental Protocol: SPE for this compound

This protocol provides a general procedure for solid-phase extraction of this compound from a biological matrix using a C18 reversed-phase cartridge.

1. Sample Preparation 1.1. If the sample contains sterol esters, a saponification step is often required to hydrolyze them to free sterols.[8][9] 1.2. After saponification, neutralize the sample and extract the unsaponifiable lipids with a non-polar solvent like hexane. 1.3. Evaporate the extraction solvent to dryness under a stream of nitrogen. 1.4. Reconstitute the dried extract in a solvent with low organic content (e.g., 10% methanol in water) for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning 2.1. Pass 3 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the sorbent go dry. 2.2. Pass 3 mL of purified water through the cartridge to equilibrate the sorbent. Ensure the sorbent bed remains submerged.

3. Sample Loading 3.1. Load the reconstituted sample from step 1.4 onto the conditioned cartridge at a slow and steady flow rate (approximately 1 mL/min). 3.2. Collect the effluent (the "load fraction") for analysis if troubleshooting is needed.

4. Washing 4.1. Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences. 4.2. Collect the "wash fraction" for analysis if troubleshooting is needed.

5. Elution 5.1. Elute the this compound from the cartridge with 2 x 1 mL of a strong non-polar solvent (e.g., ethyl acetate or hexane:diethyl ether mixture).[8] 5.2. Collect the "elution fraction" in a clean collection tube.

6. Post-Elution Processing 6.1. Evaporate the elution solvent to dryness under a stream of nitrogen. 6.2. Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE saponification Saponification (if needed) extraction Liquid-Liquid Extraction saponification->extraction reconstitution Reconstitution in Weak Solvent extraction->reconstitution conditioning Conditioning (e.g., Methanol) reconstitution->conditioning equilibration Equilibration (e.g., Water) conditioning->equilibration loading Sample Loading equilibration->loading washing Washing (e.g., 20% MeOH) loading->washing elution Elution (e.g., Ethyl Acetate) washing->elution evaporation Evaporation elution->evaporation final_reconstitution Reconstitution for Analysis evaporation->final_reconstitution

Caption: General experimental workflow for SPE of sterols.

References

Method refinement for accurate quantification of 14-Demethyl-lanosterol-d6 in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 14-Demethyl-lanosterol (Lanosterol) in plasma, using 14-Demethyl-lanosterol-d6 as an internal standard. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate internal standard for Lanosterol (B1674476) quantification in plasma?

A stable isotope-labeled (deuterated) version of the analyte, such as this compound (Lanosterol-d6), is the gold standard for mass spectrometry-based quantification. This is because it behaves nearly identically to the endogenous analyte during sample extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[1] Alternatively, other deuterated sterols like 25-hydroxycholesterol-d6 have also been successfully used.[2]

Q2: Why am I observing high variability in the peak area of my internal standard (Lanosterol-d6)?

High variability in the internal standard's peak area can stem from several factors:

  • Inconsistent Pipetting: Ensure the use of calibrated, high-precision pipettes for adding the internal standard solution to each sample.

  • Sample Preparation Issues: Inconsistent recovery during extraction can lead to variability. Ensure thorough mixing and consistent execution of the extraction protocol.

  • Instrument Instability: Fluctuations in the mass spectrometer's sensitivity can affect peak areas. Regular maintenance and performance checks are crucial.

Q3: My calibration curve for Lanosterol is non-linear. What are the possible causes?

Non-linearity in the calibration curve can be caused by:

  • Matrix Effects: Components in the plasma matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement, which may not be uniform across the concentration range.[2]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateauing of the signal.

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may not be appropriate for the expected sample concentrations.

Q4: How can I minimize matrix effects in my analysis?

Matrix effects, where co-eluting substances from the plasma sample interfere with the ionization of the target analyte, are a common challenge.[2] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Employing a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can help remove interfering substances.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation of lanosterol from matrix components is crucial.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column Overload- Incompatible sample solvent- Column contamination- Dilute the sample.- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.- Flush the column with a strong solvent or replace the guard column.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Suboptimal MS/MS transition- Sample degradation- Optimize ionization source parameters (e.g., temperature, gas flows).- Perform a product ion scan to confirm the optimal fragment ion for the MRM transition.- Ensure proper sample storage and handling to prevent degradation. Lanosterol in serum should be analyzed as soon as possible after collection.[3]
Co-elution with Interfering Peaks - Isomeric compounds- Insufficient chromatographic resolution- Optimize the LC gradient and/or try a different column chemistry to improve separation. Lanosterol and other sterols can be challenging to separate due to their structural similarities.[2]
High Background Noise - Contaminated mobile phase or LC system- Matrix effects- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Improve sample clean-up to remove interfering matrix components.

Experimental Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous quantification of lathosterol, lanosterol, and desmosterol (B1670304) in human plasma.[2]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation & Extraction: Add 500 µL of a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) (1:4, v/v).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are example parameters and should be optimized for your specific instrumentation.

Parameter Value
LC System UPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Atmospheric Pressure Chemical Ionization (APCI)[2]
MRM Transitions Lanosterol: m/z 409.4 → 109.1Lanosterol-d6: To be determined based on the specific deuteration pattern

Note: The MRM transition for Lanosterol-d6 will need to be determined by infusing the standard into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance data for a lanosterol quantification method in human plasma.

Parameter Value Reference
Calibration Range 0.1 - 10 µg/mL[2]
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]
Accuracy 94 - 115%[4]
Precision (CV%) < 15%[4]
Endogenous Plasma Concentration 0.303 - 1.02 µg/mL[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_spike Spike with Lanosterol-d6 IS plasma->is_spike lle Liquid-Liquid Extraction (Methanol/MTBE) is_spike->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep UPLC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (APCI+, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for Lanosterol quantification in plasma.

troubleshooting_logic start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No solution1 Check Sample Solvent & Column Health peak_shape->solution1 Yes variability High Variability? sensitivity->variability No solution2 Optimize MS Parameters & Check Sample Integrity sensitivity->solution2 Yes solution3 Verify Pipetting Technique & Extraction Consistency variability->solution3 Yes end_node Accurate Quantification variability->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for inaccurate Lanosterol quantification.

References

Technical Support Center: Minimizing Matrix Effects for 14-Demethyl-lanosterol-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ESI-MS analysis of 14-Demethyl-lanosterol-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the ESI-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In Electrospray Ionization Mass Spectrometry (ESI-MS), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3] For a sterol like this compound, which is often analyzed in complex biological matrices such as plasma or serum, endogenous components like phospholipids (B1166683) are a primary cause of matrix effects.[4] These interferences can lead to poor accuracy, reduced precision, and decreased sensitivity in your assay.[3][4]

Q2: My signal for this compound is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and variable signal intensity is a classic indicator of ion suppression caused by matrix effects.[4][5] When analyzing biological fluids, phospholipids are a major contributor to this issue.[6][7][8] They can co-extract with your analyte and interfere with the ionization process in the ESI source, leading to a suppressed and unreliable signal.[4]

Q3: How can I definitively confirm that matrix effects are impacting my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Analysis (Quantitative): This method involves comparing the peak area of your analyte (this compound) in a clean, neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements points to the presence of ion suppression or enhancement.[5][9]

  • Post-Column Infusion (Qualitative): This technique involves continuously infusing a standard solution of your analyte directly into the mass spectrometer, post-column.[9][10][11] Simultaneously, an extracted blank matrix sample is injected onto the LC column. Any dips or peaks in the baseline signal at specific retention times indicate regions where co-eluting matrix components are causing ion suppression or enhancement.[12][13]

Q4: Can using a deuterated internal standard like this compound completely eliminate matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects, it may not completely eliminate the underlying issue of ion suppression.[6][9] The SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement, which allows for accurate quantification. However, if ion suppression is severe, the sensitivity of the assay can still be compromised.[14] Therefore, optimizing sample preparation to remove interfering substances is still a critical step.

Troubleshooting Guide

Issue: Significant ion suppression is detected.

Potential Cause Recommended Solution
Co-elution of Phospholipids Phospholipids are a major source of ion suppression in bioanalysis.[4][7][8] Implement a sample preparation method specifically designed to remove them.
Insufficient Chromatographic Separation The analyte is co-eluting with interfering matrix components. Optimize your LC method by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., UPLC) to improve separation.[15]
High Sample Concentration Injecting a sample that is too concentrated can overload the ESI source. If sensitivity allows, diluting the sample can help reduce matrix effects.[2]

Issue: Poor reproducibility and accuracy.

Potential Cause Recommended Solution
Inadequate Sample Cleanup The chosen sample preparation method is not sufficiently removing matrix interferences.[15] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like Protein Precipitation (PPT).
Variable Extraction Recovery The efficiency of the extraction process may be inconsistent across samples. Ensure the protocol is followed precisely and consider optimizing the extraction solvent and conditions.
Matrix Effects Vary Between Lots Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.[6] It is important to evaluate matrix effects across multiple sources of your biological fluid.

Data Summary

The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing interfering components like phospholipids.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyOverall Matrix Effect Reduction
Protein Precipitation (PPT) GoodPoorLow
Liquid-Liquid Extraction (LLE) Moderate to GoodModerateModerate
Solid-Phase Extraction (SPE) GoodGoodHigh
HybridSPE®-Precipitation GoodExcellentVery High
This table provides a generalized comparison. Actual performance may vary based on the specific protocol, analyte, and matrix.[8][15]

Experimental Protocols & Workflows

Workflow for Investigating and Mitigating Matrix Effects

The following diagram outlines a systematic approach to identifying and addressing matrix effects in your analysis.

G start Start: Poor Signal or Inconsistent Results assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess is_effect Matrix Effect Confirmed? assess->is_effect optimize_sample_prep Optimize Sample Preparation (LLE, SPE, HybridSPE) is_effect->optimize_sample_prep Yes no_effect No Significant Matrix Effect is_effect->no_effect No optimize_lc Optimize LC Conditions (Gradient, Column) optimize_sample_prep->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess is_resolved Issue Resolved? reassess->is_resolved is_resolved->optimize_sample_prep No, Re-evaluate implement Implement Method with SIL-IS for Quantification is_resolved->implement Yes end End: Validated Method implement->end no_effect->implement

Caption: A decision-making workflow for troubleshooting matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for Sterol Purification

This protocol is adapted for the purification of sterols from plasma.[16][17]

  • Sample Pre-treatment: To 200 µL of plasma, add deuterated internal standards, including this compound.

  • Lipid Extraction: Perform a bulk lipid extraction using a methanol:dichloromethane solvent mixture.

  • Hydrolysis (Optional): If analyzing both free and esterified sterols, perform sample hydrolysis. Note: Saponification should be avoided if analyzing certain demethylation intermediates.[18]

  • SPE Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100-mg Isolute) by passing 2 mL of hexane (B92381) through it.[19]

  • Sample Loading: Dry the lipid extract under nitrogen and reconstitute it in 1 mL of toluene. Load the sample onto the conditioned cartridge.

  • Washing: Elute non-polar compounds like cholesteryl esters with 1 mL of hexane.

  • Elution: Elute the sterol fraction, including this compound, with 8 mL of 30% isopropanol (B130326) in hexane.

  • Final Preparation: Dry the eluted fraction under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., 95% methanol) for LC-MS analysis.[19]

Protocol 2: Liquid-Liquid Extraction (LLE) for Sterols

This protocol provides a general method for extracting sterols from liquid samples.[20][21]

  • Solvent Addition: Add diethyl ether or ethyl acetate (B1210297) to the liquid sample at a 5:1 (v/v) ratio.

  • Mixing: Vortex the solution vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate for 5 minutes.

  • Extraction: Freeze the aqueous (bottom) layer using a dry ice/ethanol bath. Carefully pour off the top organic solvent layer into a clean tube.

  • Repeat (Optional): For maximum extraction efficiency, repeat steps 1-4, pooling the organic layers.

  • Drying: Evaporate the pooled solvent to dryness using a speedvac or a stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in the mobile phase or an appropriate reconstitution solvent for analysis.

Protocol 3: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This protocol describes how to identify regions of ion suppression or enhancement in your chromatogram.[9][12]

  • Setup: Configure a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a solution containing this compound.

  • Connection: Use a T-fitting to introduce the analyte solution into the mobile phase stream between the analytical column and the ESI source of the mass spectrometer.

  • Equilibration: Begin the infusion and allow the mass spectrometer signal for this compound to stabilize, establishing a steady baseline.

  • Injection: Inject a prepared blank matrix sample (that has undergone the full extraction procedure) onto the LC column.

  • Analysis: Monitor the ion chromatogram for this compound throughout the chromatographic run. Any significant and reproducible deviation (dip or peak) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.

G lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column LC Column injector->column tee T-fitting column->tee ms ESI-MS Detector tee->ms syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee

Caption: Experimental setup for the post-column infusion technique.

References

How to correct for the natural isotope abundance in 14-Demethyl-lanosterol-d6 measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for correcting natural isotope abundance in mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 14-Demethyl-lanosterol-d6 and other deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural isotope abundance when measuring this compound?

A1: Many elements exist naturally as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% of natural carbon is the heavier isotope ¹³C.[1] Similarly, oxygen and hydrogen also have naturally occurring heavy isotopes. In mass spectrometry, these heavier isotopes contribute to the mass spectrum, creating isotopic peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).[2]

When you are measuring your unlabeled analyte (14-Demethyl-lanosterol) and your deuterated internal standard (this compound), the instrument detects a cluster of peaks for each compound. The signal from the M+6 peak of the unlabeled analyte can overlap with the M peak of the d6-labeled standard, and the M peaks of the standard can have contributions from its own heavier isotopes (e.g., ¹³C). This "isotopic cross-contribution" can lead to an overestimation of the analyte or standard, compromising the accuracy of quantification, especially at the lower limit of quantification.[3] Correction for natural isotope abundance is crucial to deconvolve these overlapping signals and ensure that you are accurately measuring the true concentrations.

Q2: What is isotopic cross-contribution and how can I correct for it?

A2: Isotopic cross-contribution, or isotopic impurity, refers to the situation where the deuterium-labeled internal standard (IS) may contain a small percentage of the unlabeled analyte, and the analyte's isotopic cluster can contribute to the signal of the IS.[3] This is a significant issue when the mass difference between the analyte and the standard is small. For a d6-labeled standard, the M+6 peak of the natural analyte can interfere with the primary ion of the standard.

Correction is typically performed using mathematical algorithms that subtract the contribution of naturally abundant isotopes from the measured data.[2][4] This can be done using specialized software or by setting up a system of linear equations that account for the isotopic distribution of both the analyte and the standard. The goal is to isolate the signal that comes only from the analyte and the signal that comes only from the internal standard.

Q3: My deuterated standard seems to be unstable, leading to inconsistent results. What could be the cause?

A3: A common issue with deuterated standards is isotopic instability due to deuterium (B1214612) exchange.[3] This occurs when deuterium atoms are located at exchangeable positions on the molecule, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[3] These deuterium atoms can exchange with protons from the solvent (e.g., water, methanol) during sample preparation or storage. This exchange leads to a decrease in the internal standard's signal and can artificially inflate the analyte's signal. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during its synthesis.[3]

Q4: What are the key characteristics of a good deuterated internal standard for this type of analysis?

A4: The ideal deuterated internal standard should have the following characteristics:

  • High Isotopic Purity: The standard should have a very low percentage of the unlabeled analyte to minimize cross-contribution.[3]

  • Sufficient Mass Increase: The standard should contain enough deuterium atoms to shift its mass outside the natural mass distribution of the analyte.[5] For a molecule the size of lanosterol (B1674476), a +6 or +7 mass increase is generally recommended.[5]

  • Stable Labeling: Deuterium atoms must be placed on non-exchangeable positions to prevent back-exchange with protons from the solvent.[3]

  • Co-elution: The standard should co-elute with the analyte to ensure it experiences the same matrix effects and ionization suppression/enhancement.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate quantification, especially at low concentrations. Isotopic Cross-Contribution: The natural M+6 isotopologue of the analyte is interfering with the M peak of the d6-standard.Implement a correction algorithm to subtract the natural isotope abundance contribution from the raw data. Several software packages like IsoCor or IsoCorrectoR are available for this purpose.[6][7]
The peak for the unlabeled analyte is present in a pure standard solution. Low Isotopic Purity of the Standard: The deuterated internal standard contains a significant amount of the unlabeled compound from its synthesis.Use an internal standard with the highest possible isotopic purity.[3] During method validation, assess the contribution of the unlabeled analyte in the standard to the overall signal.[3]
Signal from the deuterated standard is decreasing over time or is inconsistent. Deuterium Exchange: The deuterium labels are on chemically unstable positions and are exchanging with hydrogen from the solvent.Verify the positions of the deuterium labels on the this compound standard. Ensure they are on stable C-D bonds. If exchange is suspected, prepare samples immediately before analysis and minimize exposure to protic solvents.[3]
Poor reproducibility of the analyte/internal standard ratio. Matrix Effects: The analyte and the internal standard are experiencing different levels of ion suppression or enhancement in the mass spectrometer source.Ensure the deuterated standard co-elutes perfectly with the analyte.[8] Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.

Quantitative Data Summary

The correction process relies on the known natural abundances of stable isotopes.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen ¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: Data compiled from multiple sources.[9]

Table 2: Hypothetical Example of Isotope Correction for a d6-Labeled Standard

This table illustrates how measured intensities are adjusted to yield the corrected, true intensities.

Ion SpeciesMeasured Intensity (Counts)Contribution from Analyte's Natural IsotopesContribution from Standard's Natural IsotopesCorrected Intensity (Counts)
Analyte (M) 500,000N/A1,000499,000
Analyte (M+1) 16,000N/A15015,850
Standard (M') 250,0005,000N/A245,000
Standard (M'+1) 8,000200N/A7,800
Note: These are example values to demonstrate the principle of correction.

Experimental Protocols

Protocol 1: General Method for Isotope Correction

This protocol outlines the steps for correcting mass spectrometry data for natural isotope abundance.

Methodology:

  • Data Acquisition: Acquire high-resolution mass spectrometry data for your samples, ensuring sufficient resolution to observe the isotopic clusters of both the unlabeled analyte (14-Demethyl-lanosterol) and the deuterated internal standard (this compound).[2]

  • Data Extraction: Extract the integrated peak areas or intensities for the entire isotopic cluster of both the analyte and the standard.

  • Use of Correction Software (Recommended):

    • Utilize specialized software such as IsoCor, IsoCorrectoR, or other in-house tools.[6][7][10]

    • Input Required Information:

      • Molecular formula of the analyte (e.g., C₂₉H₄₈O for 14-Demethyl-lanosterol).

      • The isotopic tracer used (e.g., ²H or D).

      • The number of tracer atoms in the internal standard (e.g., 6).

      • The isotopic purity of the deuterated standard (if known from the manufacturer).[7]

      • The raw intensity data for the measured isotopologues.

  • Correction Execution: The software will apply a correction algorithm, often based on matrix calculations, to deconvolve the raw data.[11][12] This process subtracts the signal contributions from naturally occurring isotopes to provide the corrected intensities for each isotopologue.

  • Data Analysis: Use the corrected intensity of the analyte and the corrected intensity of the internal standard to calculate the final concentration.

Protocol 2: General Method for Sterol Extraction from Plasma

This is a representative protocol for extracting sterols like lanosterol from plasma samples. It should be optimized for your specific application.

Methodology:

  • Sample Preparation: To a 250 µL aliquot of serum or plasma, add a known amount (e.g., 150 ng) of the this compound internal standard.[13]

  • Liquid-Liquid Extraction:

    • Add 1 mL of a chloroform/methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer.

    • Repeat the extraction on the remaining aqueous layer and combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.[14]

    • The mass spectrometer is operated in a positive ionization mode (APCI is common for sterols) using Multiple Reaction Monitoring (MRM) to monitor specific transitions for the analyte and the internal standard.[14]

Visualizations

experimental_workflow sample 1. Sample Collection (e.g., Plasma) spike 2. Spike with d6-Internal Standard sample->spike Add known amount of IS extract 3. Liquid-Liquid Extraction spike->extract analyze 4. LC-MS/MS Analysis extract->analyze raw_data 5. Acquire Raw Data (Isotopic Clusters) analyze->raw_data correct 6. Isotope Abundance Correction raw_data->correct Apply correction algorithm quantify 7. Quantification (Corrected Data) correct->quantify Use corrected ratios

Caption: General workflow for quantitative analysis using a deuterated internal standard.

isotopic_overlap a_m M a_m1 M+1 a_m2 M+2 a_m3 M+3 a_m4 M+4 a_m5 M+5 a_m6 M+6 overlap Interference s_m M' (d6) s_m1 M'+1 s_m2 M'+2 axis_end m/z axis_start axis_start->axis_end

Caption: Diagram illustrating isotopic overlap between the analyte and the d6-standard.

correction_logic start Start: Measured Ion Intensities (Analyte & Standard Clusters) matrix Construct Correction Matrix start->matrix input_data Input Parameters: - Molecular Formulas - Isotopic Purity of Standard calc_analyte Calculate Theoretical Isotope Distribution of Analyte input_data->calc_analyte calc_standard Calculate Theoretical Isotope Distribution of Standard input_data->calc_standard calc_analyte->matrix calc_standard->matrix solve Solve System of Equations matrix->solve finish End: Corrected Ion Intensities solve->finish

Caption: Logical workflow for the natural isotope abundance correction process.

References

Optimizing cell lysis procedures for maximum extraction of 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis and maximize the extraction yield of 14-Demethyl-lanosterol-d6.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Cell Lysis: The cell wall or membrane was not sufficiently disrupted to release intracellular contents.[1][2][3] 2. Incomplete Lipid Extraction: The chosen solvent system may not be optimal for sterol extraction.[4][5] 3. Degradation of Target Molecule: pH, temperature, or enzymatic activity may be degrading the sterol.[6][7] 4. Loss During Sample Handling: Adsorption to plasticware or loss during phase separation.[4]1. Optimize Lysis Method: Switch to a more rigorous method (e.g., from detergent-based to sonication or bead beating) or combine methods.[2] Ensure sufficient incubation time or intensity. 2. Use Appropriate Solvents: Employ a robust lipid extraction method like a modified Bligh-Dyer (chloroform:methanol).[4][5] 3. Control Experimental Conditions: Work on ice, use pre-chilled solvents, and add protease inhibitors to the lysis buffer.[6] Ensure the pH of buffers is appropriate. 4. Use Proper Labware: Utilize glass tubes with Teflon-lined caps (B75204) to minimize adsorption.[4][5] Be meticulous during the removal of the organic phase.
High Variability Between Replicates 1. Inconsistent Cell Numbers: Starting with a different amount of cellular material for each replicate. 2. Non-homogenous Lysate: Incomplete mixing or cell clumping leading to uneven lysis.[8] 3. Inconsistent Extraction Volumes: Pipetting errors during the addition of solvents.1. Normalize by Cell Count or Protein/DNA Content: Count cells before lysis or perform a protein/DNA assay on the lysate to normalize results.[5] 2. Ensure Thorough Mixing: Vortex samples adequately after adding lysis buffer and before extraction.[4] For adherent cells, ensure the entire plate is scraped. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use precise dispensing techniques.
Presence of Interfering Contaminants in LC-MS Analysis 1. Co-extraction of Other Lipids/Molecules: Lysis and extraction methods are not specific and will pull down other cellular components. 2. Contamination from Labware or Solvents: Leaching of plasticizers or impurities in solvents. 3. Carryover from Previous Samples: Inadequate cleaning of autosampler or column.1. Incorporate a Saponification Step: This will hydrolyze esterified sterols and triglycerides, simplifying the lipid profile.[4][9] 2. Use High-Purity Solvents and Glassware: Use HPLC or MS-grade solvents and avoid plasticware where possible.[4] 3. Implement Rigorous Washing Protocols: Run blank injections between samples to check for and clear any carryover.
Poor Recovery of Internal Standard 1. Degradation of the Standard: The deuterated standard may be unstable under the experimental conditions.[7] 2. Incorrect Spiking Procedure: Adding the standard at a stage where it is susceptible to loss (e.g., before homogenization).[4]1. Assess Standard Stability: Run a control sample with only the standard to check for degradation under your lysis and extraction conditions. 2. Spike After Lysis: Add the deuterated standard to the cell lysate immediately before the addition of extraction solvents.[4]

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for extracting this compound?

A1: The optimal method depends on the cell type.[2]

  • Mammalian Cells: These are relatively easy to lyse. Gentle methods like detergent-based lysis (e.g., using RIPA or NP-40 buffer) or repeated freeze-thaw cycles are often sufficient.[8][10] For higher efficiency, sonication on ice can be employed.

  • Yeast/Fungal Cells: These have tough cell walls and require more vigorous mechanical disruption. Bead beating or high-pressure homogenization are effective.[1][11] Enzymatic digestion with lysozyme (B549824) or zymolyase can be used as a pre-treatment.

  • Bacterial Cells: Similar to yeast, many bacteria require robust lysis. Sonication is a common and effective method.[10][11] A French press can also be used for excellent results.[2]

A combination of methods, such as enzymatic pre-treatment followed by mechanical disruption, can maximize yield.[2]

Q2: What is the recommended composition for a cell lysis buffer for sterol extraction?

A2: A good lysis buffer for sterol extraction should efficiently disrupt the cell membrane while preserving the integrity of the target molecule. A common base buffer is Tris-HCl with salts like NaCl to maintain osmolarity.[12][13] For chemical lysis, detergents are added. Importantly, for lipid analysis, you should add protease and phosphatase inhibitors to prevent enzymatic degradation of cellular components which can interfere with the process.[6][14]

Comparison of Common Lysis Buffer Detergents

Detergent Type Properties Best For
NP-40 / Triton X-100 Non-ionicMild, preserves protein interactions.Cytoplasmic proteins, when protein function needs to be retained.[12]
RIPA Buffer MixedStronger, contains both ionic (SDS, deoxycholate) and non-ionic detergents.Whole-cell extracts, including nuclear and membrane proteins.[12][14][15]
SDS IonicHarsh, denaturing.Complete solubilization of all proteins, but may interfere with some downstream assays.[16]

For this compound extraction, a mild NP-40 or a more stringent RIPA buffer is a good starting point, depending on the subcellular location of interest.

Q3: Is a saponification step necessary for my extraction?

A3: Saponification is highly recommended, especially for complex samples. This process uses a strong base (like KOH) to hydrolyze fatty acid esters into free fatty acids and alcohols.[4][17]

  • Benefits: It simplifies the lipid extract by removing triglycerides and cholesteryl esters, which can interfere with the chromatographic analysis of free sterols like 14-Demethyl-lanosterol.[4] It also converts any esterified forms of your target sterol into its free form, potentially increasing the total measured yield.

  • Considerations: Saponification involves heating, which can potentially degrade some sterols if not performed carefully.[7] It is crucial to perform this step under a nitrogen atmosphere to prevent oxidation.

Q4: How can I optimize the liquid-liquid extraction of the lysed sample?

A4: The modified Bligh-Dyer method is a robust and widely used technique for extracting lipids, including sterols.[4][5] The key is the ratio of chloroform (B151607), methanol (B129727), and the aqueous sample.

  • After cell lysis, add chloroform and methanol to the aqueous lysate to create a single-phase mixture (typically in a ratio like 1:2:0.8 chloroform:methanol:sample).

  • Vortex thoroughly to ensure complete mixing and extraction of lipids into the solvent.

  • Break the monophasic system into two phases by adding more chloroform and water (or PBS).

  • Centrifuge to achieve clear phase separation. The lipids, including this compound, will be in the lower organic (chloroform) layer.

  • Carefully collect the lower organic layer using a glass Pasteur pipette.[4]

Q5: What are the critical factors for sample preparation before LC-MS analysis?

A5: After extraction, proper sample preparation is crucial for accurate quantification.

  • Drying: Evaporate the organic solvent (chloroform) under a gentle stream of nitrogen.[4]

  • Reconstitution: Redissolve the dried lipid extract in a solvent that is compatible with your reverse-phase HPLC mobile phase, typically 95% methanol or an isopropanol/hexane (B92381) mixture.[4]

  • Filtration/Purification (Optional): For very complex samples, a Solid-Phase Extraction (SPE) step using a silica (B1680970) cartridge can be used to clean up the sample and isolate the sterol fraction.[5]

Experimental Protocols & Visualizations

Protocol 1: Lysis and Extraction from Mammalian Cells

This protocol details a common method for extracting this compound from cultured adherent mammalian cells.

Methodology:

  • Cell Harvesting: Wash cultured cells (e.g., in a 6-cm dish) twice with 3 ml of cold PBS. Add 1 ml of fresh cold PBS and scrape the cells using a cell lifter. Transfer the cell suspension to a 15-ml glass screw-cap tube.

  • Cell Lysis: Place the tube on ice. Sonicate the cell suspension using a probe sonicator. Use short pulses (e.g., 3 cycles of 15 seconds on, 30 seconds off) to prevent overheating.

  • Internal Standard Spiking: Add the deuterated internal standard (this compound) to the lysate.

  • Lipid Extraction (Bligh-Dyer):

    • Add 3.75 ml of chloroform:methanol (1:2, v/v) to the 1 ml lysate. Vortex for 30 seconds.

    • Add 1.25 ml of chloroform. Vortex for 30 seconds.

    • Add 1.25 ml of PBS or water. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer.

  • Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen. Reconstitute the dried lipid film in 200 µl of 95% methanol for LC-MS analysis.[4]

G Workflow for Sterol Extraction from Mammalian Cells A 1. Harvest Cells (Wash with PBS, Scrape) B 2. Cell Lysis (Sonication on Ice) A->B C 3. Spike Internal Standard (this compound) B->C D 4. Bligh-Dyer Extraction (Add Chloroform/Methanol) C->D E 5. Centrifuge (Phase Separation) D->E F 6. Collect Organic Layer (Lower Chloroform Phase) E->F G 7. Dry & Reconstitute (Nitrogen Stream, Methanol) F->G H Ready for LC-MS Analysis G->H

Caption: A streamlined workflow for extracting sterols from mammalian cells.

Protocol 2: Saponification of Lipid Extract

This optional but recommended protocol is performed after the initial lipid extraction and before the final drying step.

Methodology:

  • Initial Extraction: Perform the lipid extraction as described in Protocol 1 and collect the organic layer.

  • Drying: Dry the collected organic layer under a stream of nitrogen.

  • Saponification Reaction:

    • To the dried lipid film, add 1 ml of 1 M KOH in 90% ethanol.

    • Cap the tube tightly (Teflon-lined cap is essential) and vortex.

    • Incubate in a water bath at 60-80°C for 1-2 hours to hydrolyze esters.

  • Cooling and Neutralization: Allow the tube to cool to room temperature. Neutralize the reaction by adding a small amount of acid (e.g., HCl) until the pH is ~7.

  • Re-extraction of Non-saponifiable Lipids:

    • Add 1 ml of water and 2 ml of hexane or diethyl ether.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: The non-saponifiable lipids (including free sterols) will be in the upper organic layer. Collect this layer. Repeat the re-extraction (step 5) twice more on the aqueous layer to maximize recovery.

  • Final Preparation: Combine the organic extracts, dry under nitrogen, and reconstitute for LC-MS analysis.

G Decision Logic for Saponification Start Is the sample complex? (e.g., tissue, high lipid content) Proc1 Perform Saponification (Hydrolyze interfering esters) Start->Proc1 Yes Proc2 Proceed with Direct Analysis (If sample is simple, e.g., purified fractions) Start->Proc2 No End Prepare for LC-MS Proc1->End Proc2->End

Caption: A decision tree for implementing the saponification step.

References

Validation & Comparative

Validating an Analytical Method for 14-Demethyl-lanosterol-d6: A Comparative Guide Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating an analytical method for 14-Demethyl-lanosterol-d6, a deuterated analog of a cholesterol precursor, in accordance with FDA guidelines. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a common and robust technique for the quantitative analysis of sterols in biological matrices.[1][2][3] This guide also presents a comparison with an alternative method, gas chromatography-mass spectrometry (GC-MS), to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method is proposed for the accurate and precise quantification of this compound. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from structurally similar endogenous sterols.

1.1. Experimental Protocol: LC-MS/MS Method

  • Sample Preparation:

    • Spike biological matrix (e.g., plasma, tissue homogenate) with an appropriate internal standard (IS), such as a different deuterated analog of a related sterol.

    • Perform liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of chloroform (B151607) and methanol) to isolate the sterols from the matrix.[4]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 or a pentafluorophenyl (PFP) reversed-phase column is often suitable for sterol separation.[1][3]

    • Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like methanol (B129727) or acetonitrile.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

  • Mass Spectrometric Conditions:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For instance, for lanosterol (B1674476), a transition of m/z 409.43 → 109.1 has been reported.[5]

Method Validation According to FDA Guidelines

The validation of the analytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The key validation parameters are summarized below.

2.1. Data Presentation: Summary of Validation Parameters

Validation ParameterAcceptance Criteria (as per FDA Guidelines)Hypothetical Performance Data for LC-MS/MS Method
Specificity & Selectivity No significant interference at the retention time of the analyte and IS.No interfering peaks observed in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.r² > 0.995 over the concentration range of 1-1000 ng/mL.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Within-run and between-run %CV < 10%. Accuracy between 95-105%.
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3.0.5 ng/mL.
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy and precision.1 ng/mL with %CV < 20% and accuracy within ±20%.
Recovery Consistent and reproducible recovery of the analyte and IS.Extraction recovery > 85% for both analyte and IS.
Matrix Effect Consistent ionization of the analyte and IS in the presence of matrix components.Matrix factor between 0.95 and 1.05.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature.
Robustness The method's performance is not significantly affected by small, deliberate variations in method parameters.Minor changes in mobile phase composition and flow rate do not significantly impact results.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for sterol analysis. A comparison with the proposed LC-MS/MS method is presented below.

FeatureLC-MS/MSGC-MS
Sample Derivatization Often not required, simplifying sample preparation.Typically requires derivatization (e.g., silylation) to increase volatility and thermal stability.[6]
Thermal Stability Suitable for thermally labile compounds as it operates at lower temperatures.High temperatures in the injector and column can cause degradation of some sterols.
Chromatographic Resolution Can provide excellent separation of structurally similar sterols.Offers high-resolution separation, especially with capillary columns.
Sensitivity Generally offers very high sensitivity, especially with modern instruments.Can achieve good sensitivity, but may be lower than the latest LC-MS/MS systems for certain compounds.
Matrix Effects Prone to ion suppression or enhancement from matrix components.Less susceptible to matrix effects compared to ESI-based LC-MS/MS.
Throughput Can be automated for high-throughput analysis.Derivatization step can be time-consuming and may limit throughput.

Mandatory Visualizations

4.1. Experimental Workflow for Method Validation

G Experimental Workflow for Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation Optimization (LLE, SPE) B LC & MS Parameter Optimization A->B Develop Method C Specificity & Selectivity B->C Validate Method D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LLOQ E->F G Recovery & Matrix Effect F->G H Stability G->H I Robustness H->I J Routine Sample Analysis I->J Apply Validated Method

Workflow for analytical method validation.

4.2. Logical Relationships of Key Validation Parameters

G Relationship of Key Validation Parameters node_method Analytical Method node_accuracy Accuracy node_method->node_accuracy node_precision Precision node_method->node_precision node_linearity Linearity node_method->node_linearity node_specificity Specificity node_method->node_specificity node_robustness Robustness node_method->node_robustness node_accuracy->node_precision node_range Range node_linearity->node_range

Interdependence of validation parameters.

References

A Head-to-Head Comparison: 14-Demethyl-lanosterol-d6 vs. 13C-lanosterol as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparative study of two commonly employed internal standards for lanosterol (B1674476) analysis: 14-Demethyl-lanosterol-d6 and 13C-lanosterol.

In the realm of quantitative analysis by mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. They are essential for correcting for analyte loss during sample preparation and for mitigating the variability of instrument response and matrix effects. This guide will delve into the performance characteristics, experimental considerations, and underlying principles that differentiate deuterated and 13C-labeled internal standards, with a specific focus on their application in lanosterol quantification.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical workflow, from extraction to detection.[1] Here, 13C-lanosterol holds a distinct advantage.

Table 1: Predicted Performance Comparison of this compound and 13C-lanosterol

Performance ParameterThis compound (Deuterated)13C-lanosterol (Carbon-13 Labeled)Rationale & Key Advantages
Chromatographic Co-elution Potential for slight retention time shift (elutes earlier).Excellent co-elution with native lanosterol.13C labeling results in virtually identical physicochemical properties, leading to better correction for matrix effects that can vary across a chromatographic peak.[1][3]
Isotopic Stability Risk of deuterium-hydrogen exchange, especially under certain pH or temperature conditions.Highly stable with no risk of isotope exchange.The 13C atoms are integrated into the carbon skeleton of the molecule, providing greater stability throughout sample processing and analysis.
Matrix Effect Compensation May provide incomplete correction due to chromatographic shifts.Superior correction for matrix effects due to identical elution profiles.Co-elution is critical for accurate compensation of ion suppression or enhancement caused by co-eluting matrix components.[4]
Accuracy and Precision Potential for reduced accuracy and precision due to isotopic effects.Higher accuracy and precision.The closer physicochemical mimicry of the analyte by the 13C-labeled standard leads to more reliable and reproducible quantification.[5]
Availability and Cost Generally more readily available and less expensive.Can be more expensive and less commonly available.The synthesis of 13C-labeled compounds is often more complex and costly.

The Lanosterol Biosynthesis Pathway

Lanosterol is a crucial intermediate in the biosynthesis of cholesterol and other sterols in animals and fungi.[6][7] The conversion of lanosterol to cholesterol involves a multi-step process, with the initial and rate-limiting step being the removal of the 14α-methyl group, a reaction catalyzed by the enzyme lanosterol 14α-demethylase (CYP51).[8][9] Understanding this pathway is essential for researchers studying cholesterol metabolism and developing drugs that target this process.

Lanosterol_Pathway Lanosterol Lanosterol Intermediate1 FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) Lanosterol->Intermediate1 CYP51 (Lanosterol 14α-demethylase) Intermediate2 Zymosterol Intermediate1->Intermediate2 Multiple Steps Cholesterol Cholesterol Intermediate2->Cholesterol Multiple Steps

Caption: Simplified overview of the cholesterol biosynthesis pathway from lanosterol.

Experimental Protocols

The following are generalized experimental protocols for the quantification of lanosterol using a stable isotope-labeled internal standard. These should be optimized for specific instrumentation and sample matrices.

Sample Preparation (Human Plasma)
  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of either this compound or 13C-lanosterol internal standard solution to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of methanol:methyl-tert-butyl ether (1:3, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of water and vortex for 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/acetonitrile mixture).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (B) is often employed.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for sterols due to their nonpolar nature.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for lanosterol and the internal standards need to be optimized.

Table 2: Example MRM Transitions (to be optimized for specific instruments)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lanosterol[M+H-H₂O]⁺Fragment ion
This compound[M+H-H₂O]⁺Fragment ion
13C-lanosterol[M+H-H₂O]⁺Fragment ion

Experimental Workflow and Logic

The overall workflow for quantitative analysis using an internal standard involves several key steps, from sample preparation to data analysis. The choice of internal standard impacts the reliability of the final quantitative result.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-lanosterol) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Chromatographic Separation Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General experimental workflow for lanosterol quantification using an internal standard.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly influences the quality and reliability of quantitative data in mass spectrometry. While this compound may be a more accessible and cost-effective option, the inherent physicochemical differences introduced by deuterium (B1214612) labeling can lead to chromatographic shifts and potential isotopic instability. These factors can compromise the accuracy of quantification, especially in complex biological matrices where matrix effects are a significant challenge.

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and confidence in their results, 13C-lanosterol is the unequivocally superior choice as an internal standard for lanosterol quantification. Its near-identical chemical and physical properties to the native analyte ensure optimal performance in correcting for experimental variability, ultimately leading to more robust and reliable data. The investment in a 13C-labeled internal standard is a prudent step towards ensuring the integrity of quantitative bioanalytical studies.

References

Ensuring Analytical Precision: A Guide to Cross-Laboratory Quantification of 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of biological molecules is paramount for the integrity of research and the successful development of therapeutics. 14-Demethyl-lanosterol, a key intermediate in the cholesterol biosynthesis pathway, is a critical biomarker in studies related to metabolic disorders and the efficacy of drugs targeting this pathway. The use of a deuterated internal standard, 14-Demethyl-lanosterol-d6, is the gold standard for its quantification via liquid chromatography-mass spectrometry (LC-MS). However, to ensure data comparability and reliability across different research sites and clinical trials, robust cross-laboratory validation is essential.

This guide provides a framework for the cross-validation of this compound quantification, offering insights into experimental protocols and data comparison. While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a standardized approach and simulated data to highlight the importance and expected outcomes of such a study.

The Role of 14-Demethyl-lanosterol in Cholesterol Biosynthesis

14-Demethyl-lanosterol is a crucial intermediate in the synthesis of cholesterol. The demethylation of lanosterol (B1674476) is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1), a member of the cytochrome P450 superfamily.[1] This step is a critical regulatory point in the cholesterol biosynthesis pathway.[2][3][4][5] Inhibitors of CYP51A1 are of significant interest in the development of cholesterol-lowering drugs and antifungals. The accurate measurement of 14-Demethyl-lanosterol can, therefore, provide valuable information on the activity of this enzyme and the overall flux of the cholesterol synthesis pathway.

G cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14_Demethyl_lanosterol 14-Demethyl-lanosterol Lanosterol->14_Demethyl_lanosterol CYP51A1 Zymosterol Zymosterol 14_Demethyl_lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Figure 1. Simplified Cholesterol Biosynthesis Pathway

A Framework for Cross-Laboratory Validation

A cross-laboratory validation study aims to assess the reproducibility and reliability of an analytical method when performed by different personnel in different laboratories using their own equipment. The following workflow outlines the key steps in conducting such a study for this compound quantification.

G cluster_workflow Cross-Validation Workflow A Centralized Preparation of Study Samples & QCs B Distribution to Participating Laboratories A->B C Sample Analysis using Standardized Protocol B->C D Data Reporting to Centralized Body C->D E Statistical Analysis of Inter-Laboratory Data D->E F Assessment of Method Reproducibility E->F

Figure 2. Experimental Workflow for Cross-Validation

Experimental Protocol for this compound Quantification

The following is a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol should be standardized and followed by all participating laboratories in a cross-validation study.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution (this compound in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 14-Demethyl-lanosterol from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 14-Demethyl-lanosterol: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

      • This compound (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

3. Calibration and Quality Control

  • Prepare a calibration curve using a blank matrix (e.g., surrogate plasma) spiked with known concentrations of 14-Demethyl-lanosterol.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.

Data Presentation and Comparison

The primary goal of a cross-validation study is to compare the quantitative results obtained from different laboratories. The data should be summarized in clear and concise tables to facilitate comparison. The key performance parameters to evaluate are precision and accuracy.

Table 1: Hypothetical Inter-Laboratory Comparison of Quality Control Samples

QC LevelLaboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)%CV
Low QC (5 ng/mL) 4.855.124.984.982.7%
Mid QC (50 ng/mL) 52.148.950.550.53.2%
High QC (200 ng/mL) 195.8205.3199.1200.12.4%

Table 2: Hypothetical Inter-Laboratory Comparison of Blinded Study Samples

Sample IDLaboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)%CV
Sample A 75.478.176.976.81.8%
Sample B 152.9148.5155.2152.22.2%
Sample C 25.126.524.825.53.5%

Acceptance Criteria:

For a successful cross-validation, the results from each laboratory should be within a pre-defined acceptance range. Typically, for bioanalytical methods, the mean concentration should be within ±15% of the nominal concentration for QC samples, and the coefficient of variation (%CV) for the measurements of the same sample across different laboratories should not exceed 15%.

Conclusion

References

Assessing the Kinetic Isotope Effect of 14-Demethyl-lanosterol-d6 in CYP51A1 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of deuterated versus non-deuterated substrates in Cytochrome P450 51A1 (CYP51A1) assays, with a specific focus on the kinetic isotope effect (KIE) of 14-Demethyl-lanosterol-d6. Experimental data, detailed protocols, and visual representations of key processes are presented to facilitate a deeper understanding of CYP51A1 kinetics and the implications for drug development.

Introduction

CYP51A1, also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the removal of the 14α-methyl group from lanosterol and its precursor, 24,25-dihydrolanosterol.[2][3] This three-step oxidative process is a key target for antifungal agents and is of growing interest in the development of cholesterol-lowering drugs and anticancer therapies.[4][5] Understanding the catalytic mechanism and rate-limiting steps of this enzyme is paramount for the design of effective inhibitors. One method to probe enzyme mechanisms is through the use of deuterated substrates to measure the kinetic isotope effect (KIE). A significant KIE, where the reaction rate decreases upon isotopic substitution, indicates that the cleavage of the carbon-hydrogen (C-H) bond is a rate-determining step in the reaction.

This guide assesses the performance of this compound as a substrate for CYP51A1 and compares it to its non-deuterated counterpart, providing researchers with the necessary data and protocols to evaluate its use in their own assays.

Data Presentation: Comparative Kinetic Analysis

A pivotal finding in the study of CYP51A1 kinetics is the absence of a significant kinetic isotope effect when using a deuterated substrate. Steady-state kinetic experiments with 14α-methyl deuterated dihydrolanosterol (B1674475) have shown no observable KIE.[2][3] This indicates that the C-H bond cleavage at the 14α-methyl group is not the rate-limiting step in the overall reaction catalyzed by CYP51A1.[2]

Table 1: Steady-State Kinetic Parameters for Human CYP51A1 with Dihydrolanosterol and its Intermediates

Substratekcat (s-1)Km (μM)
24,25-Dihydrolanosterol0.50 ± 0.035.0 ± 0.6
14α-hydroxymethyl-24,25-dihydrolanosterol0.67 ± 0.034.3 ± 0.4
14α-aldehyde-24,25-dihydrolanosterol1.7 ± 0.15.4 ± 0.7
Data from a study using a reconstituted human P450 51A1 system with analysis by UPLC-UV.[3]

Table 2: Michaelis-Menten Constants (Km) for Human CYP51A1 with Natural Substrates

SubstrateKm (μM)
Lanosterol29
24,25-Dihydrolanosterol27
Data from UniProt, summarizing multiple studies.

The lack of a KIE suggests that other steps in the catalytic cycle, such as substrate binding, product release, or electron transfer, are slower and thus rate-limiting.

Experimental Protocols

The following protocols are based on established methods for assessing CYP51A1 activity using a reconstituted enzyme system and HPLC-based analysis.

1. Reconstitution of Human CYP51A1

This protocol describes the preparation of a functionally active reconstituted CYP51A1 enzyme system.

  • Materials:

    • Purified recombinant human CYP51A1

    • Purified recombinant human NADPH-cytochrome P450 reductase (CPR)

    • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine in a 1:1:1 ratio)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

    • Dithiothreitol (DTT)

    • Magnesium chloride (MgCl2)

  • Procedure:

    • Prepare a stock solution of the lipid mixture in a suitable solvent and evaporate the solvent under nitrogen to form a thin film.

    • Resuspend the lipid film in potassium phosphate buffer to the desired concentration (e.g., 0.15 mg/mL).

    • In a reaction tube, combine the purified CYP51A1 and CPR in a molar ratio of approximately 1:4 (e.g., 0.5 μM CYP51A1 and 2.0 μM CPR) in the potassium phosphate buffer containing MgCl2 and DTT.

    • Add the lipid suspension to the enzyme mixture.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for the formation of functional enzyme-reductase complexes within the lipid environment.

2. CYP51A1 Activity Assay

This protocol outlines the steps for measuring the enzymatic activity of the reconstituted CYP51A1.

  • Materials:

    • Reconstituted CYP51A1 system

    • Substrate stock solution (e.g., 14-Demethyl-lanosterol, this compound, or 24,25-dihydrolanosterol in ethanol)

    • NADPH solution

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

    • Incubation buffer (50 mM potassium phosphate, pH 7.4, containing 4 mM MgCl2 and 0.1 mM DTT)

  • Procedure:

    • To the pre-incubated reconstituted CYP51A1 system, add the substrate to the desired final concentration (e.g., 50 μM).

    • Initiate the enzymatic reaction by adding NADPH to a final concentration of approximately 1 mM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of the quenching solution.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis by HPLC or UPLC-UV/MS.

3. HPLC-UV Analysis of Reaction Products

This protocol describes a general method for the separation and quantification of CYP51A1 substrates and products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column:

    • A reverse-phase C18 column is typically used (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 3.5 μm).

  • Mobile Phase:

    • A common mobile phase is methanol (B129727) or acetonitrile, often with a small percentage of water or an additive like formic acid to improve peak shape. A gradient elution may be necessary to separate all components.

  • Flow Rate:

    • A typical flow rate is around 1 mL/min.

  • Detection:

    • The substrate and products can be monitored at a wavelength of approximately 210 nm.

  • Quantification:

    • The concentration of the product is determined by comparing its peak area to a standard curve generated with a known amount of the purified product. The rate of the reaction is then calculated based on the amount of product formed over time.

Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS Follicular Fluid Meiosis-Activating Sterol (FF-MAS) Lanosterol->FF_MAS CYP51A1 Zymosterol Zymosterol FF_MAS->Zymosterol Cholesterol Cholesterol Zymosterol->Cholesterol

Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the role of CYP51A1.

Experimental Workflow for KIE Assessment

KIE_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute Human CYP51A1 with CPR and Lipids Incubation Incubate Reconstituted Enzyme with Substrates and NADPH Reconstitution->Incubation Substrate_Prep Prepare Substrate Solutions (Deuterated and Non-deuterated) Substrate_Prep->Incubation Quenching Quench Reaction at Specific Time Points Incubation->Quenching HPLC Analyze Samples by HPLC-UV/MS Quenching->HPLC Quantification Quantify Product Formation HPLC->Quantification Kinetics Determine Kinetic Parameters (kcat, Km) Quantification->Kinetics KIE_Calc Calculate Kinetic Isotope Effect (kH/kD) Kinetics->KIE_Calc

Caption: Step-by-step workflow for the assessment of the kinetic isotope effect in CYP51A1 assays.

CYP51A1 Catalytic Cycle

CYP51A1_Cycle E_Fe3 CYP51A1 (Fe³⁺) ES_Fe3 E-Substrate (Fe³⁺) E_Fe3->ES_Fe3 Substrate (Lanosterol) binding ES_Fe2 E-Substrate (Fe²⁺) ES_Fe3->ES_Fe2 e⁻ (from CPR) ESO2_Fe2 E-Substrate (Fe²⁺-O₂) ES_Fe2->ESO2_Fe2 O₂ ESO2_Fe3 E-Substrate (Fe³⁺-O₂⁻) ESO2_Fe2->ESO2_Fe3 e⁻ (from CPR) ESO2H_Fe3 E-Substrate (Fe³⁺-OOH) ESO2_Fe3->ESO2H_Fe3 H⁺ FeO_IV Compound I (FeO)⁴⁺• ESO2H_Fe3->FeO_IV H⁺, -H₂O FeOH_III_R E-Substrate• (Fe³⁺-OH) FeO_IV->FeOH_III_R H abstraction from substrate E_P_Fe3 E-Product (Fe³⁺) FeOH_III_R->E_P_Fe3 Oxygen rebound (Hydroxylation) E_P_Fe3->E_Fe3 Product release

Caption: The catalytic cycle of CYP51A1, illustrating the multi-step oxidative demethylation process.

Conclusion

The available experimental evidence strongly indicates that there is no significant kinetic isotope effect when using this compound in CYP51A1 assays. This finding suggests that the cleavage of the C-H bond at the 14α-methyl group is not the rate-limiting step in the catalytic cycle of the enzyme. For researchers investigating CYP51A1, this implies that deuteration of the substrate at this position is unlikely to alter the overall reaction rate and therefore may not be a suitable strategy for modulating the metabolic stability of CYP51A1 substrates in this specific context. However, deuterated standards remain invaluable as internal standards for mass spectrometry-based quantification due to their similar chemical properties and distinct mass. The provided protocols and kinetic data for non-deuterated substrates offer a solid foundation for designing and interpreting CYP51A1 enzyme kinetic studies.

References

Comparing the Bloch versus Kandutsch-Russell pathways using 14-Demethyl-lanosterol-d6 tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of cholesterol, a critical component of cellular membranes and a precursor to steroid hormones and bile acids, proceeds through a complex series of enzymatic reactions. Following the formation of lanosterol (B1674476), the pathway bifurcates into two main branches: the Bloch and the Kandutsch-Russell pathways. Understanding the nuances of these pathways is essential for research in metabolic diseases and for the development of targeted therapeutics. This guide provides a detailed comparison of the Bloch and Kandutsch-Russell pathways, supported by experimental data from isotopic tracer studies.

Distinguishing the Pathways: A Matter of Timing

The fundamental difference between the Bloch and Kandutsch-Russell pathways lies in the timing of the reduction of the double bond at carbon 24 (C24) in the sterol side chain.[1][2]

  • The Bloch Pathway: In this pathway, the demethylation of lanosterol and other modifications to the sterol nucleus occur before the reduction of the C24 double bond.[1][3] The final step in this pathway is the reduction of desmosterol (B1670304) to cholesterol.[3]

  • The Kandutsch-Russell Pathway: This pathway is characterized by the early reduction of the C24 double bond of lanosterol.[1] Subsequent enzymatic modifications then occur on a saturated side-chain intermediate.

Interestingly, research has revealed the existence of a "modified Kandutsch-Russell (MK-R) pathway" in which intermediates are processed down the Bloch pathway until the demethylation of the sterol nucleus is complete, at which point the C24 double bond is reduced, shunting the intermediate into the Kandutsch-Russell pathway.[1]

Quantitative Comparison of Pathway Flux

While the prompt specified the use of a 14-Demethyl-lanosterol-d6 tracer, a comprehensive literature search did not yield studies utilizing this specific molecule for a direct comparative flux analysis of the Bloch and Kandutsch-Russell pathways. However, extensive research using other stable isotope labeling methods, such as deuterium (B1214612) water (D₂O), has provided valuable quantitative insights into the relative utilization of these pathways across different tissues.

The following table summarizes the proportional flux through the Bloch pathway in various mouse tissues, as determined by stable isotope labeling and mass spectrometry analysis. This data highlights the significant tissue-specific variation in the preferred cholesterol biosynthesis route.

TissueProportional Flux Through Bloch Pathway (%)
Testes97%
Adrenal Gland~95%
Liver~60%
Brain~50%
Skin~15%
Preputial Gland8%

Data adapted from Mitsche et al., "Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways." eLife 2015;4:e07999.[1][4]

Experimental Protocols for Isotopic Tracer Analysis

The following provides a generalized methodology for conducting a flux analysis of cholesterol biosynthesis pathways using a stable isotope tracer.

1. Isotope Administration:

  • A stable isotope tracer (e.g., deuterium-labeled water, ¹³C-labeled acetate) is administered to the model organism or cell culture.
  • The tracer is allowed to incorporate into newly synthesized sterols over a defined period.

2. Sample Collection and Preparation:

  • Tissues or cells are harvested at specific time points.
  • Lipids are extracted from the samples using established methods (e.g., Folch extraction).
  • The sterol fraction is isolated and purified, often using techniques like solid-phase extraction or thin-layer chromatography.

3. Analytical Measurement:

  • The isotopic enrichment of the sterol intermediates and final cholesterol product is quantified using mass spectrometry (e.g., gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)).
  • By analyzing the mass isotopomer distribution, the relative contribution of the tracer to different sterol species can be determined.

4. Data Analysis and Flux Calculation:

  • The rate of incorporation of the isotope into different sterols is used to calculate the flux through each pathway.
  • Mathematical modeling can be employed to determine the proportional contribution of the Bloch and Kandutsch-Russell pathways to the total cholesterol synthesis.

Visualizing the Pathways and Experimental Workflow

Bloch_vs_Kandutsch_Russell cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol_B Lanosterol Lanosterol_KR Lanosterol FF_MAS_B FF-MAS Zymosterol Zymosterol Desmosterol Desmosterol Cholesterol_B Cholesterol Dihydrolanosterol 24,25-Dihydrolanosterol Dihydro_FF_MAS Dihydro-FF-MAS Lathosterol Lathosterol Seven_DHC 7-Dehydrocholesterol Cholesterol_KR Cholesterol

Caption: The Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.

Experimental_Workflow Tracer This compound (Tracer Introduction) Incubation Incubation with Cells or Tissues Tracer->Incubation Extraction Lipid Extraction and Fractionation Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Labeled Intermediates Analysis->Quantification Flux Flux Comparison: Bloch vs. Kandutsch-Russell Quantification->Flux

Caption: Experimental workflow for tracing cholesterol biosynthesis.

Pathway_Comparison cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Start Lanosterol Intermediates_B Unsaturated Side-Chain Intermediates (e.g., Desmosterol) Start->Intermediates_B Demethylation First Intermediates_KR Saturated Side-Chain Intermediates (e.g., Lathosterol) Start->Intermediates_KR C24 Reduction First KeyEnzyme_B Key Enzyme: DHCR24 (final step) Intermediates_B->KeyEnzyme_B KeyEnzyme_KR Key Enzyme: DHCR24 (initial step) Intermediates_KR->KeyEnzyme_KR

Caption: Key distinguishing features of the Bloch and Kandutsch-Russell pathways.

References

A Head-to-Head Battle: Evaluating 14-Demethyl-lanosterol-d6 Performance on Q-TOF versus Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in sterol analysis, the choice of mass spectrometry platform is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive performance evaluation of 14-Demethyl-lanosterol-d6 analysis on two of the most common high-performance liquid chromatography-mass spectrometry (LC-MS) systems: Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometers. We present a detailed comparison of their analytical capabilities, supported by experimental protocols and data, to aid in the selection of the optimal instrument for specific research needs.

The analysis of this compound, a deuterated analog of a key intermediate in the cholesterol biosynthesis pathway, is crucial for a variety of applications, including metabolic flux analysis, drug discovery, and clinical diagnostics. The selection between a Q-TOF and a triple quadrupole instrument for its quantification and characterization hinges on the specific requirements of the study, be it high sensitivity for targeted quantification or high-resolution for structural elucidation and untargeted screening.

Executive Summary: Q-TOF vs. Triple Quadrupole at a Glance

FeatureQ-TOF (Quadrupole Time-of-Flight)Triple Quadrupole (QqQ)
Primary Strength High mass resolution and accuracy, ideal for unknown identification and untargeted analysis.Superior sensitivity and selectivity in targeted quantification (MRM mode).[1]
Typical Application Metabolomics, proteomics, drug metabolite identification, qualitative analysis.Pharmacokinetic studies, bioanalytical validation, routine targeted quantification.
Mass Resolution High (typically >10,000 FWHM)Low (unit mass resolution)
Mass Accuracy Excellent (<5 ppm)Moderate
Sensitivity (Targeted) Good, but generally lower than a triple quadrupole in MRM mode.Excellent, considered the gold standard for targeted quantification.[1][2]
Linear Dynamic Range GoodExcellent
Mode of Operation Full scan MS, MS/MS (product ion scan)Multiple Reaction Monitoring (MRM), Selected Reaction Monitoring (SRM).[1]

Quantitative Performance Comparison

While direct, head-to-head comparative data for this compound is not extensively published, we can infer performance based on published data for lanosterol (B1674476) and similar sterols. The following table summarizes expected quantitative performance metrics.

Performance MetricQ-TOF (Inferred)Triple Quadrupole (Published Data for Lanosterol)
Limit of Quantification (LOQ) Expected to be in the low ng/mL range.1 ng/mL in rabbit vitreous humor.[3]
Lower Limit of Detection (LOD) Sub-ng/mL range.0.5 ng/mL.[4]
Linear Dynamic Range Typically 3-4 orders of magnitude.1-1250 ng/mL.[3]
Precision (%RSD) <15%<15%[3]
Accuracy (%Bias) ±15%94-115%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of sterols like this compound on both Q-TOF and triple quadrupole platforms.

Sample Preparation (Liquid-Liquid Extraction)

A common method for extracting sterols from biological matrices like plasma involves liquid-liquid extraction.[5]

  • To 100 µL of plasma, add an internal standard solution (e.g., d7-cholesterol).

  • Add 500 µL of a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 3:2, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Liquid Chromatography (LC)
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Methanol/Acetonitrile (e.g., 50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate
Gradient Start at 70% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Triple Quadrupole (QqQ) Parameters:

ParameterCondition
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[6]
Ionization Mode Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Lanosterol) Q1: m/z 427.4 -> Q3: m/z 391.4 (example transition)
Collision Energy Optimized for the specific analyte and instrument.
Gas Temperatures Optimized for the specific instrument (e.g., 350-500 °C).

Q-TOF Parameters:

ParameterCondition
Ionization Source ESI in positive mode
Ionization Mode Positive
Scan Type Full Scan MS and Targeted MS/MS (Product Ion Scan)
Mass Range (Full Scan) m/z 100-1000
Precursor Ion (Targeted MS/MS) m/z for [this compound + H]+
Collision Energy Ramped or fixed, depending on the experiment.
Reference Mass Used for continuous mass calibration to ensure high mass accuracy.

Mandatory Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethyl_Lanosterol 14-Demethyl-lanosterol Lanosterol->Demethyl_Lanosterol CYP51A1 (14α-demethylase) Zymosterol Zymosterol Demethyl_Lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting the demethylation of lanosterol.

Experimental Workflow for LC-MS Analysis

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reverse Phase) Evaporation->LC_Separation Ionization Ionization (APCI or ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry Analysis Ionization->MS_Analysis QTOF Q-TOF (High Resolution Full Scan & MS/MS) MS_Analysis->QTOF Qualitative/ Untargeted QQQ Triple Quadrupole (MRM for Quantification) MS_Analysis->QQQ Quantitative/ Targeted Data_Processing Data Processing & Analysis QTOF->Data_Processing QQQ->Data_Processing

Caption: General experimental workflow for the analysis of this compound by LC-MS.

Conclusion: Making the Right Choice

The choice between a Q-TOF and a triple quadrupole mass spectrometer for the analysis of this compound is fundamentally driven by the research question.

For targeted, high-sensitivity quantification , such as in pharmacokinetic studies or clinical assays where the lowest possible detection limits are required, the triple quadrupole in MRM mode is the undisputed champion . Its ability to filter out background noise and selectively monitor specific precursor-to-product ion transitions provides unparalleled sensitivity and a wide linear dynamic range.[1][2]

Conversely, for exploratory and discovery-based research , including metabolomics studies, impurity profiling, or the identification of novel metabolites, the Q-TOF is the superior instrument . Its high mass resolution and accuracy enable the confident identification of unknown compounds and the ability to retrospectively mine data for new insights without the need for predefined MRM transitions. While its sensitivity for targeted quantification may be slightly lower than a triple quadrupole, modern Q-TOF instruments offer excellent performance that is suitable for many quantitative applications.

In an ideal setting, the two instruments are complementary. A Q-TOF can be used to identify and characterize compounds of interest, and a triple quadrupole can then be employed to develop a highly sensitive and robust method for their routine quantification. By understanding the core strengths and limitations of each platform, researchers can confidently select the most appropriate tool to achieve their scientific goals in the analysis of this compound and other critical sterol intermediates.

References

Comparative inhibition potency of azole antifungals using a 14-Demethyl-lanosterol-d6 assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of azole antifungals, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the inhibitory potency of various azole antifungals against their target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. The data presented is crucial for understanding the efficacy of these agents and for the development of new antifungal therapies.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.[1][3] Inhibition of this step disrupts the fungal cell membrane, leading to altered permeability and ultimately, cell death.[1]

dot

Azole_Mechanism_of_Action cluster_inhibition Inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Demethyl_Lanosterol 14-Demethyl-Lanosterol Lanosterol->Demethyl_Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Demethyl_Lanosterol->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Azoles Azole Antifungals Lanosterol_to_Demethyl Azoles->Lanosterol_to_Demethyl

Caption: Mechanism of action of azole antifungals on the ergosterol biosynthesis pathway.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several common azole antifungals against Candida albicans lanosterol 14α-demethylase (CYP51). It is important to note that these values are compiled from various studies and experimental conditions may differ.

Azole AntifungalIC50 (µM) against C. albicans CYP51Reference
Ketoconazole0.039 - 0.1[1][4]
Fluconazole0.30 - 1.3[1][5]
Itraconazole0.039 - 1.3[1][5]
VoriconazoleNot explicitly stated in the provided results
PosaconazolePotent inhibitor, specific IC50 not detailed[3]

Note: Lower IC50 values indicate higher potency. The variability in reported IC50 values can be attributed to differences in experimental setups, such as the use of purified recombinant enzymes versus cell-based assays.[5][6]

Experimental Protocol: 14α-Demethylase Inhibition Assay

This section outlines a general protocol for determining the inhibitory potency of azole antifungals on lanosterol 14α-demethylase using a highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, such as 14-demethyl-lanosterol-d6, is crucial for accurate quantification.

Objective: To determine the IC50 value of a test compound (azole antifungal) against recombinant human or fungal lanosterol 14α-demethylase.

Materials:

  • Recombinant lanosterol 14α-demethylase (CYP51)

  • Lanosterol (substrate)

  • Test azole antifungal compounds

  • This compound (internal standard)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, the recombinant CYP51 enzyme, and the NADPH regenerating system.

  • Inhibitor Addition: The test azole antifungal is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, lanosterol.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate the protein.

  • Internal Standard Addition: A known concentration of the internal standard, this compound, is added to each sample for accurate quantification.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to separate and quantify the amount of the product (14-demethyl-lanosterol) formed.[1] The use of a deuterated internal standard allows for correction of any variations in sample processing and instrument response.

  • Data Analysis: The amount of product formed at each inhibitor concentration is determined and compared to the control. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

dot

Assay_Workflow Start Prepare Reaction Mixture (Buffer, CYP51, NADPH System) Add_Inhibitor Add Azole Inhibitor (Varying Concentrations) Start->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Lanosterol Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Terminate Reaction (e.g., with Cold Acetonitrile) Incubation->Stop_Reaction Add_IS Add Internal Standard (this compound) Stop_Reaction->Add_IS Centrifuge Centrifuge to Pellet Protein Add_IS->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Caption: Experimental workflow for the 14α-demethylase inhibition assay.

This guide provides a foundational understanding of the comparative inhibitory potency of azole antifungals and the methodology used to determine their efficacy. For further in-depth analysis and specific experimental conditions, consulting the primary research literature is recommended.

References

A Researcher's Guide to Assessing the Purity of Commercial 14-Demethyl-lanosterol-d6 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the purity of isotopically labeled standards like 14-Demethyl-lanosterol-d6 is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comparative overview of commercially available standards and details robust analytical methodologies for independent purity verification.

Commercial Availability and Stated Purity

Several suppliers offer this compound, a deuterated analogue of a key intermediate in the cholesterol biosynthesis pathway. While most vendors claim high purity, the analytical method used to support this claim is a critical factor for researchers to consider. The following table summarizes the specifications from prominent suppliers.

SupplierProduct NumberStated PurityAnalytical Method for Purity
Creative Enzymes STEZ-037>99%Not Specified
Sigma-Aldrich (Avanti Polar Lipids) 700074P>99%Thin-Layer Chromatography (TLC)[1]
MedChemExpress HY-146777SNot explicitly stated, but product is for use as an internal standard for quantitative analysis.[2][3]Not Specified

It is important to note that Thin-Layer Chromatography (TLC) is a qualitative or semi-quantitative technique and may not be sufficient for applications requiring a high degree of certainty in the standard's purity. For rigorous quantitative analysis, more sophisticated methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are recommended.

Recommended Experimental Protocols for Purity Assessment

Researchers can independently verify the purity of their this compound standards using the following established analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For sterols, a derivatization step is typically required to increase their volatility.

Experimental Workflow for GC-MS Purity Analysis

GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard_Weighing Accurately weigh This compound Dissolution Dissolve in appropriate solvent Standard_Weighing->Dissolution Derivatization Silylation with BSTFA + TMCS Dissolution->Derivatization Heating Heat at 60-70°C Derivatization->Heating Injection Inject derivatized sample Heating->Injection Dilute sample Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Chromatogram_Analysis Analyze chromatogram for impurity peaks Detection->Chromatogram_Analysis Mass_Spectra_Interpretation Interpret mass spectra of impurities Chromatogram_Analysis->Mass_Spectra_Interpretation Quantification Calculate purity based on peak area percentage Mass_Spectra_Interpretation->Quantification

Caption: Workflow for purity assessment of this compound using GC-MS.

Detailed Protocol:

StepProcedure
Sample Preparation 1. Accurately weigh approximately 1 mg of the this compound standard. 2. Dissolve the standard in a suitable solvent (e.g., pyridine (B92270) or toluene).
Derivatization 1. Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), to the dissolved standard. 2. Heat the mixture at 60-70°C for at least 30 minutes to ensure complete derivatization to form trimethylsilyl (B98337) (TMS) ethers.
GC-MS Instrumentation Gas Chromatograph (GC): - Injector: Split/splitless, 280-300°C - Column: Capillary column suitable for sterol analysis (e.g., 5% phenyl methylpolysiloxane) - Oven Program: Start at a suitable initial temperature (e.g., 180°C), then ramp to a final temperature (e.g., 280-300°C) at a controlled rate. - Carrier Gas: Helium or Hydrogen. Mass Spectrometer (MS): - Ionization: Electron Ionization (EI) at 70 eV. - Mode: Full scan to identify unknown impurities or Selected Ion Monitoring (SIM) for higher sensitivity to known potential impurities.[4]
Data Analysis 1. Integrate the peak areas of the main component (derivatized this compound) and any impurity peaks in the chromatogram. 2. Calculate the purity as the percentage of the main peak area relative to the total peak area. 3. Identify impurities by comparing their mass spectra with spectral libraries.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC-MS without derivatization.

Experimental Workflow for HPLC-MS Purity Analysis

HPLC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Analysis Standard_Weighing Accurately weigh This compound Dissolution Dissolve in mobile phase compatible solvent Injection Inject sample Dissolution->Injection Separation Reverse-Phase HPLC (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) or APCI Separation->Ionization Detection Mass Spectrometry (Full Scan or SRM) Ionization->Detection Chromatogram_Analysis Analyze chromatogram for impurity peaks Detection->Chromatogram_Analysis Mass_Spectra_Interpretation Interpret mass spectra of impurities Chromatogram_Analysis->Mass_Spectra_Interpretation Quantification Calculate purity based on peak area percentage Mass_Spectra_Interpretation->Quantification

Caption: Workflow for purity assessment of this compound using HPLC-MS.

Detailed Protocol:

StepProcedure
Sample Preparation 1. Accurately weigh a small amount of the this compound standard. 2. Dissolve in a solvent compatible with the HPLC mobile phase, such as methanol (B129727) or a methanol/chloroform mixture.[5]
HPLC-MS Instrumentation High-Performance Liquid Chromatograph (HPLC): - Column: Reverse-phase column (e.g., C18).[5] - Mobile Phase: A gradient of solvents such as methanol, water, and acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) to promote ionization.[6] - Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min). Mass Spectrometer (MS): - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for sterols.[6] - Mode: Full scan for impurity identification or Selected Reaction Monitoring (SRM) for targeted analysis of expected impurities, which offers higher sensitivity and specificity.[5][6]
Data Analysis 1. Analyze the chromatogram to detect any peaks other than the main this compound peak. 2. Calculate purity based on the relative peak areas. 3. Use the mass spectra of the impurity peaks to aid in their identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard of the analyte itself.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10]

Logical Flow for qNMR Purity Determination

qNMR Purity Determination Logic Start Start Purity Assessment Prepare_Sample Accurately weigh analyte and internal standard Start->Prepare_Sample Dissolve Dissolve in deuterated solvent Prepare_Sample->Dissolve Acquire_Spectrum Acquire 1H NMR spectrum under quantitative conditions Dissolve->Acquire_Spectrum Process_Data Process spectrum (phasing, baseline correction) Acquire_Spectrum->Process_Data Integrate_Signals Integrate characteristic signals of analyte and standard Process_Data->Integrate_Signals Calculate_Purity Calculate purity using the qNMR equation Integrate_Signals->Calculate_Purity Result Purity (% w/w) Calculate_Purity->Result

Caption: Logical flow for determining the purity of a chemical standard using qNMR.

Detailed Protocol:

StepProcedure
Sample Preparation 1. Accurately weigh the this compound standard. 2. Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte's signals. 3. Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).
NMR Spectroscopy 1. Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer. 2. Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
Data Analysis 1. Process the NMR spectrum (phasing, baseline correction). 2. Integrate a well-resolved signal of this compound and a signal from the internal standard. 3. Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: - I = Integral value - N = Number of protons for the integrated signal - MW = Molecular weight - m = mass - P = Purity of the standard

Conclusion

While commercially available this compound standards are generally advertised as having high purity, the methods used to determine this purity can vary in their quantitative rigor. For applications demanding high accuracy, it is advisable for researchers to perform their own purity assessment using robust analytical techniques. This guide provides the necessary protocols for GC-MS, HPLC-MS, and qNMR analysis to empower researchers to independently verify the quality of these critical reagents and ensure the integrity of their experimental data.

References

Head-to-head comparison of different extraction methods for 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 14-Demethyl-lanosterol-d6, a deuterated analog of a key intermediate in cholesterol biosynthesis, efficient and reliable extraction from biological matrices is paramount for accurate downstream analysis, typically by mass spectrometry. This guide provides a head-to-head comparison of the two most common and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Quantitative Performance Comparison

The following table summarizes the expected performance of Solid-Phase Extraction and Liquid-Liquid Extraction for the analysis of sterols like this compound from a biological matrix (e.g., plasma or tissue homogenate).

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 85 - 105%70 - 95%
Matrix Effect LowModerate to High
Limit of Quantification (LOQ) LowerHigher
Sample Throughput High (amenable to automation)Low to Medium
Solvent Consumption LowHigh
Cost per Sample Higher (cartridges)Lower (solvents)
Method Development More complexSimpler

Experimental Workflow Overview

The following diagram illustrates the general workflows for both Solid-Phase Extraction and Liquid-Liquid Extraction.

G cluster_0 Solid-Phase Extraction (SPE) Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow SPE_Start Sample Pre-treatment (e.g., Protein Precipitation) SPE_Cond Condition SPE Cartridge SPE_Start->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (this compound) SPE_Wash->SPE_Elute SPE_End Evaporation & Reconstitution SPE_Elute->SPE_End LLE_Start Sample Pre-treatment (e.g., Protein Precipitation) LLE_Add Add Immiscible Organic Solvent LLE_Start->LLE_Add LLE_Vortex Vortex/Mix LLE_Add->LLE_Vortex LLE_Centrifuge Centrifuge (Phase Separation) LLE_Vortex->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_End Evaporation & Reconstitution LLE_Collect->LLE_End

Figure 1: Generalized workflows for SPE and LLE.

Experimental Protocols

Below are detailed, representative protocols for the extraction of sterols from a biological matrix using SPE and LLE. These should be optimized for specific applications.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a reversed-phase SPE mechanism, suitable for the hydrophobic nature of this compound.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol utilizes an organic solvent to partition this compound from the aqueous biological matrix.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 100 µL of deionized water and an appropriate internal standard.

  • Liquid-Liquid Extraction:

    • Add 600 µL of a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Logical Relationship of Method Selection

The decision-making process for selecting an appropriate extraction method can be visualized as follows:

G Start Start: Need to Extract This compound HighPurity High Purity & Low Matrix Effect Required? Start->HighPurity HighThroughput High Sample Throughput Needed? HighPurity->HighThroughput Yes Cost Minimize Cost per Sample? HighPurity->Cost No HighThroughput->Cost No SPE Choose Solid-Phase Extraction (SPE) HighThroughput->SPE Yes Simplicity Simple Method Development Preferred? Cost->Simplicity Yes Cost->SPE No Simplicity->SPE No LLE Choose Liquid-Liquid Extraction (LLE) Simplicity->LLE Yes

Figure 2: Decision tree for extraction method selection.

Safety Operating Guide

Proper Disposal of 14-Demethyl-lanosterol-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 14-Demethyl-lanosterol-d6, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety protocols are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the affected area with a damp cloth, and dispose of the cleaning materials as chemical waste.

Quantitative Data Summary

For quick reference, the key quantitative and safety data for this compound are summarized in the table below.

PropertyValue
CAS Number 1246298-30-5
Molecular Formula C₂₉H₄₂D₆O
Physical Form Solid Powder
Storage Class 11 (Combustible Solids)
Water Hazard Class 1 (Slightly hazardous for water)
NFPA Rating Health: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify as Chemical Waste: Due to its classification as a combustible solid and its slight water hazard potential, this compound must be treated as chemical waste. Do not dispose of it in regular trash or down the drain.

  • Segregate from Other Waste Streams: Keep this compound separate from other chemical waste to avoid unintended reactions. It should be collected in a dedicated waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clearly labeled, non-reactive container with a secure lid for waste collection. The container should be compatible with solid chemical waste.

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the CAS number (1246298-30-5), and the appropriate hazard warnings (e.g., "Combustible Solid").

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from sources of ignition and incompatible materials.

  • Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the storage of chemical waste, including any limits on accumulation time and quantity.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for the final disposal of chemical waste. They will provide specific instructions and arrange for a pickup by a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Consideration for Deuterated Compounds

While the deuterium (B1214612) content of this compound does not alter its fundamental chemical reactivity in a way that would change the primary disposal method, it is a stable isotope-labeled compound. Currently, there are no widespread, specific recycling programs for solid deuterated compounds in the same way that may exist for deuterated solvents like heavy water. Therefore, the recommended disposal method remains incineration by a licensed hazardous waste facility, which is the standard procedure for many solid organic chemical wastes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal identify_waste 1. Identify as Combustible Solid Chemical Waste start->identify_waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) identify_waste->ppe segregate 2. Segregate from other waste streams ppe->segregate containerize 3. Place in a Labeled, Compatible Waste Container segregate->containerize label_info Label with: - Chemical Name - CAS Number - Hazard Warning containerize->label_info store 4. Store in a Designated, Secure Area containerize->store contact_ehs 5. Contact Institutional EHS for Pickup store->contact_ehs document 6. Document Waste for Disposal Records contact_ehs->document end_disposal End: Waste Transferred to Licensed Disposal Facility document->end_disposal

Disposal workflow for this compound.

Personal protective equipment for handling 14-Demethyl-lanosterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 14-Demethyl-lanosterol-d6, a deuterated natural sterol. Designed for researchers, scientists, and drug development professionals, this document outlines procedural steps to ensure safe laboratory practices.

Product Information and Physical Properties

This compound is a deuterated form of a natural sterol, primarily utilized as a tracer or internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

PropertyValueSource
Chemical Name (4,4-dimethyl-d6)cholest-8(9),24-dien-3β-ol[3]
CAS Number 1246298-30-5[3][4]
Molecular Formula C₂₉H₄₂D₆O[2]
Molecular Weight 418.73 g/mol [2][3][4]
Physical Form Powder[3]
Storage Temperature -70°C[3]
Shipped In Dry Ice[3]

Hazard Identification and Safety Precautions

Hazard ClassClassificationRecommendations
Physical Hazard Combustible Solid (Storage Class 11)[3][4]
Health Hazard WGK 3 (Water Hazard Class 3)[3][4]

Personal Protective Equipment (PPE): A comprehensive approach to laboratory safety involves a combination of engineering controls, administrative procedures, and appropriate PPE. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesPowder-free. Change gloves every 30-60 minutes or immediately upon contamination.[5]
Eye Protection Safety GogglesMust provide adequate protection from splashes.[5]
Body Protection Laboratory CoatFully buttoned to cover as much skin as possible.
Respiratory Protection N95 or N100 Particle MaskRecommended when handling the powder outside of a containment hood to prevent inhalation.[5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to preparation for experimental use.

G Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_experiment Experimental Use Receipt 1. Receive on Dry Ice Storage 2. Transfer to -70°C Freezer Receipt->Storage Acclimatize 3. Acclimatize to Room Temp Storage->Acclimatize Retrieve from storage Weighing 4. Weigh in Chemical Fume Hood Acclimatize->Weighing Dissolution 5. Dissolve in Appropriate Solvent Weighing->Dissolution Experiment 6. Introduce into Experimental System Dissolution->Experiment Use in experiment

Caption: Step-by-step handling from receipt to experimental use.

Detailed Methodology:

  • Receiving: The compound is shipped on dry ice and should be immediately inspected for container integrity upon arrival.[3]

  • Storage: Promptly transfer the vial to a -70°C freezer for long-term storage.[3]

  • Acclimatization: Before opening, allow the vial to slowly warm to room temperature in a desiccator to prevent condensation.

  • Weighing: Conduct all weighing procedures inside a certified chemical fume hood to minimize inhalation exposure. Use appropriate microbalance and weighing tools.

  • Dissolution: The compound may be dissolved in a suitable solvent such as DMSO, ethanol, or DMF.[4] Prepare stock solutions in the fume hood.

  • Experimental Use: Once in solution, the compound can be introduced into the experimental system, such as cell culture media for tracer studies.

Disposal Plan

All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.

G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation and Labeling cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Vials) Segregate Segregate into appropriate, labeled waste containers Solid_Waste->Segregate Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Waste->Segregate EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Segregate->EHS_Pickup

Caption: Proper disposal of contaminated materials.

Disposal Protocol:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and empty vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with the chemical name and hazard information.

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.

Experimental Protocol: Use as a Metabolic Tracer

Deuterated sterols are valuable tools for tracing metabolic pathways. The following is a generalized protocol for using this compound in a cell culture-based metabolic flux experiment.

G Experimental Workflow for Metabolic Tracer Study cluster_cell_prep Cell Preparation cluster_treatment Tracer Introduction cluster_analysis Sample Analysis Cell_Culture 1. Culture Cells to Desired Confluency Prepare_Media 2. Prepare Media with this compound Cell_Culture->Prepare_Media Incubate 3. Incubate Cells with Labeled Media Prepare_Media->Incubate Harvest 4. Harvest Cells and Quench Metabolism Incubate->Harvest Extract 5. Extract Metabolites Harvest->Extract Analyze 6. Analyze by LC-MS or GC-MS Extract->Analyze

Caption: General workflow for a cell culture tracer experiment.

Methodology:

  • Cell Culture: Plate and grow cells to the desired confluency according to standard cell culture protocols.

  • Media Preparation: Prepare cell culture media containing a known concentration of this compound. The final concentration will depend on the specific experimental goals.

  • Incubation: Remove the existing media from the cells and replace it with the tracer-containing media. Incubate the cells for a predetermined amount of time to allow for the uptake and metabolism of the labeled sterol.

  • Harvesting and Quenching: After incubation, rapidly wash the cells with ice-cold saline and quench metabolic activity, for example, by adding cold methanol.

  • Metabolite Extraction: Extract the metabolites from the cells using an appropriate solvent system (e.g., a biphasic extraction with methanol, chloroform, and water).

  • Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the deuterated downstream products, providing insight into the metabolic fate of 14-Demethyl-lanosterol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.